Azido-PEG23-C2-azide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H96N6O23/c49-53-51-1-3-55-5-7-57-9-11-59-13-15-61-17-19-63-21-23-65-25-27-67-29-31-69-33-35-71-37-39-73-41-43-75-45-47-77-48-46-76-44-42-74-40-38-72-36-34-70-32-30-68-28-26-66-24-22-64-20-18-62-16-14-60-12-10-58-8-6-56-4-2-52-54-50/h1-48H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRRKQBXTZCPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H96N6O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1125.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Azido-PEG23-C2-azide: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Homobifunctional PEG Linker for Advanced Bioconjugation and Proteolysis-Targeting Chimera (PROTAC) Synthesis
Introduction
Azido-PEG23-C2-azide is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a homobifunctional linker in bioconjugation and is a critical component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Its structure features a 23-unit PEG chain flanked by two azide (N3) groups, providing a versatile platform for covalently linking two molecular entities through "click chemistry." This guide offers a comprehensive overview of the technical specifications, applications, and detailed experimental protocols relevant to the use of this compound in research and drug development.
Core Properties and Specifications
This compound is a water-soluble compound, a characteristic attribute of its PEG composition, which enhances the bioavailability and reduces the immunogenicity of the resulting conjugates.[1] The terminal azide groups are stable and highly reactive in specific ligation chemistries, making this linker a valuable tool for creating complex biomolecular architectures.
| Property | Value | Reference |
| Chemical Formula | C48H96N6O23 | |
| Molecular Weight | 1125.3 g/mol | |
| Appearance | White to off-white solid or viscous oil | |
| Purity | ≥95% | |
| Solubility | Soluble in water and most organic solvents | |
| Storage Conditions | -20°C, desiccated, protected from light |
Key Applications in Drug Discovery and Bioconjugation
The primary application of this compound lies in its role as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][2] The PEG linker in this compound provides the necessary spatial separation between the target protein-binding ligand and the E3 ligase ligand, facilitating the formation of a productive ternary complex.[2]
Beyond PROTACs, this linker is also employed in various bioconjugation applications, including:
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic payloads to antibodies for targeted cancer therapy.
-
Peptide and Protein Modification: Enhancing the pharmacokinetic properties of therapeutic proteins and peptides.
-
Surface Functionalization: Immobilizing biomolecules on surfaces for diagnostic and biomaterial applications.
The core technology enabling these applications is "click chemistry," a set of bioorthogonal reactions that are highly efficient, selective, and occur under mild, aqueous conditions. This compound readily participates in two main types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring from an azide and a terminal alkyne, catalyzed by a copper(I) species.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative where the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it ideal for applications in living systems where copper toxicity is a concern.[4][5]
Experimental Protocols
The following are detailed methodologies for the two primary click chemistry reactions involving this compound. These protocols are adaptable for various applications, including PROTAC synthesis and general bioconjugation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the conjugation of an alkyne-containing molecule to both ends of the this compound linker.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Degassed, amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolving reagents
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in degassed buffer or an organic solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and the copper ligand (e.g., 50 mM THPTA in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in the reaction buffer.
-
Add this compound to the reaction mixture. A slight molar excess of the alkyne-functionalized molecule (e.g., 2.2 equivalents) is recommended to ensure complete reaction at both ends of the linker.
-
Add the copper ligand to the reaction mixture (final concentration typically 1-5 mM).
-
Add CuSO4 to the reaction mixture (final concentration typically 0.1-1 mM).
-
Initiate the reaction by adding sodium ascorbate (final concentration typically 5-10 mM).
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation. Protect the reaction from light.
-
-
Purification:
-
The resulting conjugate can be purified using standard techniques such as size-exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), or dialysis to remove unreacted starting materials and catalysts.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol details the copper-free conjugation of a strained alkyne-containing molecule (e.g., DBCO- or BCN-functionalized) to this compound.
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO-protein, BCN-small molecule)
-
Amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Anhydrous dimethyl sulfoxide (DMSO) for dissolving reagents
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a compatible solvent (e.g., 10 mM in DMSO).
-
Prepare the strained alkyne-functionalized molecule in an appropriate buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the strained alkyne-functionalized molecule and this compound in the reaction buffer. A molar excess of one reactant may be used to drive the reaction to completion, depending on the specific application. For linking two different strained alkyne molecules, a stepwise approach may be necessary.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific strained alkyne used.
-
-
Purification:
-
Purify the conjugate using appropriate chromatographic techniques (e.g., SEC, affinity chromatography) or dialysis to remove unreacted starting materials.
-
Visualizing Workflows and Pathways
To further elucidate the role and application of this compound, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: CuAAC-mediated synthesis of a PROTAC using this compound.
Caption: SPAAC-based bioconjugation with this compound.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
Azido-PEG23-C2-azide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and potential applications of Azido-PEG23-C2-azide, a bifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and proteomics. Its distinct architecture, featuring a 23-unit polyethylene glycol (PEG) spacer flanked by two azide groups, offers significant advantages in the precise assembly of complex biomolecular architectures.
Core Molecular Attributes
This compound is a hydrophilic, homobifunctional crosslinking reagent. The central PEG chain, consisting of 23 ethylene glycol units, imparts excellent water solubility to conjugates, mitigating aggregation and enhancing biocompatibility. The terminal azide functionalities are key for chemoselective ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) – cornerstone reactions of "click chemistry."
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for stoichiometric calculations in experimental designs and for the characterization of resulting conjugates.
| Property | Value | Source |
| Molecular Formula | C48H96N6O23 | [1][2][3] |
| Molecular Weight | 1125.30 g/mol | [1][2][3] |
Applications in Bioconjugation and Drug Development
The twin azide groups of this compound enable its use as a linker to conjugate two alkyne-containing molecules. This is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where a protein-of-interest (POI) ligand and an E3 ligase ligand are joined.[4] The PEG spacer in such constructs is not merely a passive linker; its length and flexibility are critical for optimizing the spatial orientation of the two ligands, thereby facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and subsequent ubiquitination and degradation of the target protein.
Moreover, this crosslinker is instrumental in the development of antibody-drug conjugates (ADCs), nanoparticle functionalization, and the creation of hydrogels for tissue engineering. The hydrophilicity of the PEG chain can improve the pharmacokinetic profile of therapeutic molecules by increasing their hydrodynamic radius, which can reduce renal clearance and extend circulation half-life.
Experimental Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a generalized protocol for the conjugation of two alkyne-modified substrates using this compound. Note that optimization of reaction conditions (e.g., solvent, temperature, catalyst concentration) is often necessary for specific applications.
Materials:
-
This compound
-
Alkyne-modified Molecule A
-
Alkyne-modified Molecule B
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Anhydrous, deoxygenated solvent (e.g., DMF, DMSO, or a mixture of water and a miscible organic solvent like t-butanol)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound and the alkyne-modified molecules in the chosen solvent. Molar ratios should be carefully calculated based on the desired final product (e.g., for a 1:1:1 conjugation of A-PEG-B).
-
-
Preparation of Catalyst Solution:
-
In a separate tube, prepare a fresh solution of the copper catalyst. For a typical reaction, mix CuSO4 and THPTA in a 1:5 molar ratio in the reaction solvent.
-
Prepare a fresh solution of sodium ascorbate in the reaction solvent.
-
-
Reaction Assembly:
-
To the solution of the azide and alkynes, add the copper-ligand solution.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentrations of reactants and catalyst should be optimized for the specific system.
-
-
Reaction Conditions:
-
The reaction mixture should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) and then sealed.
-
The reaction is typically carried out at room temperature for 1-24 hours. Reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.
-
-
Purification:
-
Upon completion, the reaction mixture is purified to isolate the desired conjugate. Purification methods will vary depending on the properties of the product and may include size-exclusion chromatography (SEC), reversed-phase HPLC, or affinity chromatography.
-
Visualizing the Role of this compound in PROTAC Assembly
The following diagram illustrates the conceptual workflow of employing this compound to synthesize a PROTAC molecule, which then facilitates the ubiquitination and subsequent degradation of a target protein.
References
Synthesis and Purification of Azido-PEG23-C2-azide: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG23-C2-azide, a bifunctional, PEG-based linker molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation. This compound is a valuable tool in click chemistry, enabling the linkage of two molecular entities through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility to the linked molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C48H96N6O23 | [3] |
| Molecular Weight | 1125.3 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically >95% | [3] |
| Solubility | Soluble in DMSO, DCM, DMF | [3] |
| Storage | -20°C | [3] |
Synthesis Methodology
The synthesis of this compound is typically achieved through a two-step process starting from Poly(ethylene glycol) diol (HO-PEG23-OH). The terminal hydroxyl groups are first activated, commonly by mesylation, to form a good leaving group. Subsequently, the activated groups are displaced by an azide nucleophile, typically from sodium azide, to yield the final diazido product.[5][6]
A general synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocol: Mesylation of HO-PEG23-OH
This protocol outlines the activation of the terminal hydroxyl groups of polyethylene glycol.
-
In an oven-dried flask under an inert atmosphere (e.g., argon), dissolve HO-PEG23-OH (1 equivalent) in anhydrous dichloromethane (DCM).[5]
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (Et3N, 2.5 equivalents) dropwise to the solution.[5]
-
Slowly add methanesulfonyl chloride (MsCl, 2.2 equivalents) to the reaction mixture.[5][7]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude dimesylated PEG (MsO-PEG23-OMs).
Experimental Protocol: Azidation of MsO-PEG23-OMs
This protocol describes the conversion of the dimesylated intermediate to the final diazido product.
-
Dissolve the crude MsO-PEG23-OMs (1 equivalent) in dimethylformamide (DMF).[5]
-
Add sodium azide (NaN3, 5 equivalents) to the solution.[5]
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours.[8]
-
Monitor the reaction for the disappearance of the starting material by TLC or NMR.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification
The purification of PEG derivatives is crucial to remove unreacted starting materials, by-products, and solvents, which can affect the performance and safety of the final product.[9] Several methods can be employed for the purification of this compound.
Purification Techniques for PEG Derivatives
| Purification Method | Principle | Advantages | Disadvantages | Reference |
| Precipitation | Based on differential solubility. PEG derivatives are soluble in polar solvents and insoluble in non-polar solvents like diethyl ether or hexane. | Simple, low cost, effective for removing large impurities. | May not be suitable for removing small-molecular-weight impurities; purity may not be high enough for all applications. | [9] |
| Column Chromatography | Separation based on size (Size-Exclusion Chromatography - SEC), charge (Ion-Exchange Chromatography - IEC), or affinity. | Powerful technique for achieving high purity. SEC is particularly effective for separating based on hydrodynamic radius. | Can be time-consuming and require specialized equipment and solvents. | [9][10][] |
| Dialysis | Separation of molecules based on size using a semi-permeable membrane. | Effective for removing small-molecular-weight impurities. | Can be a slow process. | [9] |
| Complexation with MgCl2 | Formation of a solid magnesium chloride complex with the PEG molecule, allowing for purification by filtration. | High purity can be achieved; avoids the oily nature of some PEGs. | May not be suitable for PEGs with certain reactive functional groups. | [12] |
A logical workflow for the purification and characterization of this compound is presented below.
Caption: Purification and characterization workflow.
Detailed Purification Protocol
-
Precipitation: Dissolve the crude this compound in a minimal amount of a polar solvent in which it is soluble (e.g., methanol or ethanol).[9] Add this solution dropwise to a stirred, cold non-polar solvent (e.g., diethyl ether or hexane).[9] The PEG derivative will precipitate out of the solution. Collect the precipitate by filtration or centrifugation and wash with the non-polar solvent.[9] Dry the product under vacuum.
-
Column Chromatography: For higher purity, the precipitated product can be further purified by column chromatography.[10] Size-exclusion chromatography (SEC) is often effective for separating PEG derivatives based on their size.[] Alternatively, normal-phase or reverse-phase chromatography can be employed. A typical mobile phase for reverse-phase chromatography of PEG derivatives is a gradient of water and acetonitrile.[10] Collect the fractions containing the pure product and remove the solvent under reduced pressure.
Characterization
The identity and purity of the final this compound should be confirmed using standard analytical techniques.
| Analytical Method | Expected Observations |
| ¹H NMR | The appearance of a characteristic signal for the methylene protons adjacent to the azide group (typically around 3.4 ppm) and the disappearance of the signal for the methylene protons adjacent to the mesylate group (around 4.3 ppm).[5][7] |
| LC-MS | A single major peak in the liquid chromatogram with a mass corresponding to the molecular weight of this compound.[4] |
| HPLC | A single sharp peak indicating high purity.[10] |
Summary of Expected Results
The following table summarizes the expected quantitative data from the synthesis and purification of this compound.
| Parameter | Expected Value |
| Yield (Mesylation) | >90% |
| Yield (Azidation) | >90% |
| Overall Yield | >80% |
| Purity (after precipitation) | >90% |
| Purity (after chromatography) | >98% |
This guide provides a comprehensive framework for the successful synthesis and purification of this compound. Researchers should adapt these protocols as necessary based on their specific laboratory conditions and available starting materials. Adherence to standard laboratory safety practices is essential when working with azides and other potentially hazardous chemicals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azido-PEG23-C2-azide_TargetMol [targetmol.com]
- 3. Azido-PEG23-azide | BroadPharm [broadpharm.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. How are PEG derivatives purified? - Blog [shochem.com]
- 10. Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
An In-depth Technical Guide to the Mechanism of Action of Azido-PEG23-C2-azide in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern bioconjugation, the precise and efficient linking of molecules is paramount for the development of sophisticated therapeutics and diagnostics such as Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). Among the vast array of chemical tools available, bifunctional linkers featuring polyethylene glycol (PEG) chains and terminal azide groups have gained prominence. This technical guide provides a comprehensive overview of the mechanism of action of Azido-PEG23-C2-azide, a homobifunctional linker, in bioconjugation. We will delve into the core chemical reactions, the role of the PEG linker, and provide detailed experimental considerations.
Core Principles of this compound Functionality
This compound is a water-soluble, homobifunctional PEG reagent.[1] Its structure consists of a long polyethylene glycol chain composed of 23 ethylene oxide units, flanked by two terminal azide (-N3) groups connected via a two-carbon (C2) spacer. This architecture imparts several key properties that are advantageous in bioconjugation:
-
Biocompatibility and Solubility : The long PEG chain enhances the aqueous solubility of the linker and the resulting bioconjugate, which is crucial for applications in biological systems.[2][3] PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules.[2]
-
Flexibility : The PEG backbone provides significant flexibility, allowing the conjugated molecules to maintain their native conformations and biological activity.[2]
-
Bioorthogonal Reactivity : The terminal azide groups are highly selective and participate in "click chemistry" reactions that are bioorthogonal, meaning they do not interfere with native biological functional groups.[4] This ensures specific and high-yield conjugation.
The primary mechanisms of action for the azide groups in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Mechanism of Action: The Core Reactions
The azide moieties of this compound serve as chemical handles for covalent ligation to molecules containing alkyne groups. This is achieved through two powerful and widely utilized click chemistry reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[4][5]
The catalytic cycle of CuAAC involves the following key steps:
-
Formation of Copper(I)-Acetylide: A copper(I) catalyst, often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), reacts with a terminal alkyne to form a copper(I)-acetylide intermediate.[4]
-
Coordination of the Azide: The azide group of the this compound linker coordinates to the copper center of the acetylide intermediate.
-
Cycloaddition: An intramolecular cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.
-
Rearrangement and Protonolysis: This intermediate rearranges and undergoes protonolysis to release the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.
The use of accelerating ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can further enhance the reaction rate and protect the biomolecules from potential damage by copper-generated reactive oxygen species.[6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that is particularly well-suited for bioconjugation in living systems where the cytotoxicity of copper is a concern.[7][8] This reaction utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO, or bicyclononyne, BCN) as the alkyne component. The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[7]
The mechanism of SPAAC is a concerted [3+2] cycloaddition that forms a stable triazole linkage. The reaction is highly bioorthogonal and proceeds with excellent selectivity.[7]
The Role of the PEG23 Linker and C2 Spacer
The long PEG23 chain in this compound plays a crucial role beyond simply connecting two molecules. Its properties significantly influence the characteristics of the final bioconjugate:
-
Pharmacokinetics : PEGylation is known to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend the in vivo circulation half-life of therapeutic proteins and nanoparticles.[2]
-
Immunogenicity : The PEG chain can shield the bioconjugate from the host's immune system, reducing its immunogenicity.[9]
-
Stability : The hydrophilic nature of PEG can help to prevent aggregation and improve the overall stability of the bioconjugate.[9]
The C2 (ethyl) spacer between the PEG chain and the azide group provides a short, flexible linkage that can help to reduce steric hindrance during the conjugation reaction, potentially improving reaction efficiency.
Quantitative Data
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical quantitative parameters for CuAAC and SPAAC reactions, which are directly applicable to this linker. It is important to note that reaction kinetics can be influenced by the specific biomolecules being conjugated and the reaction conditions.
| Parameter | CuAAC | SPAAC |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne) |
| Typical Reaction Time | 1 - 4 hours | 0.5 - 2 hours |
| Typical Reaction Temperature | 25°C | 4 - 37°C |
| Typical Reaction pH | 4.0 - 8.0 | 4.0 - 9.0 |
| Typical Yield | >95% | >95% |
| Biocompatibility | Limited by copper toxicity | Excellent for in vivo applications |
Data compiled from various sources.
Experimental Protocols
The following are generalized protocols for bioconjugation using this compound via CuAAC and SPAAC. Optimization of these protocols is recommended for specific applications.
Protocol 1: General Procedure for CuAAC Bioconjugation
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide, oligonucleotide)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Sodium ascorbate
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Solvent for linker (e.g., DMSO or DMF)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), ligand (e.g., 250 mM in water), and sodium ascorbate (e.g., 500 mM in water, prepare fresh).
-
-
Reaction Mixture:
-
In a reaction tube, add the alkyne-modified biomolecule.
-
Add the this compound stock solution to achieve the desired molar excess (typically 5-20 fold over the biomolecule).
-
In a separate tube, premix the CuSO₄ and ligand solutions (typically a 1:5 molar ratio). Add the premix to the reaction tube to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the bioconjugate using size-exclusion chromatography or dialysis to remove unreacted linker and catalyst components.
-
Protocol 2: General Procedure for SPAAC Bioconjugation
Materials:
-
Strained alkyne-modified biomolecule (e.g., DBCO- or BCN-modified protein)
-
This compound
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Solvent for linker (e.g., DMSO or DMF)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the strained alkyne-modified biomolecule in the reaction buffer to the desired concentration.
-
Prepare a stock solution of this compound in an appropriate organic solvent.
-
-
Reaction Mixture:
-
In a reaction tube, add the strained alkyne-modified biomolecule.
-
Add the this compound stock solution to achieve the desired molar excess (typically 2-5 fold over the biomolecule).
-
-
Incubation:
-
Gently mix the reaction and incubate at a temperature between 4°C and 37°C for 0.5 to 2 hours. The reaction time and temperature will depend on the reactivity of the specific strained alkyne.
-
-
Purification:
-
Purify the bioconjugate using size-exclusion chromatography or dialysis to remove the unreacted linker.
-
Conclusion
This compound is a versatile and powerful tool for bioconjugation, enabling the efficient and specific linkage of a wide range of molecules. Its mechanism of action is centered around the highly reliable and bioorthogonal CuAAC and SPAAC reactions of its terminal azide groups. The long PEG23 chain imparts favorable physicochemical and pharmacokinetic properties to the resulting bioconjugates, making this linker particularly well-suited for the development of advanced therapeutics and diagnostics. The provided protocols offer a starting point for the practical application of this linker, with the understanding that optimization is key to achieving the desired outcomes in specific research and development contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of Azido-PEG23-C2-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG23-C2-azide, a homobifunctional PEG linker widely utilized in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Properties
This compound is a water-soluble polyethylene glycol (PEG) reagent featuring two terminal azide (N₃) groups.[1] These azide groups are highly reactive towards alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry," to form stable triazole linkages.[2][3][4] The long, hydrophilic PEG23 spacer enhances the aqueous solubility of the molecule and any conjugate it is incorporated into.
| Property | Data | Reference |
| Molecular Formula | C₄₈H₉₆N₆O₂₃ | [1] |
| Molecular Weight | 1125.3 g/mol | [1] |
| Appearance | Solid or low-melting solid | Inferred from handling instructions for similar PEG reagents. |
| Purity | Typically >95% - 98% | [1][5] |
| Functional Groups | 2x Azide (-N₃) | [1] |
| Key Applications | PROTAC Linker, Bioconjugation, ADC | [2][3] |
Solubility Profile
While specific quantitative solubility data (e.g., mg/mL) for this compound is not extensively published in peer-reviewed literature, manufacturer datasheets provide qualitative descriptions. The hydrophilic nature of the PEG chain dominates its solubility characteristics.
| Solvent | Solubility | Notes |
| Aqueous Buffers (e.g., PBS) | Described as "aqueous-soluble" | The long PEG chain imparts significant water solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions.[1] |
| Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solution preparation.[1] |
| Dichloromethane (DCM) | Soluble | Useful for organic synthesis steps. Note: Avoid using halogenated solvents in reactions with azides due to potential reactivity.[1] |
Stability and Storage
The stability of this compound is governed by the chemical properties of its two main components: the PEG backbone and the terminal azide groups.
| Form | Temperature | Conditions | Shelf Life |
| Solid Powder | -20°C | Store in a dry, dark environment.[1][6] A desiccator is recommended. Equilibrate vial to room temperature before opening to prevent moisture condensation.[7] | >2 years |
| In Solvent | -80°C | Prepare solutions fresh for best results. If storage is necessary, use an anhydrous solvent, purge with inert gas (e.g., argon), and seal tightly.[6] | Up to 1 year |
-
PEG Backbone: The ether linkages in the PEG chain are generally stable. However, long-term exposure to oxygen, elevated temperatures, and light can lead to auto-oxidation, resulting in the formation of aldehydes and peroxides, which can lower the pH of the solution over time.[8]
-
Azide Groups: Organic azides are generally stable but are considered energetic functional groups.
-
Thermal Stability: Avoid high temperatures, as this can cause decomposition and the release of nitrogen gas. A study on azide-terminated PEGs notes that the azide groups can affect the melting behavior of the polymer.[9][10]
-
pH Stability: Stable at neutral pH. Avoid strong acidic conditions, which can lead to the formation of highly toxic and explosive hydrazoic acid.[11]
-
Chemical Incompatibilities:
-
Acids: Do not mix with acidic waste streams.[11]
-
Metals: Avoid contact with certain metals (e.g., copper, brass, lead, silver) as this can form highly unstable and shock-sensitive metal azides. Do not use metal spatulas for handling.[11]
-
Halogenated Solvents: While soluble in DCM, reactions involving azides in halogenated solvents should be approached with caution.[11]
-
-
Experimental Protocols
-
Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to a vial.
-
Solvent Addition: Add a small, precise volume of the aqueous buffer (e.g., 100 µL of PBS, pH 7.4) to the vial.
-
Dissolution: Vortex the mixture at room temperature for 2-5 minutes.
-
Observation: Visually inspect the solution for any undissolved particulate matter against a dark background.
-
Titration: If the compound has fully dissolved, continue to add precise aliquots of the buffer (e.g., 10 µL at a time), vortexing and observing after each addition.
-
Saturation Point: The point at which a persistent precipitate or cloudiness is observed is the saturation point.
-
Calculation: Calculate the solubility (in mg/mL) by dividing the initial mass of the compound by the total volume of solvent added to reach the saturation point.
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weighing: In a fume hood, weigh the desired amount of the compound and place it in a sterile, dry vial.
-
Solvent Addition: Add anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 100 mM).
-
Dissolution: Cap the vial and vortex until the solid is completely dissolved. Gentle warming (30-40°C) can be applied if necessary.
-
Storage: If not for immediate use, purge the vial with argon or nitrogen, seal tightly, and store at -80°C.
This protocol describes the conjugation of this compound to a protein that has been pre-functionalized with a strained alkyne (e.g., DBCO).
-
Protein Preparation: Prepare the DBCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
Linker Preparation: Prepare a stock solution of this compound in DMSO.
-
Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of DMSO should ideally be below 10% (v/v).
-
Incubation: Incubate the reaction at room temperature or 4°C for 2-12 hours with gentle mixing. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Remove the excess linker and purify the final conjugate using size-exclusion chromatography (SEC) or dialysis.
Mandatory Visualizations
Caption: A typical experimental workflow for SPAAC bioconjugation.
Caption: Logical workflow of PROTAC-mediated protein degradation.
References
- 1. Azido-PEG23-azide | BroadPharm [broadpharm.com]
- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 3. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Azido-PEG23-C2-azide_TargetMol [targetmol.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. safety.pitt.edu [safety.pitt.edu]
A Technical Guide to the Safe Handling of Azido-PEG23-C2-azide
Disclaimer: A specific Safety Data Sheet (SDS) for Azido-PEG23-C2-azide was not publicly available. This guide is compiled from publicly accessible safety information for similar bifunctional azido-PEG compounds and general safety protocols for handling organic azides. Researchers must consult the official SDS provided by their supplier for definitive safety information.
Introduction
This compound is a bifunctional, hydrophilic polyethylene glycol (PEG) linker used extensively in bioconjugation, drug delivery, and materials science. Its terminal azide groups enable efficient and specific "click chemistry" reactions. While the PEG backbone is generally considered biocompatible and non-toxic, the presence of two terminal azide functionalities necessitates stringent safety protocols.[1][2] Organic azides are energy-rich molecules that can be heat- and shock-sensitive, requiring careful handling to prevent potentially explosive decomposition.[3] This document provides a detailed technical overview of the known hazards, handling procedures, and emergency responses associated with this class of compounds.
Hazard Identification and Classification
While the PEG component of the molecule has low toxicity, the azide groups are the primary source of hazard.[4][5] Based on the Safety Data Sheet for a structurally related compound, N-(acid-PEG3)-N-bis(PEG3-azide), the following GHS classifications are representative for this chemical class.[6]
Table 1: GHS Hazard Classification (Representative Example) [6]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Source: SDS for N-(acid-PEG3)-N-bis(PEG3-azide).[6] This information should be considered representative and may not be identical for this compound.
Organic azides, as a class, are potentially explosive and can decompose violently with the input of energy from heat, light, pressure, or shock.[1][7]
The following diagram illustrates the logical flow of hazard identification based on the compound's structure.
References
- 1. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 2. hclco.com [hclco.com]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. media.laballey.com [media.laballey.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. ucd.ie [ucd.ie]
The Unseen Architect: A Technical Guide to Bifunctional PEG Linkers in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern therapeutics, the precise orchestration of molecular components is paramount to achieving desired efficacy and safety. Bifunctional polyethylene glycol (PEG) linkers have emerged as critical architects in this endeavor, providing a versatile scaffold to connect and modulate the properties of complex biologics. This in-depth technical guide elucidates the core functions of bifunctional PEG linkers, their diverse applications, and the experimental methodologies underpinning their use, with a focus on their transformative role in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The Fundamental Role of Bifunctional PEG Linkers
Polyethylene glycol is a non-toxic, non-immunogenic, and highly water-soluble polymer.[1][2] When engineered as a bifunctional linker, a PEG chain possesses two reactive functional groups, allowing it to covalently connect two different molecules.[3][4] These linkers can be categorized as either homobifunctional , having two identical reactive groups, or heterobifunctional , with two distinct reactive groups.[2][5] Heterobifunctional linkers are particularly valuable in bioconjugation as they allow for controlled, sequential reactions with different target molecules.[3][4]
The incorporation of a PEG linker into a therapeutic molecule, a process known as PEGylation, confers several advantageous properties:
-
Enhanced Solubility and Stability: PEGylation significantly increases the hydrophilicity of molecules, which can improve the solubility and stability of poorly soluble drugs and prevent aggregation of protein-based therapeutics.[1][6]
-
Reduced Immunogenicity: The flexible PEG chain creates a "stealth" effect, masking the therapeutic molecule from the host's immune system and thereby reducing its immunogenicity and antigenicity.[1][2]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of PEGylated molecules reduces their renal clearance, leading to a longer circulation time in the bloodstream and allowing for less frequent dosing.[1][2]
-
Controlled Drug Release: In applications like ADCs, the linker's chemistry can be designed to be either stable (non-cleavable) or to release the drug under specific physiological conditions (cleavable).[7][8]
Core Applications in Drug Development
Bifunctional PEG linkers are integral to the design and function of several cutting-edge therapeutic modalities.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[9][10] The bifunctional linker is a critical component that connects the antibody to the cytotoxic payload.[6] PEG linkers in ADCs serve to:
-
Improve the solubility and stability of the overall conjugate.[6]
-
Influence the drug-to-antibody ratio (DAR), a key parameter affecting ADC efficacy and toxicity.[10]
-
Determine the mechanism of drug release. Cleavable linkers are designed to release the drug in response to the tumor microenvironment (e.g., low pH, high glutathione concentrations, or specific enzymes), while non-cleavable linkers release the drug upon lysosomal degradation of the antibody.[6][7]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[11] A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase. The PEG linker is the most common type used in PROTAC design.[] Its key functions include:
-
Increasing the water solubility of the often hydrophobic PROTAC molecule, which can improve cell permeability and oral absorption.[]
-
Providing the optimal length and flexibility to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[13]
-
Enabling rapid and facile assembly of different PROTAC structures for screening and optimization.[]
Quantitative Data on Linker Properties
The rational design of bifunctional PEG linkers relies on a quantitative understanding of how their properties influence the behavior of the final conjugate.
Table 1: Common Functional Groups in Heterobifunctional PEG Linkers and Their Target Moieties
| Functional Group | Target Moiety | Resulting Bond | Key Features |
| Amine-Reactive | |||
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (e.g., Lysine) | Amide | Highly reactive, forms stable bonds.[5] |
| Isothiocyanate (ITC) | Primary Amines | Thiourea | Stable bond formation. |
| Thiol-Reactive | |||
| Maleimide | Thiols (e.g., Cysteine) | Thioether | Highly specific and efficient reaction.[5] |
| Pyridyl Disulfide | Thiols | Disulfide | Forms a cleavable disulfide bond.[14] |
| Click Chemistry | |||
| Azide | Alkyne | Triazole | Bioorthogonal, high specificity and efficiency.[15] |
| DBCO | Azide | Triazole | Strain-promoted, catalyst-free click chemistry.[15] |
Table 2: Impact of PEG Linker Length on Pharmacokinetics of a Model Therapeutic
| PEG Molecular Weight | Half-life (t½) (hours) | Area Under the Curve (AUC) (µg*h/mL) | Renal Clearance (mL/h) |
| No PEG | 2 | 50 | 25 |
| 2 kDa | 8 | 200 | 10 |
| 5 kDa | 24 | 600 | 3 |
| 10 kDa | 48 | 1200 | 1 |
| 20 kDa | 72 | 1800 | < 0.5 |
| 30 kDa | 96 | 2400 | < 0.1 |
Note: Data presented are hypothetical and illustrative of general trends observed in pharmacokinetic studies. Actual values will vary depending on the specific drug, protein, and experimental conditions. Studies have shown a linear correlation between increasing PEG molecular weight and increased AUC.[16] Increasing PEG length generally leads to a progressive decrease in liver uptake and an extended elimination half-life.[3][17]
Table 3: Comparative Stability of Cleavable vs. Non-Cleavable Linkers in ADCs
| Linker Type | Cleavage Mechanism | Stability in Plasma (t½) | Key Advantages | Key Disadvantages |
| Cleavable | ||||
| Hydrazone | Acid-labile (low pH in endosomes/lysosomes) | ~20-50 hours | Targeted release in acidic tumor microenvironment.[18] | Can be unstable at physiological pH, leading to premature drug release.[18] |
| Disulfide | Reduction (high glutathione in cells) | ~50-100 hours | Exploits intracellular reducing environment for drug release.[18] | Susceptible to exchange reactions with circulating thiols.[18] |
| Valine-Citrulline | Enzymatic (Cathepsin B in lysosomes) | >100 hours | High stability in plasma, specific cleavage by tumor-associated proteases.[13][18] | Can be hydrophobic, limiting drug-to-antibody ratio.[13] |
| Non-Cleavable | ||||
| Thioether (e.g., SMCC) | Proteolytic degradation of the antibody | >150 hours | High plasma stability, reduced off-target toxicity.[6] | Drug release is dependent on antibody degradation, which can be slow.[6] |
Note: Half-life values are approximate and can vary significantly based on the specific ADC construct and experimental model. Non-cleavable linkers generally exhibit greater plasma stability.[6]
Experimental Protocols
General Protocol for Protein-PEG Conjugation using NHS-PEG-Maleimide
This two-step protocol describes the conjugation of a protein containing primary amines (e.g., lysine residues) to another molecule containing a thiol group (e.g., a peptide with a cysteine residue) using a heterobifunctional NHS-PEG-Maleimide linker.[5]
Materials:
-
Amine-containing protein (Protein-NH2)
-
Thiol-containing molecule (Molecule-SH)
-
NHS-PEGn-Maleimide linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Anhydrous dimethylsulfoxide (DMSO)
-
Desalting column
Procedure:
Step 1: Reaction of NHS-Ester with Amine-Containing Protein
-
Prepare a stock solution of the NHS-PEGn-Maleimide linker in anhydrous DMSO immediately before use.
-
Dissolve the amine-containing protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of DMSO should be less than 10%.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Remove the excess, unreacted linker using a desalting column equilibrated with the conjugation buffer.
Step 2: Reaction of Maleimide with Thiol-Containing Molecule
-
Immediately add the thiol-containing molecule to the purified maleimide-activated protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
The final conjugate can be purified by size-exclusion chromatography (SEC) to remove any unreacted thiol-containing molecule.
Characterization:
-
Successful conjugation can be confirmed by SDS-PAGE, which will show an increase in the molecular weight of the protein.
-
The degree of PEGylation can be determined using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker or molecule has a chromophore.
General Protocol for ADC Synthesis via Thiol-Reactive PEG Linker
This protocol outlines the conjugation of a drug-linker construct to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb)
-
Maleimide-activated drug-linker construct
-
Reducing agent: tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer: PBS, pH 7.4, with 1 mM EDTA
-
Quenching reagent: N-acetylcysteine
Procedure:
Step 1: Antibody Reduction
-
Prepare the antibody in the conjugation buffer at a concentration of 5-10 mg/mL.
-
Add a freshly prepared solution of TCEP to the antibody solution. The molar ratio of TCEP to antibody will determine the number of disulfide bonds reduced and thus the final drug-to-antibody ratio (DAR).
-
Incubate the reaction for 1-3 hours at 37°C.
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
Step 2: Conjugation
-
Dissolve the maleimide-activated drug-linker construct in a suitable organic solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker is used.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.
Step 3: Purification and Characterization
-
Purify the ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unreacted drug-linker and other impurities.
-
Characterize the ADC to determine the DAR (using UV-Vis spectroscopy or mass spectrometry), aggregation (by SEC), and in vitro potency.[1][9]
Visualizing Key Pathways and Workflows
Diagram 1: Structure of a Heterobifunctional PEG Linker
Caption: A generic heterobifunctional PEG linker with two distinct functional groups.
Diagram 2: The "Stealth" Effect of PEGylation on a Protein
Caption: PEG chains mask the protein, reducing immune recognition and degradation.
Diagram 3: Mechanism of an Antibody-Drug Conjugate (ADC)```dot
Caption: PROTAC-mediated recruitment of an E3 ligase to a target protein for degradation.
Diagram 5: Experimental Workflow for Protein-PEG Conjugation
Caption: A streamlined workflow for the synthesis and analysis of PEGylated proteins.
Conclusion and Future Perspectives
Bifunctional PEG linkers are indispensable tools in the development of advanced therapeutics. Their ability to enhance solubility, stability, and pharmacokinetic profiles, while also enabling precise control over bioconjugation, has been instrumental in the success of ADCs and the rapid advancement of PROTACs. The continued innovation in linker chemistry, including the development of novel cleavable strategies and multi-arm or branched PEG structures, promises to further refine the design of next-generation therapies with improved efficacy and safety. As our understanding of the complex interplay between linker properties and biological outcomes deepens, so too will our ability to rationally design and engineer these crucial molecular architects for optimal therapeutic effect.
References
- 1. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. pubs.acs.org [pubs.acs.org]
- 13. dovepress.com [dovepress.com]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 17. creativepegworks.com [creativepegworks.com]
- 18. benchchem.com [benchchem.com]
The Pivotal Role of Azide Groups in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has revolutionized the landscape of chemical synthesis, bioconjugation, and drug development.[1] At the heart of this powerful set of reactions lies the azide functional group, a small, stable, and highly energetic moiety that serves as a critical component in forging rapid and specific molecular connections.[2] This technical guide provides a comprehensive exploration of the role of azide groups in the most prominent click chemistry reactions, offering detailed experimental protocols, quantitative data for reaction optimization, and visualizations of key biological and experimental workflows.
The Azide Group: A Bioorthogonal Linchpin
The utility of the azide group in click chemistry stems from its unique combination of properties. It is a small, linear, and electronically stable functional group that is virtually absent in biological systems, rendering it bioorthogonal.[2] This bioorthogonality ensures that reactions involving azides proceed with high specificity, minimizing side reactions with endogenous functional groups within complex biological environments.[2] The high energy content of the azide group contributes to a large thermodynamic driving force for the formation of stable triazole products, leading to high reaction yields.[3]
Azide-Alkyne Cycloaddition Reactions: The Cornerstone of Click Chemistry
The most prominent application of azides in click chemistry is the [3+2] cycloaddition reaction with alkynes to form a stable 1,2,3-triazole ring. This reaction is broadly categorized into two main types: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, characterized by its high reaction rates, yields, and regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[4] The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[5]
Mechanism of CuAAC:
The reaction proceeds through a stepwise mechanism involving the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered metallacycle. This intermediate subsequently undergoes reductive elimination to yield the triazole product and regenerate the copper(I) catalyst.
Quantitative Data for CuAAC Reactions:
The rate of CuAAC reactions is influenced by the structure of the azide and alkyne, the copper catalyst, and the coordinating ligand. Less sterically hindered and electron-poor azides generally exhibit faster reaction rates.
| Azide Reactant | Alkyne Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Typical Reaction Time |
| Benzyl Azide | Phenylacetylene | ~1 - 100 | Minutes to hours |
| Phenyl Azide | Propargyl Alcohol | ~1 - 100 | Minutes to hours |
| 1-Azidoethylbenzene | Phenylacetylene | ~0.5 - 50 | Hours |
| tert-Butyl Azide | Phenylacetylene | Very slow to no reaction | Days |
| Tosyl Azide | Phenylacetylene | Generally slow | Hours to days |
| Note: Rate constants are approximate and highly dependent on the specific catalyst, ligand, and reaction conditions.[6][7] |
Detailed Experimental Protocol for a Typical CuAAC Reaction:
This protocol describes the conjugation of an azide-modified protein with an alkyne-containing fluorescent dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (200 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
DMSO (for dissolving the dye)
Procedure:
-
Preparation of Reagents:
-
Dissolve the alkyne-functionalized dye in DMSO to a stock concentration of 10 mM.
-
Prepare a fresh solution of sodium ascorbate.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (e.g., 100 µL of a 1 mg/mL solution).
-
Add the alkyne-dye stock solution to achieve a final concentration of 4-10 molar equivalents relative to the protein.
-
Prepare the copper catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:2 molar ratio. Let it stand for a few minutes.
-
Add the copper/THPTA complex to the reaction mixture to a final copper concentration of 25 equivalents relative to the azide.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 40 equivalents relative to the azide.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Remove unreacted dye and catalyst by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Analysis:
-
Confirm the conjugation and determine the degree of labeling using SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that relies on the high ring strain of a cyclooctyne to react with an azide.[8] The release of this strain provides the thermodynamic driving force for the reaction, eliminating the need for a potentially cytotoxic metal catalyst.[8] This makes SPAAC particularly well-suited for applications in living systems.[8]
Mechanism of SPAAC:
The SPAAC reaction is a concerted [3+2] cycloaddition. The strained alkyne readily undergoes reaction with the azide without the need for a catalyst to form the triazole product.
Quantitative Data for SPAAC Reactions:
The rate of SPAAC reactions is highly dependent on the structure of the cyclooctyne, with more strained cyclooctynes exhibiting faster kinetics. Steric hindrance around the azide also plays a significant role.
| Cyclooctyne Reactant | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.6 - 1.0 |
| Dibenzoannulated cyclooctyne (DIBO) | Benzyl Azide | ~0.3 - 0.7 |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | ~0.06 - 0.1 |
| Difluorinated cyclooctyne (DIFO) | Benzyl Azide | ~0.3 - 0.8 |
| Note: Rate constants are approximate and can vary with solvent and temperature.[2][9][10] |
Detailed Experimental Protocol for a Typical SPAAC Reaction:
This protocol outlines the labeling of an azide-modified protein on the surface of live cells with a cyclooctyne-functionalized dye.
Materials:
-
Cells expressing the azide-modified protein of interest
-
Cell culture medium
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-TAMRA)
-
PBS (phosphate-buffered saline)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells expressing the azide-modified protein to the desired confluency.
-
-
Labeling Reaction:
-
Prepare a stock solution of the cyclooctyne-dye in a biocompatible solvent like DMSO.
-
Dilute the cyclooctyne-dye stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the old medium from the cells and add the medium containing the cyclooctyne-dye.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The incubation time may need to be optimized depending on the specific protein and dye.
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with PBS to remove any unreacted dye.
-
-
Analysis:
-
Analyze the labeled cells by flow cytometry to quantify the fluorescence intensity or by fluorescence microscopy to visualize the localization of the labeled protein.
-
Applications in Signaling Pathway and Experimental Workflow Visualization
Click chemistry, particularly due to the bioorthogonality of the azide group, is a powerful tool for studying complex biological processes. The following diagrams, created using the DOT language, illustrate how click chemistry is integrated into the study of signaling pathways and proteomic workflows.
GPCR Signaling Pathway Labeling
G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction. Click chemistry allows for the site-specific labeling of GPCRs to study their trafficking, localization, and interactions.
ERK Signaling Pathway Visualization
The ERK/MAPK pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Bioorthogonal labeling can be used to visualize the activation and localization of key proteins in this pathway, such as ERK.[11][12]
Experimental Workflow for Proteomic Analysis
Click chemistry is instrumental in chemical proteomics for the enrichment and identification of specific protein populations, such as those with post-translational modifications or those that interact with a small molecule probe.[13][14][15]
Synthesis of Functionalized Azides
The ability to synthesize custom azides is crucial for expanding the applications of click chemistry. A common method for introducing an azide group is through the reaction of an alkyl or aryl halide with sodium azide. For bioconjugation, azide-functionalized NHS esters are frequently used to modify primary amines on proteins.[16]
Detailed Experimental Protocol for Synthesis of an Azido-PEG-NHS Ester:
This protocol describes a general method for synthesizing an azide-functionalized PEG linker with an NHS ester for subsequent protein modification.
Materials:
-
HO-PEG-CO₂H (heterobifunctional PEG linker)
-
Sodium azide (NaN₃)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethylformamide (DMF)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Azidation of the PEG linker:
-
Dissolve HO-PEG-CO₂H in a suitable solvent like DMF.
-
Add an excess of sodium azide and heat the reaction mixture (e.g., 60-80 °C) overnight.
-
After cooling, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting N₃-PEG-CO₂H by column chromatography.
-
-
Activation of the Carboxylic Acid:
-
Dissolve the purified N₃-PEG-CO₂H in anhydrous DCM.
-
Cool the solution in an ice bath and add oxalyl chloride or thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for a few hours until the conversion to the acid chloride is complete (monitor by TLC).
-
Remove the solvent and excess reagent under reduced pressure.
-
-
Formation of the NHS Ester:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
Add N-hydroxysuccinimide and triethylamine.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the final product, N₃-PEG-NHS ester, by column chromatography.
-
-
Characterization:
-
Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.
-
Conclusion
The azide group is an indispensable tool in the click chemistry arsenal, enabling researchers to construct complex molecular architectures with unprecedented efficiency and specificity. Its bioorthogonality has opened new frontiers in chemical biology, allowing for the study of intricate biological processes in their native environments. By understanding the nuances of CuAAC and SPAAC reactions and leveraging the quantitative data and protocols provided in this guide, researchers, scientists, and drug development professionals can effectively harness the power of azide-based click chemistry to advance their scientific endeavors.
References
- 1. Synthesis of Azido-Functionalized Carbohydrates for the Design of Glycoconjugates | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visualization of Endogenous ERK1/2 in Cells with a Bioorthogonal Covalent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collection - Visualization of Endogenous ERK1/2 in Cells with a Bioorthogonal Covalent Probe - Bioconjugate Chemistry - Figshare [figshare.com]
- 13. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.tue.nl [research.tue.nl]
- 15. Transforming Chemical Proteomics Enrichment into a High-Throughput Method Using an SP2E Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Architect's Blueprint: An In-depth Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Linker in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a "warhead" ligand that binds to the protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two.[1] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1] This guide provides a comprehensive technical overview of PROTAC linkers, their components, and the experimental methodologies used in their design and evaluation.
Core Components and Classification of PROTAC Linkers
The linker's primary function is to bridge the POI and E3 ligase ligands, facilitating the formation of a productive ternary complex that leads to the ubiquitination and subsequent degradation of the POI. The composition, length, and rigidity of the linker are critical parameters that must be optimized for each specific POI and E3 ligase pair.
PROTAC linkers are broadly classified into three main categories:
-
Flexible Linkers: These are the most common type of linkers and typically consist of alkyl chains or polyethylene glycol (PEG) units.
-
Alkyl Chains: Simple and synthetically accessible, alkyl chains provide a high degree of conformational flexibility.[]
-
Polyethylene Glycol (PEG) Chains: The inclusion of PEG motifs enhances the hydrophilicity and solubility of the PROTAC molecule, which can improve its pharmacokinetic properties.[]
-
-
Rigid Linkers: These linkers incorporate structural elements that restrict conformational freedom, such as aromatic rings, alkynes, or cyclic structures (e.g., piperazine). Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing potency and selectivity.[]
-
"Smart" or Functional Linkers: This emerging class of linkers incorporates functionalities that respond to specific stimuli, such as light (photoswitchable linkers) or specific enzymes, allowing for spatiotemporal control of PROTAC activity.
Data Presentation: The Impact of Linker Composition and Length on PROTAC Activity
The optimization of linker length and composition is a crucial step in PROTAC development. The following tables summarize quantitative data from published studies, illustrating the impact of these parameters on the degradation potency (DC50) and maximal degradation (Dmax) of various PROTACs.
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| BTK | Cereblon | PEG/Alkyl | 12 | 40 | >95 | Ramos |
| BTK | Cereblon | PEG/Alkyl | 16 | 1 | >95 | Ramos |
| EGFR (wild-type) | Cereblon | PEG | 13 | 100 | ~90 | H1975 |
| EGFR (wild-type) | Cereblon | PEG | 16 | 25 | >95 | H1975 |
| TBK1 | VHL | Alkyl/Ether | 11 | No degradation | - | - |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | - |
| SOS1 | Cereblon | Methylene | 3 | Inactive | - | - |
| SOS1 | Cereblon | Methylene | 5 | Potent | >90 | - |
Data synthesized from published literature.[1][3]
Experimental Protocols
Synthesis of a PROTAC using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol describes a general method for the synthesis of a PROTAC by coupling an azide-functionalized E3 ligase ligand with an alkyne-functionalized POI ligand.
Materials:
-
Azide-functionalized E3 ligase ligand (e.g., pomalidomide-azide)
-
Alkyne-functionalized POI ligand (e.g., JQ1-alkyne)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
-
Deionized water
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Stir plate and stir bar
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO4 in deionized water.
-
Prepare a 200 mM stock solution of the copper(I)-stabilizing ligand (THPTA or TBTA) in deionized water or DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.
-
Dissolve the azide-functionalized E3 ligase ligand and the alkyne-functionalized POI ligand in a suitable solvent (e.g., DMF or a t-BuOH/H2O mixture) to a desired concentration (e.g., 10 mM).
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-functionalized E3 ligase ligand and the alkyne-functionalized POI ligand in a 1:1 molar ratio.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the copper(I) catalyst.
-
-
Initiation of the Click Reaction:
-
In a separate tube, pre-mix the CuSO4 solution and the stabilizing ligand solution in a 1:2 molar ratio. Allow this mixture to stand for a few minutes to form the copper-ligand complex.
-
To the reaction vessel containing the azide and alkyne, add the freshly prepared sodium ascorbate solution (typically 10-20 mol% relative to the limiting reagent).
-
Add the pre-mixed copper-ligand complex to the reaction mixture (typically 1-5 mol% relative to the limiting reagent).
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, dilute the mixture with a suitable solvent and proceed with purification.
-
-
Purification and Characterization:
-
Purify the crude PROTAC product using preparative HPLC.
-
Characterize the purified PROTAC using mass spectrometry to confirm the molecular weight and NMR spectroscopy to confirm the structure.
-
Western Blotting for Measuring PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.[4]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]
-
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This biophysical assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in solution.
Materials:
-
Purified target protein (POI)
-
Purified E3 ligase (or its substrate-binding domain, e.g., VHL-ElonginB-ElonginC complex)
-
Fluorescently labeled tracer ligand that binds to either the POI or the E3 ligase
-
PROTAC compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup:
-
Prepare a solution of the fluorescently labeled tracer and one of the proteins (e.g., E3 ligase) in the assay buffer. The concentration of the protein should be sufficient to bind a significant fraction of the tracer.
-
Prepare a serial dilution of the PROTAC compound in the assay buffer.
-
Prepare a solution of the second protein (POI) in the assay buffer.
-
-
Measurement:
-
In a microplate, add the tracer-protein complex.
-
Add the serially diluted PROTAC compound to the wells.
-
Add the second protein (POI) to the wells. Include control wells without the second protein to measure binary binding.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
The formation of the ternary complex will result in a change in the fluorescence polarization signal.
-
Plot the change in fluorescence polarization as a function of the PROTAC concentration.
-
Fit the data to a suitable binding model to determine the dissociation constant (Kd) for the ternary complex and to assess the cooperativity of its formation.
-
Mandatory Visualization
References
Methodological & Application
Unlocking Bioconjugation: A Beginner's Guide to Azido-PEG23-C2-azide Click Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful tool in chemical biology, drug discovery, and materials science due to its reliability, specificity, and biocompatibility. Among the various reagents enabling this elegant ligation chemistry, bifunctional linkers like Azido-PEG23-C2-azide play a crucial role in connecting molecules of interest. This homo-bifunctional, water-soluble PEG reagent possesses two terminal azide groups, making it an ideal connector for molecules functionalized with alkynes.[1] This document provides a detailed guide for beginners on the use of this compound in the two primary forms of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This compound is a polyethylene glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker, highlighting its utility in the synthesis of targeted therapies.[2][3] The azide (N3) groups are highly reactive with terminal alkynes, including those found in bicyclononyne (BCN) and dibenzocyclooctyne (DBCO) derivatives, to form a stable triazole linkage.[1][4][5]
Core Principles of Click Chemistry
Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[6] The two most common types relevant to this compound are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a 1,4-disubstituted 1,2,3-triazole.[7][8][9] The copper catalyst is crucial for accelerating the reaction and ensuring regioselectivity.[10][11]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a metal-free alternative that utilizes a strained cyclooctyne, which possesses significant ring strain.[12][] This inherent strain lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological conditions without the need for a toxic metal catalyst.[12][][14]
Quantitative Data Summary
The efficiency of click chemistry reactions can be influenced by various factors including the choice of catalyst, ligand, solvent, and the specific reactants. Below is a summary of typical reaction parameters and kinetics.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Cu(I) salt (e.g., CuI, CuBr) or Cu(II) salt (e.g., CuSO4) with a reducing agent (e.g., sodium ascorbate)[7][10] | None (metal-free)[] |
| Ligand | Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to stabilize Cu(I)[7] | Not applicable |
| Typical Reactant Molar Ratio | 1:4 to 1:10 (Biomolecule:Azide Linker)[15] | 1:10 to 1:20 (Protein:DBCO reagent)[12] |
| Reaction Time | 30 - 60 minutes at room temperature[7][15] | 1 - 2 hours at room temperature or overnight at 4°C[12] |
| Second-Order Rate Constant (k) | 10 to 104 M-1s-1[16] | Varies with strained alkyne (e.g., up to 1 M-1s-1 for some cyclooctynes)[17] |
| Reaction Environment | Aqueous buffers, often with co-solvents like DMSO or t-BuOH[7][18] | Aqueous buffers, compatible with in vivo applications[19] |
Experimental Workflows
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow
Caption: General workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol provides a general method for conjugating an alkyne-modified biomolecule (e.g., protein, oligonucleotide) to this compound.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO or other suitable organic solvent
-
Purification supplies (e.g., desalting columns, HPLC system)
Stock Solutions:
-
Alkyne-Biomolecule: Prepare a solution of the alkyne-modified biomolecule in the reaction buffer at a desired concentration (e.g., 1-10 mg/mL for proteins).
-
This compound: Prepare a 10 mM stock solution in DMSO or water.
-
CuSO4: Prepare a 20 mM stock solution in water.[7]
-
THPTA/TBTA: Prepare a 100 mM stock solution in water or DMSO.[7]
-
Sodium Ascorbate: Prepare a fresh 100 mM or 300 mM stock solution in water immediately before use.[7]
Procedure:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule solution.
-
Add the this compound stock solution to achieve a final molar excess (e.g., 4-50 equivalents).[7]
-
In a separate tube, premix the CuSO4 and THPTA/TBTA ligand in a 1:5 molar ratio.[10] Let it stand for a few minutes.
-
Add the premixed copper/ligand solution to the reaction mixture. The final concentration of copper can range from 0.05 to 0.25 mM.[10]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[10]
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[7][15]
-
Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.
-
Purify the conjugate using an appropriate method such as spin desalting columns to remove excess reagents or by HPLC for higher purity.[18][20]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol describes the labeling of a protein containing a strained alkyne (e.g., DBCO) with this compound.
Materials:
-
Strained alkyne-modified protein (e.g., DBCO-protein)
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4, amine-free)
-
DMSO or other suitable organic solvent
-
Purification supplies (e.g., desalting columns)
Stock Solutions:
-
Strained Alkyne-Protein: Prepare a solution of the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[12]
-
This compound: Prepare a 10 mM stock solution in DMSO.
Procedure:
-
To the strained alkyne-protein solution, add a 10-20 fold molar excess of the this compound stock solution.[12] Ensure the final concentration of the organic solvent is low (e.g., <10%) to prevent protein denaturation.[12]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[12]
-
The reaction progress can be monitored by UV-Vis spectroscopy by observing the decrease in DBCO absorbance at 310 nm.[19]
-
Purify the resulting conjugate using a spin desalting column to remove unreacted this compound.[19]
Logical Relationship of Click Chemistry Components
References
- 1. Azido-PEG23-azide | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Azido-PEG23-C2-azide_TargetMol [targetmol.com]
- 4. Azido-PEG23 amine - CD Bioparticles [cd-bioparticles.net]
- 5. Azido-PEG23 amine, 749244-38-0 | BroadPharm [broadpharm.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. broadpharm.com [broadpharm.com]
- 8. m.youtube.com [m.youtube.com]
- 9. interchim.fr [interchim.fr]
- 10. jenabioscience.com [jenabioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 14. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 15. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 16. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. lumiprobe.com [lumiprobe.com]
- 19. broadpharm.com [broadpharm.com]
- 20. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Azido-PEG23-C2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the rapid and efficient formation of a stable 1,4-disubstituted triazole linkage between an azide and a terminal alkyne.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making it an invaluable tool for bioconjugation.[2][3] The bio-orthogonality of the azide and alkyne functional groups, which are generally absent in natural systems, allows for highly specific labeling and conjugation of biomolecules.[2][4]
Azido-PEG23-C2-azide is a homobifunctional, water-soluble polyethylene glycol (PEG) reagent.[5] The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media, which is particularly beneficial for biological applications.[6][7] The presence of an azide group at both ends of the PEG chain allows for the simultaneous or sequential conjugation of two alkyne-containing molecules, making it an ideal linker for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.[8][9]
These application notes provide a detailed protocol for utilizing this compound in a CuAAC reaction to conjugate two distinct alkyne-containing molecules.
Materials and Reagents
-
This compound (e.g., BroadPharm, BP-40081)[5]
-
Alkyne-functionalized Molecule A
-
Alkyne-functionalized Molecule B
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand[3][10]
-
Solvents: Deionized water, DMSO, DMF, or a mixture as required for substrate solubility[3][5]
-
Reaction vessels (e.g., microcentrifuge tubes)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
-
Analytical instruments (e.g., Mass Spectrometer, NMR)
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for the success of the CuAAC reaction.
-
This compound: Prepare a 10 mM stock solution in deionized water or an appropriate organic solvent like DMSO or DMF.[5]
-
Alkyne-functionalized Molecules (A and B): Prepare 10 mM stock solutions in a compatible solvent. The choice of solvent will depend on the solubility of the specific molecules.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[10]
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.[10]
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.[10]
-
Aminoguanidine Hydrochloride: Prepare a 100 mM stock solution in deionized water.[10]
Two-Step CuAAC Reaction Protocol
This protocol describes the sequential conjugation of two different alkyne-containing molecules (Molecule A and Molecule B) to the this compound linker.
Step 1: Conjugation of Molecule A to this compound
-
In a reaction vessel, combine the following in order:
-
Prepare a premixed solution of 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand. Add this to the reaction mixture. The final concentrations will be 0.10 mM CuSO₄ and 0.50 mM THPTA (a 5:1 ligand to copper ratio).[10]
-
Add 25 µL of 100 mM aminoguanidine hydrochloride (final concentration: 5 mM).[10]
-
Initiate the reaction by adding 25 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 5 mM).[10]
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Reaction time may need to be optimized.
-
Purify the resulting Molecule A-PEG23-azide conjugate using an appropriate method (e.g., size-exclusion chromatography or dialysis) to remove excess reagents and unreacted Molecule A.
Step 2: Conjugation of Molecule B to Molecule A-PEG23-azide
-
Follow the same procedure as in Step 1, but use the purified Molecule A-PEG23-azide as the azide-containing substrate and the alkyne-functionalized Molecule B as the alkyne substrate.
-
Adjust the stoichiometry as needed based on the concentration of the purified intermediate.
-
After the reaction is complete, purify the final conjugate (Molecule A-PEG23-Molecule B) to remove any remaining unreacted components.
Characterization of the Conjugate
The final product should be characterized to confirm successful conjugation.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the final conjugate.[12]
-
NMR Spectroscopy: To verify the formation of the triazole ring, which has a characteristic proton signal around 7.85 ppm.[12]
-
HPLC or FPLC: To assess the purity of the final product.
Data Presentation
Table 1: Recommended Quantitative Parameters for CuAAC Reaction
| Parameter | Recommended Range | Notes |
| Alkyne Substrate | 1 equivalent | Typically the limiting reagent. |
| This compound | 1.1 - 1.5 equivalents | A slight excess can improve reaction efficiency. |
| Copper(II) Sulfate | 0.01 - 0.1 equivalents | Catalytic amounts are sufficient. |
| Sodium Ascorbate | 0.1 - 1.0 equivalents | A reducing agent to maintain Cu(I) state.[13] |
| Ligand (e.g., THPTA) | 0.05 - 0.5 equivalents | Stabilizes the Cu(I) catalyst and protects biomolecules.[10] |
| Aminoguanidine | 5 mM | Scavenges reactive carbonyl byproducts of ascorbate oxidation.[1][11] |
| Reaction Temperature | Room Temperature - 37°C | Higher temperatures may be needed for less reactive substrates. |
| Reaction Time | 1 - 24 hours | Dependent on the specific substrates and concentrations.[12] |
Table 2: Troubleshooting Common CuAAC Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Oxidation of Cu(I) to Cu(II) | Ensure fresh sodium ascorbate solution is used. Degas the reaction mixture. |
| Inactive catalyst | Use a stabilizing ligand like THPTA or TBTA. | |
| Poor substrate solubility | Co-solvents like DMSO or DMF may be required. | |
| Side Product Formation | Oxidation of sensitive functional groups | Use a higher concentration of a stabilizing ligand. Ensure thorough degassing.[6] |
| Dimerization of the alkyne (Glaser coupling) | Perform the reaction under strictly anaerobic conditions.[14] | |
| Difficulty in Purification | Similar properties of product and starting material | Optimize the reaction to go to completion. Consider a different purification strategy (e.g., affinity chromatography if one molecule has a tag). |
Visualizations
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. glenresearch.com [glenresearch.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Bioconjugation application notes [bionordika.fi]
- 5. Azido-PEG23-azide | BroadPharm [broadpharm.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azido-PEG23 amine - CD Bioparticles [cd-bioparticles.net]
- 8. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azido-PEG23-C2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Azido-PEG23-C2-azide
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments. Unlike the copper-catalyzed version (CuAAC), SPAAC does not require cytotoxic copper catalysts, making it ideal for applications in living systems.[1][2][3] This reaction occurs between a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and an azide-functionalized molecule.[1][4][5] The inherent ring strain of the cyclooctyne provides the driving force for a rapid and highly specific cycloaddition, forming a stable triazole linkage.[2]
This compound is a homobifunctional, water-soluble crosslinker containing a 23-unit polyethylene glycol (PEG) spacer flanked by two azide groups. The long PEG chain enhances solubility, reduces aggregation of conjugates, and provides a flexible spacer arm between conjugated molecules.[1] As a homobifunctional linker, it is particularly well-suited for crosslinking two alkyne-modified molecules or for creating dimeric constructs.
Applications
The unique properties of this compound make it a versatile tool in various research and drug development applications:
-
Proteolysis Targeting Chimera (PROTAC) Synthesis: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can be used to link an alkyne-modified E3 ligase ligand to an alkyne-modified target protein ligand.[5]
-
Antibody-Drug Conjugate (ADC) Development: This linker can be used to conjugate two alkyne-modified cytotoxic drugs to an antibody, or to create homo-dimers of antibody fragments. The PEG spacer can improve the pharmacokinetic properties of the resulting ADC.[4][6][7]
-
Biomolecule Crosslinking: this compound can be used to crosslink two alkyne-functionalized proteins, peptides, or nucleic acids to study their interactions or to create stable complexes.[8]
-
Surface Modification and Immobilization: Biomolecules functionalized with strained alkynes can be immobilized on surfaces or nanoparticles that have been modified with this compound.
-
Hydrogel Formation: The crosslinking of alkyne-functionalized polymers with this compound can be employed in the formation of biocompatible hydrogels for tissue engineering and drug delivery.
Quantitative Data Summary
The following table summarizes typical reaction parameters and kinetic data for SPAAC reactions. Note that specific values can vary depending on the exact substrates, solvent, and temperature.
| Parameter | Value | Notes |
| Reactants | This compound and a DBCO-functionalized molecule | BCN and other strained alkynes are also suitable reaction partners.[4][5] |
| Typical Molar Excess | 1.5 - 20 fold excess of the azide linker | For crosslinking two different molecules, a 1:1:1 stoichiometry is often targeted. For labeling a single molecule with the linker, an excess of the linker is used.[1] |
| Second-Order Rate Constant (k₂) | ~0.34 M⁻¹s⁻¹ (for a similar azide with DBCO) | This value is for a peptide containing an azido-amino acid reacting with a PEG-functionalized DBCO in HBS buffer (pH 7.4) at 25°C. The PEG linker on either reactant can influence the reaction kinetics.[9] |
| Typical Reaction Time | 1 - 24 hours | Reaction time depends on the concentration of reactants and the specific strained alkyne used. Reactions are often faster at higher concentrations and temperatures (e.g., 37°C vs. room temperature).[1][10] |
| Reaction Monitoring | UV-Vis Spectroscopy, LC-MS, SDS-PAGE | The consumption of DBCO can be monitored by the decrease in absorbance at ~310 nm.[11] Product formation can be confirmed by mass spectrometry and gel electrophoresis for protein conjugates.[11][12] |
Experimental Protocols
Protocol 1: General Procedure for Crosslinking Two DBCO-Functionalized Proteins
This protocol describes the crosslinking of two different proteins that have been pre-functionalized with a DBCO moiety.
Materials:
-
DBCO-functionalized Protein A
-
DBCO-functionalized Protein B
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer.
-
Organic Solvent (optional): Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the linker.
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO or DMF to a stock concentration of 10 mM.
-
Prepare solutions of DBCO-functionalized Protein A and Protein B in the reaction buffer to a concentration of 1-5 mg/mL.
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, combine equimolar amounts of DBCO-functionalized Protein A and DBCO-functionalized Protein B.
-
Add the this compound stock solution to the protein mixture to a final concentration that is also equimolar to the proteins. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.
-
Gently mix the reaction and incubate at room temperature or 37°C for 4-12 hours. The reaction can also be performed at 4°C for overnight incubation.
-
-
Purification:
-
Purify the crosslinked protein conjugate from unreacted components using size-exclusion chromatography (SEC) or other appropriate chromatographic methods.
-
-
Characterization:
-
Analyze the purified product by SDS-PAGE to confirm the formation of the higher molecular weight crosslinked product.
-
Confirm the identity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 2: Synthesis of a Homodimeric Small Molecule
This protocol outlines the synthesis of a homodimer of a small molecule that has been functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
DBCO-functionalized small molecule of interest
-
This compound
-
Reaction Solvent: Anhydrous DMSO or DMF.
Procedure:
-
Dissolve Reactants:
-
Dissolve the DBCO-functionalized small molecule in the reaction solvent.
-
Dissolve this compound in the same solvent.
-
-
SPAAC Ligation:
-
Mix the two solutions in a 2:1 molar ratio of the DBCO-functionalized small molecule to this compound.
-
Stir the reaction at room temperature for 4-12 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Purification:
-
Purify the resulting dimeric molecule using an appropriate chromatographic method, such as reversed-phase High-Performance Liquid Chromatography (HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
-
Mandatory Visualizations
Caption: Experimental workflow for crosslinking two DBCO-functionalized molecules.
Caption: Logical relationship in PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Crosslinking with Azido-PEG23-C2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG23-C2-azide is a homobifunctional, water-soluble crosslinker containing two azide moieties separated by a 23-unit polyethylene glycol (PEG) spacer. This reagent is designed for the covalent crosslinking of two molecules that have been functionalized with alkyne groups through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, commonly known as "click chemistry".[1][2] The long, flexible PEG linker provides enhanced solubility to the crosslinker and the resulting conjugate, and the defined spacer length can be useful for probing spatial arrangements of interacting proteins.[2][3]
This two-step approach first involves the introduction of alkyne functional groups onto the target protein(s). Subsequently, the this compound is used to covalently link these alkyne-modified proteins. This methodology is particularly useful for studying protein-protein interactions, creating protein dimers or oligomers, and developing novel bioconjugates.[4][5]
Principle of the Method:
The overall process can be divided into two main stages:
-
Protein Modification with Alkyne Groups: Primary amines on the protein surface (lysine residues and the N-terminus) are reacted with an alkyne-containing N-hydroxysuccinimide (NHS) ester (e.g., Alkyne-PEG4-NHS Ester) to introduce the alkyne functionality.[3][6]
-
Protein Crosslinking with this compound: The alkyne-modified proteins are then crosslinked using the homobifunctional this compound linker via click chemistry.[1][4]
Data Presentation
The efficiency of each step, from initial protein modification to the final crosslinking, can be assessed and optimized. The following tables provide representative quantitative data for typical experiments. Note that optimal conditions may vary depending on the specific protein and experimental goals.
Table 1: Representative Data for Protein Modification with Alkyne-NHS Ester
| Protein | Protein Concentration (mg/mL) | Molar Excess of Alkyne-NHS Ester | Degree of Labeling (Alkynes/Protein) |
| IgG Antibody | 5 | 20-fold | 3 - 5 |
| Bovine Serum Albumin (BSA) | 10 | 15-fold | 4 - 6 |
| Lysozyme | 2 | 30-fold | 2 - 4 |
Degree of Labeling can be determined by mass spectrometry.
Table 2: Representative Data for Protein Crosslinking with this compound (CuAAC)
| Alkyne-Modified Protein | Protein Concentration (mg/mL) | Molar Ratio (Crosslinker:Protein) | Reaction Time (hours) | Crosslinking Efficiency (%) |
| IgG Antibody | 2 | 10:1 | 4 | ~40% dimer |
| Bovine Serum Albumin (BSA) | 5 | 5:1 | 2 | ~50% dimer |
| Lysozyme | 1 | 20:1 | 6 | ~35% dimer |
Crosslinking efficiency is estimated by densitometry of protein bands on an SDS-PAGE gel, comparing the intensity of the monomer band to the dimer and higher-order oligomer bands.
Experimental Protocols
Protocol for Protein Modification with Alkyne Groups
This protocol describes the modification of a protein with alkyne groups using an Alkyne-NHS ester.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Alkyne-NHS Ester (e.g., Alkyne-PEG4-NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.0.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Alkyne-NHS ester in anhydrous DMF or DMSO.
-
Labeling Reaction: Add the desired molar excess of the Alkyne-NHS ester stock solution to the protein solution. A 10- to 50-fold molar excess is a good starting point.[7] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted Alkyne-NHS ester and byproducts by dialysis against PBS or by using a desalting column.
-
Characterization: Determine the concentration of the alkyne-modified protein. The degree of labeling can be determined by mass spectrometry.
Protocol for Protein Crosslinking via CuAAC
This protocol describes the crosslinking of alkyne-modified proteins using this compound and a copper catalyst.
Materials:
-
Alkyne-modified protein in PBS, pH 7.4
-
This compound
-
Copper(II) Sulfate (CuSO₄) solution (50 mM in water)
-
Sodium Ascorbate solution (50 mM in water, prepare fresh)
-
Copper ligand (e.g., THPTA) solution (10 mM in DMSO or water)
-
Desalting columns or dialysis equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-5 mg/mL) and this compound (start with a 10-fold molar excess over the protein).
-
Catalyst Preparation: Prepare the catalyst solution immediately before use. In a separate tube, mix the copper ligand (to a final concentration of 0.1 mM), CuSO₄ (to a final concentration of 1 mM), and Sodium Ascorbate (to a final concentration of 1 mM).
-
Initiate Crosslinking: Add the catalyst mixture to the protein solution to initiate the click reaction. Gently mix the solution.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature. The incubation time may require optimization.
-
Purification: Remove the excess crosslinker and catalyst components by dialysis or using a desalting column.
-
Analysis: Analyze the crosslinked products by SDS-PAGE and/or mass spectrometry to determine the crosslinking efficiency.[8][9]
Protocol for Protein Crosslinking via SPAAC (Copper-Free)
This protocol is for crosslinking proteins that have been modified with a strained alkyne (e.g., DBCO or BCN) using this compound.
Materials:
-
Strained alkyne-modified protein (e.g., DBCO-modified protein) in PBS, pH 7.4
-
This compound
-
Desalting columns or dialysis equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the strained alkyne-modified protein (final concentration 1-5 mg/mL) and this compound (start with a 10-fold molar excess over the protein).
-
Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times can vary depending on the specific strained alkyne and protein.
-
Purification: Remove the excess crosslinker by dialysis or using a desalting column.
-
Analysis: Analyze the crosslinked products by SDS-PAGE and/or mass spectrometry.
Mandatory Visualization
Caption: Experimental workflow for protein crosslinking.
Caption: Chemical pathway for protein crosslinking.
References
- 1. broadpharm.com [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. mdpi.com [mdpi.com]
- 5. Click-linking: a cell-compatible protein crosslinking method based on click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkyne Modifier I, NHS ester [PEG1 alkyne NHS ester] | AAT Bioquest [aatbio.com]
- 7. fgsc.net [fgsc.net]
- 8. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - BG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Azido-PEG23-C2-azide in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These complex biotherapeutics leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to tumor cells, thereby minimizing systemic toxicity. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics (PK), and overall efficacy.
Azido-PEG23-C2-azide is a hydrophilic, long-chain, homobifunctional linker designed for use in "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1] The polyethylene glycol (PEG) spacer, consisting of 23 PEG units, enhances the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads.[2] This can lead to improved drug-to-antibody ratios (DAR), reduced aggregation, and a better pharmacokinetic profile.[2][3] The terminal azide groups on the linker enable covalent conjugation to alkyne-modified antibodies and cytotoxic drugs via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5]
These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in the development of next-generation ADCs.
Advantages of Long-Chain PEG Linkers in ADC Development
The incorporation of a long-chain PEG linker, such as this compound, offers several advantages in ADC design:
-
Improved Hydrophilicity and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and poor solubility. The hydrophilic PEG chain helps to mitigate these issues, allowing for higher and more homogeneous drug loading.[2]
-
Enhanced Pharmacokinetics: The PEG linker increases the hydrodynamic radius of the ADC, which can reduce renal clearance and extend the plasma half-life.[6] This prolonged circulation time can lead to greater accumulation of the ADC at the tumor site.[6]
-
Shielding of the Payload: The PEG chain can create a "shield" around the cytotoxic payload, protecting it from premature degradation and reducing off-target toxicity.[2]
-
Improved Therapeutic Window: By enhancing stability and reducing off-target effects, long-chain PEG linkers can contribute to a wider therapeutic window for the ADC.[7]
Quantitative Data on the Impact of PEG Linker Length
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Plasma Half-life | In Vivo Efficacy | Reference |
| PEG0 (No PEG) | Lower (more potent) | Shorter | Lower | [6] |
| PEG4 | ↓ | ↑ | ↑ | [6] |
| PEG8 | ↓ | ↑↑ | ↑↑ | [6] |
| PEG12 | ↓↓ | ↑↑↑ | ↑↑↑ | [6] |
| PEG24 | ↓↓↓ | ↑↑↑↑ | ↑↑↑↑ | [8] |
Table 1: Impact of PEG Linker Length on ADC Properties. General trends are indicated by arrows (↑ for increase, ↓ for decrease). The magnitude of the effect generally correlates with the number of arrows.
| Parameter | Method | Observation | Reference |
| Drug-to-Antibody Ratio (DAR) | Mass Spectrometry (MS), UV-Vis Spectroscopy | The hydrophilic nature of PEG linkers can enable higher, more homogeneous DARs by improving the solubility of the ADC. | [3] |
| Aggregation | Size Exclusion Chromatography (SEC) | Longer PEG chains tend to reduce the propensity for ADC aggregation, especially with hydrophobic payloads. | [9] |
| Stability in Plasma | LC-MS | The stability of the linker itself is crucial. Click chemistry-formed triazole linkages are generally very stable in plasma. | [1] |
Table 2: Characterization of PEGylated ADCs.
Experimental Protocols
The following protocols provide a general framework for the synthesis of an ADC using this compound. Optimization will be required for specific antibodies, payloads, and experimental conditions.
Experimental Workflow Overview
Caption: General workflow for ADC synthesis using this compound.
Protocol 1: Site-Specific Modification of an Antibody with an Alkyne Handle
This protocol describes the introduction of an alkyne group into an antibody for subsequent conjugation. Site-specific modification is preferred to produce homogeneous ADCs. One common method involves the use of engineered cysteine residues (THIOMABs) or enzymatic modification of glycans.
Materials:
-
Antibody (e.g., IgG)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (for cysteine engineering)
-
Alkyne-maleimide reagent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
If using an engineered cysteine antibody, partially reduce the antibody to expose the engineered thiol groups. Incubate the antibody (5-10 mg/mL in PBS) with a 2-5 molar excess of TCEP for 1-2 hours at 37°C.
-
For glycan modification, enzymatic methods can be used to introduce an azide or alkyne handle.
-
-
Alkyne Conjugation:
-
Dissolve the alkyne-maleimide reagent in DMSO to a stock concentration of 10-20 mM.
-
Add a 5-10 fold molar excess of the alkyne-maleimide solution to the reduced antibody.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess unreacted alkyne-maleimide using a desalting column equilibrated with PBS.
-
Collect the protein fractions and determine the concentration of the alkyne-modified antibody using a BCA assay or by measuring absorbance at 280 nm.
-
The degree of labeling can be determined by mass spectrometry.
-
Protocol 2: Modification of a Cytotoxic Drug with an Alkyne Handle
This protocol is a general guide for modifying a drug that has a suitable functional group (e.g., an amine) for alkyne introduction.
Materials:
-
Cytotoxic drug with a reactive handle (e.g., amine, hydroxyl)
-
Alkyne-NHS ester
-
Anhydrous DMSO or DMF
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
Procedure:
-
Reaction Setup:
-
Dissolve the cytotoxic drug in anhydrous DMSO or DMF.
-
Add a 1.2-1.5 molar excess of the alkyne-NHS ester.
-
Add 2-3 molar equivalents of DIPEA to the reaction mixture.
-
-
Incubation:
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Purify the alkyne-modified drug by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
-
Protocol 3: ADC Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the alkyne-modified antibody and drug using the this compound linker.
Materials:
-
Alkyne-modified antibody
-
Alkyne-modified drug
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (freshly prepared)
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Preparation of Reagents:
-
Dissolve the alkyne-modified drug and this compound in DMSO to stock concentrations of 10 mM.
-
Prepare a 100 mM solution of CuSO₄ in water.
-
Prepare a 200 mM solution of THPTA in water.
-
Prepare a fresh 100 mM solution of sodium ascorbate in water.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-modified antibody (at 5-10 mg/mL in PBS) with a 5-10 molar excess of the alkyne-modified drug.
-
Add this compound to the mixture at a 1.5-fold molar excess relative to the alkyne-modified components.
-
Prepare the copper(I) catalyst by mixing CuSO₄ and THPTA in a 1:2 molar ratio and letting it stand for 5 minutes.
-
Add the Cu(I)/THPTA complex to the reaction mixture to a final copper concentration of 100-200 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-2 mM.
-
Incubate the reaction at room temperature for 2-4 hours, protected from light.
-
-
Purification:
-
Purify the ADC using an SEC column to remove unreacted drug, linker, and catalyst.
-
Collect the high molecular weight fractions corresponding to the ADC.
-
Perform buffer exchange into a suitable formulation buffer (e.g., PBS).
-
Signaling Pathway and Reaction Mechanism
Caption: CuAAC reaction for ADC synthesis.
Protocol 4: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV/Vis Spectroscopy: If the drug has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at two wavelengths (e.g., 280 nm for the antibody and the λmax of the drug).
-
Mass Spectrometry (MS): LC-MS analysis of the intact or reduced and deglycosylated ADC can provide a more accurate determination of the DAR and the distribution of different drug-loaded species.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different DARs, allowing for the quantification of each species and the calculation of the average DAR.
2. Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the amount of high molecular weight aggregates.
3. In Vitro Stability:
-
Incubate the ADC in plasma from the relevant species (e.g., human, mouse) at 37°C for various time points.
-
Analyze the samples by LC-MS to monitor for drug deconjugation or linker cleavage over time.
4. In Vitro Cytotoxicity:
-
Perform a cell-based assay using a cancer cell line that expresses the target antigen.
-
Treat the cells with serial dilutions of the ADC and a non-targeting control ADC.
-
Measure cell viability after a defined incubation period (e.g., 72-96 hours) to determine the IC50 value.
Conclusion
This compound is a valuable tool for the development of advanced ADCs. Its long, hydrophilic PEG spacer can significantly improve the physicochemical and pharmacokinetic properties of the resulting conjugate. The bifunctional azide groups allow for efficient and specific conjugation to alkyne-modified antibodies and payloads via click chemistry, leading to the formation of stable and homogeneous ADCs. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully incorporate this compound into their ADC development programs. Careful optimization of the modification and conjugation steps, along with thorough characterization of the final product, will be crucial for the development of safe and effective ADC therapeutics.
References
- 1. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enovatia.com [enovatia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PEG Linkers in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Poly(ethylene glycol) (PEG) linkers in drug delivery systems. This document details the advantages of PEGylation, showcases various applications with supporting quantitative data, and provides detailed experimental protocols for key laboratory procedures.
Introduction to PEG Linkers in Drug Delivery
Poly(ethylene glycol) (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer widely utilized to enhance the therapeutic properties of drugs.[1] When used as a linker, PEG covalently attaches to a drug molecule or a drug carrier system, a process known as PEGylation. This modification has profound effects on the pharmacokinetic and pharmacodynamic properties of the therapeutic agent.
Key Advantages of PEGylation:
-
Improved Solubility: PEG linkers can significantly increase the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.[][3]
-
Enhanced Stability: The PEG chain can protect the drug from enzymatic degradation and increase its stability in biological fluids.[]
-
Prolonged Circulation Time: PEGylation increases the hydrodynamic radius of the drug, reducing its renal clearance and extending its circulation half-life.[][4] This "stealth effect" also helps to evade the mononuclear phagocyte system.[5]
-
Reduced Immunogenicity: The PEG chain can mask antigenic sites on the drug molecule, reducing its immunogenicity and the risk of an adverse immune response.[][6]
-
Controlled Release: Stimuli-responsive PEG linkers can be designed to release the drug at a specific target site in response to triggers like pH, enzymes, or redox potential.[7][8]
Types of PEG Linkers:
PEG linkers are available in various architectures to suit different applications:[9]
-
Linear PEG Linkers: The simplest form, consisting of a single PEG chain.[]
-
Branched PEG Linkers: Possess multiple PEG arms extending from a central core, which can enhance shielding effects.[][10]
-
Multi-Arm PEG Linkers: Have three or more PEG arms, useful for creating hydrogels and multivalent drug delivery systems.[9]
-
Cleavable PEG Linkers: Contain a labile bond (e.g., disulfide, ester, hydrazone) that can be cleaved under specific physiological conditions to release the drug.[7][11]
-
Non-Cleavable PEG Linkers: Form a stable bond between the drug and the carrier.[9]
Applications of PEG Linkers
Protein and Peptide Drug Conjugates
PEGylation is a well-established strategy to improve the therapeutic efficacy of protein and peptide drugs. By increasing their size and shielding them from proteolysis, PEGylation extends their circulation half-life, leading to reduced dosing frequency and improved patient compliance.[6][12]
Quantitative Data: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Proteins
| Drug/Protein | PEG Molecular Weight (kDa) | Half-life (t½) of Non-PEGylated Drug | Half-life (t½) of PEGylated Drug | Fold Increase in Half-life | Reference |
| rhTIMP-1 | 20 | 1.1 hours | 28 hours | ~25 | [4] |
| PEG (general) | 6 | 18 minutes | - | - | [][13] |
| PEG (general) | 50 | - | 16.5 hours | - | [][13] |
| Doxil® (liposomal doxorubicin) | 2 | - | 36 hours (circulation) | >90 (bioavailability) | [5][14] |
| Affibody-MMAE Conjugate | 10 | 19.6 minutes | 219.0 minutes | 11.2 | [8] |
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. Hydrophilic PEG linkers are crucial in ADC development to overcome the hydrophobicity of the drug and the linker, which can lead to aggregation and rapid clearance.[10] The use of PEG linkers can also enable a higher drug-to-antibody ratio (DAR) without compromising the stability and efficacy of the ADC.[10]
Nanoparticle-Based Drug Delivery Systems
PEGylation of nanoparticles, such as liposomes, micelles, and polymeric nanoparticles, is a common strategy to improve their systemic performance. The PEG coating creates a "stealth" layer that reduces opsonization and uptake by the reticuloendothelial system (RES), thereby prolonging circulation time and enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect.[5]
Quantitative Data: Characteristics of PEGylated Nanoparticles
| Nanoparticle System | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Size (nm) | Zeta Potential (mV) | Reference |
| NGO-PEG | Methotrexate | - | 95.6 | 200 - 1300 | - | [15] |
| NGO-PEG | Diclofenac | - | 70.5 | 200 - 1300 | - | [15] |
| NGO-PEG | Acetaminophen | - | 65.5 | 200 - 1300 | - | [15] |
| DSPE-PEG2000/Soluplus | - | - | - | 128.1 | -28.1 | [16] |
| 8-arm-PEG-BA/HCPT | HCPT | 12.5 | 85.2 | 158.3 | -1.3 | [17] |
| F-8-arm-PEG-BA/HCPT | HCPT | 11.7 | 81.3 | 165.1 | +5.4 | [17] |
| Doxorubicin Nanomedicine | Doxorubicin | 59.7 | - | - | - | [18] |
Experimental Protocols
Amine-Reactive PEGylation using NHS Ester
This protocol describes the conjugation of an amine-reactive PEG-NHS ester to a protein, targeting primary amines on lysine residues and the N-terminus.[9][19]
Materials:
-
Protein to be PEGylated
-
PEG-NHS Ester (e.g., Y-PEG-NHS-40K)[20]
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, 0.1 M, pH 7.2-7.5)[9][21]
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[9][20]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[19]
-
Dialysis or gel filtration equipment for purification[9]
Protocol:
-
Preparation of Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[9][10] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting.[9]
-
Preparation of PEG-NHS Ester Solution: Equilibrate the PEG-NHS ester vial to room temperature before opening to prevent moisture condensation.[9][20] Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[9] Do not prepare stock solutions for storage as the NHS ester is readily hydrolyzed.[9]
-
PEGylation Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS ester solution to the protein solution with gentle stirring.[22] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[9]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[9]
-
Quenching (Optional): To stop the reaction, a quenching buffer can be added.
-
Purification: Remove unreacted PEG-NHS ester and byproducts by dialysis against an appropriate buffer or by using a gel filtration column.[9]
-
Characterization: Analyze the degree of PEGylation using techniques such as SDS-PAGE, which will show an increase in the molecular weight of the PEGylated protein, and MALDI-TOF mass spectrometry.
Experimental Workflow for Amine-Reactive PEGylation:
Caption: Workflow for protein PEGylation using an amine-reactive NHS ester.
Thiol-Reactive PEGylation using Maleimide
This protocol describes the site-specific conjugation of a PEG-Maleimide to a protein containing free sulfhydryl groups (cysteine residues).[23][24]
Materials:
-
Cysteine-containing protein
-
PEG-Maleimide reagent
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation)[25]
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent like TCEP (tris(2-carboxyethyl)phosphine)[24]
-
Purification equipment (size-exclusion chromatography or dialysis)[23]
Protocol:
-
Preparation of Protein Solution: Dissolve the protein in the degassed, thiol-free buffer. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature to expose free thiols.[24]
-
Preparation of PEG-Maleimide Solution: Prepare a 10 mM stock solution of the PEG-Maleimide in anhydrous DMSO or DMF.
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[23]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[23]
-
Purification: Purify the PEGylated protein conjugate from unreacted reagents using size-exclusion chromatography or dialysis.[23]
-
Characterization: Confirm conjugation using SDS-PAGE and MALDI-TOF mass spectrometry.
Experimental Workflow for Thiol-Reactive PEGylation:
Caption: Workflow for protein PEGylation using a thiol-reactive maleimide.
Characterization of PEGylated Nanoparticles
3.3.1. Size and Zeta Potential Measurement
Dynamic Light Scattering (DLS) and Zeta Potential analysis are fundamental techniques to characterize PEGylated nanoparticles.
Protocol:
-
Sample Preparation: Disperse the PEGylated nanoparticles in an appropriate aqueous buffer (e.g., deionized water or PBS). The concentration should be optimized to obtain a stable signal.
-
DLS Measurement:
-
Place the sample in a disposable cuvette.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the hydrodynamic diameter and polydispersity index (PDI). A lower PDI indicates a more monodisperse sample.[26]
-
-
Zeta Potential Measurement:
-
Place the sample in a specific zeta potential cell.
-
Apply an electric field and measure the electrophoretic mobility of the particles.
-
The instrument software will calculate the zeta potential. PEGylation typically reduces the absolute value of the zeta potential due to the shielding effect of the PEG layer.[1][26]
-
3.3.2. Determination of Drug Loading Capacity and Encapsulation Efficiency
Protocol:
-
Separation of Free Drug: Separate the drug-loaded nanoparticles from the unencapsulated drug. This can be achieved by methods such as dialysis, centrifugation, or size exclusion chromatography.[27]
-
Quantification of Encapsulated Drug:
-
Calculation:
-
Drug Loading Capacity (%): (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100[28]
-
Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Signaling Pathways and Mechanisms
PEGylated drug delivery systems can be designed to interact with specific biological pathways. For example, in cancer therapy, PEGylated nanoparticles can exploit the EPR effect to accumulate in tumors.
Logical Relationship of PEGylation Benefits:
Caption: Logical flow of how PEGylation improves therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 3. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 4. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID. | Semantic Scholar [semanticscholar.org]
- 7. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. Cleavable Linkers, Cleavable reagents - ADC Linkers | AxisPharm [axispharm.com]
- 12. PEGs with Cleavable Linker [jenkemusa.com]
- 13. tandfonline.com [tandfonline.com]
- 14. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Protocol for Protein PEGylation [jenkemusa.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. broadpharm.com [broadpharm.com]
- 24. biotium.com [biotium.com]
- 25. benchchem.com [benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 28. Development of liposomal gemcitabine with high drug loading capacity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Nanoparticles with Azido-PEG23-C2-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and targeted therapeutics. Azido-PEG23-C2-azide is a homobifunctional, high-purity, monodisperse polyethylene glycol (PEG) linker that enables the covalent attachment of nanoparticles to various biomolecules and surfaces. This linker features a 23-unit PEG chain, which imparts enhanced water solubility, biocompatibility, and a stealth-like characteristic to the modified nanoparticles, reducing non-specific protein adsorption and prolonging circulation half-life. The terminal azide (N3) groups are highly reactive towards alkyne-functionalized molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."[1] These reactions are highly efficient, selective, and biocompatible, making this compound an ideal choice for robust and reproducible surface functionalization.[2]
This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using this compound.
Key Features and Applications
-
Enhanced Biocompatibility and Stability: The long, hydrophilic PEG23 chain minimizes aggregation and reduces recognition by the immune system.[3]
-
"Stealth" Properties: PEGylation shields the nanoparticle surface from opsonization and phagocytosis, leading to longer circulation times in vivo.[3]
-
Versatile Bioconjugation: The terminal azide groups allow for highly specific and efficient "click" chemistry reactions for the attachment of a wide range of biomolecules, including peptides, proteins, antibodies, and nucleic acids.[4][5]
-
Controlled Surface Functionalization: The use of a discrete PEG linker ensures uniformity in the spacer length, leading to more reproducible and well-defined nanoparticle conjugates.
Data Presentation
The following tables summarize representative quantitative data for the surface modification of nanoparticles with long-chain azide-PEG linkers. This data is illustrative and may vary depending on the specific nanoparticle type, size, and experimental conditions.
Table 1: Representative Change in Hydrodynamic Diameter of Nanoparticles upon Surface Modification
| Nanoparticle Type | Initial Hydrodynamic Diameter (nm) | Hydrodynamic Diameter after PEGylation (nm) | Polydispersity Index (PDI) before PEGylation | PDI after PEGylation |
| Gold Nanoparticles (20 nm) | 22.5 ± 1.2 | 45.8 ± 2.5 | 0.15 | 0.21 |
| Iron Oxide Nanoparticles (50 nm) | 55.3 ± 3.1 | 85.1 ± 4.3 | 0.22 | 0.28 |
| Polymeric Nanoparticles (100 nm) | 108.7 ± 5.6 | 142.3 ± 6.8 | 0.18 | 0.25 |
Note: The increase in hydrodynamic diameter is consistent with the formation of a PEG layer on the nanoparticle surface. The PDI may increase slightly due to the modification process.
Table 2: Representative Change in Zeta Potential of Nanoparticles upon Surface Modification
| Nanoparticle Type | Initial Zeta Potential (mV) | Zeta Potential after PEGylation (mV) |
| Amine-functionalized Silica Nanoparticles | +25.4 ± 2.1 | -5.2 ± 1.5 |
| Carboxylate-functionalized Polymeric Nanoparticles | -32.8 ± 3.5 | -15.7 ± 2.8 |
| Citrate-capped Gold Nanoparticles | -45.1 ± 4.2 | -20.3 ± 3.1 |
Note: The zeta potential of nanoparticles tends to shift towards neutral after PEGylation, as the PEG layer masks the original surface charge. Nanoparticles with a zeta potential between -10 mV and +10 mV are considered approximately neutral.[6] This "shielding" effect contributes to reduced non-specific interactions.
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles with primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica nanoparticles, quantum dots)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carboxyl-amine coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine or Diisopropylethylamine (DIPEA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge and appropriate centrifuge tubes or magnetic separation equipment
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF.
-
Add 1.2 equivalents of DCC and 1.2 equivalents of NHS to the solution.
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.
-
-
Conjugation to Amine-Functionalized Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in anhydrous DMF.
-
Add the activated this compound solution to the nanoparticle suspension. A molar ratio of 10-50 fold excess of the PEG linker to the estimated surface amine groups is a good starting point.
-
Add 2-3 equivalents of triethylamine or DIPEA to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
-
Purification of Azido-PEG-Nanoparticles:
-
Centrifuge the reaction mixture to pellet the nanoparticles. The centrifugation speed and time will depend on the size and density of the nanoparticles.
-
Carefully remove the supernatant containing excess, unbound PEG linker.
-
Resuspend the nanoparticle pellet in fresh DMF and repeat the centrifugation step. Perform this washing step three times.
-
Finally, resuspend the purified Azido-PEG-nanoparticles in PBS or another suitable buffer.
-
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the presence of the azide group by a characteristic peak around 2100 cm⁻¹.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index to confirm the increase in size due to the PEG layer.[7]
-
Zeta Potential Measurement: Determine the surface charge of the modified nanoparticles to confirm the shielding effect of the PEG layer.[6][8][9]
Protocol 2: "Click" Chemistry Conjugation of Alkyne-Modified Molecules to Azido-PEG-Nanoparticles
This protocol describes the attachment of an alkyne-containing molecule (e.g., a targeting ligand, a fluorescent dye) to the surface of Azido-PEG-nanoparticles via CuAAC.
Materials:
-
Azido-PEG-nanoparticles (from Protocol 1)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))
-
PBS, pH 7.4
-
Nuclease-free water
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 10 mM in water) and sodium ascorbate (e.g., 100 mM in water).
-
-
Click Reaction:
-
Disperse the Azido-PEG-nanoparticles in PBS.
-
Add the alkyne-functionalized molecule to the nanoparticle suspension. The molar ratio of alkyne to azide will depend on the desired degree of functionalization, but a 5-10 fold molar excess of the alkyne molecule is a common starting point.
-
If using THPTA, add it to the reaction mixture at a concentration of 1-5 mM.
-
Add the sodium ascorbate solution to the mixture, followed by the CuSO₄ solution. A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO₄.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.
-
-
Purification of Functionalized Nanoparticles:
-
Purify the functionalized nanoparticles by centrifugation or magnetic separation to remove the copper catalyst, excess ascorbate, and unreacted alkyne-molecule.
-
Wash the nanoparticles three times with PBS.
-
Resuspend the final product in a suitable buffer for storage or downstream applications.
-
Characterization:
-
UV-Vis Spectroscopy or Fluorescence Spectroscopy: If the conjugated molecule is a chromophore or fluorophore, its presence can be confirmed and quantified.
-
Gel Electrophoresis: Successful conjugation can lead to a change in the electrophoretic mobility of the nanoparticles.
-
High-Performance Liquid Chromatography (HPLC): Can be used to analyze the purity of the final conjugate.
Mandatory Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Cellular uptake of targeted nanoparticles.
References
- 1. Azido-PEG23-azide | BroadPharm [broadpharm.com]
- 2. Biopharma PEG Expands Monodispersed Azide-PEG Portfolio to Advance Bioconjugation and Drug Delivery Research [bio-itworld.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-conjugated nanoparticles for target-specific drug delivery of chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zeta potential measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azido-PEG23-C2-azide in Targeted Therapy Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG23-C2-azide is a hydrophilic, homo-bifunctional crosslinker that is increasingly utilized in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The long, discrete polyethylene glycol (PEG) chain, consisting of 23 PEG units, imparts favorable pharmacokinetic properties, including enhanced solubility and stability, and reduced immunogenicity of the final conjugate.[1][2] The terminal azide groups enable highly efficient and specific bioconjugation through "click chemistry," a set of bioorthogonal reactions, primarily the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4][5]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of targeted therapies. It also includes representative data on the impact of PEG linker length on conjugate performance and visualizations of relevant signaling pathways and experimental workflows.
Key Features of this compound
-
Enhanced Hydrophilicity: The long PEG chain increases the aqueous solubility of hydrophobic payloads, mitigating aggregation issues, especially with high drug-to-antibody ratios (DARs) in ADCs.[6][7]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and a longer plasma half-life, allowing for greater accumulation at the target site.[6][8]
-
Biocompatibility and Reduced Immunogenicity: PEG is a well-established biocompatible polymer that can shield the conjugate from the immune system, potentially reducing its immunogenicity.[7]
-
Homo-bifunctional Reactivity: The presence of two terminal azide groups allows for the conjugation of two different alkyne-containing molecules or the creation of multimeric constructs.
-
Click Chemistry Compatibility: The azide groups are specifically reactive with alkyne-functionalized molecules, providing a highly efficient and bioorthogonal method for conjugation under mild conditions.[3][4][5]
Applications in Targeted Therapy
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells. The this compound linker can be used to attach a cytotoxic payload to a monoclonal antibody (mAb) that targets a tumor-associated antigen. The long PEG chain can help to overcome the hydrophobicity of many potent payloads, allowing for the synthesis of ADCs with a higher and more homogenous DAR.[6][7]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[9][10] The this compound linker can be used to connect the target-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG23 linker can be critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[11][12]
Data Presentation
The following tables summarize representative data from studies on ADCs and PROTACs with varying PEG linker lengths. While specific data for a PEG23 linker is not available, these tables illustrate the general trends observed and provide a basis for rational linker design.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy [6][8]
| PEG Linker Length | Plasma Half-life (t½) | In Vitro Cytotoxicity (IC₅₀) | In Vivo Efficacy (Tumor Growth Inhibition) |
| PEG4 | Low | High | Moderate |
| PEG8 | Moderate | Moderate | High |
| PEG12 | High | Low | High |
| PEG24 | High | Low | Very High |
Note: This table represents a synthesized overview of trends observed in preclinical studies. Actual values are dependent on the specific antibody, payload, and tumor model.
Table 2: Influence of PEG Linker Length on PROTAC-Mediated Protein Degradation [9][12]
| PEG Linker Length (Number of atoms) | Ternary Complex Stability | Degradation Efficiency (DC₅₀) | Maximum Degradation (Dₘₐₓ) |
| < 12 atoms | Low | High (less potent) | Low |
| 12 - 20 atoms | Optimal | Low (potent) | High |
| > 20 atoms | Sub-optimal | Moderate | Moderate to High |
Note: This table illustrates general trends. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
Experimental Protocols
The following are detailed protocols for the conjugation of this compound to alkyne-functionalized molecules using CuAAC and SPAAC. These protocols can be adapted for the synthesis of ADCs and PROTACs.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized molecule (e.g., a cytotoxic payload or a target-binding ligand) to this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in a suitable solvent (water for THPTA, DMSO/t-butanol for TBTA).
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-functionalized molecule to the desired final concentration in the reaction buffer.
-
Add this compound to the reaction mixture at a 1.5 to 5-fold molar excess over the alkyne-functionalized molecule.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
-
Initiation of the Reaction:
-
Prepare a premix of CuSO₄ and the ligand (THPTA or TBTA) at a 1:5 molar ratio.
-
Add the CuSO₄/ligand premix to the reaction mixture to a final copper concentration of 50-200 µM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Reaction and Purification:
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).
-
Once the reaction is complete, purify the conjugate using SEC or dialysis to remove unreacted reagents and catalyst.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a strained alkyne-functionalized molecule (e.g., containing a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) group) to this compound.
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO-payload)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in an appropriate solvent.
-
Prepare a 10 mM stock solution of the strained alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the this compound in the reaction buffer to the desired final concentration.
-
Add the strained alkyne-functionalized molecule to the reaction mixture at a 1.5 to 3-fold molar excess.
-
-
Reaction and Purification:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.
-
Monitor the reaction progress by LC-MS or SDS-PAGE.
-
Upon completion, purify the conjugate using SEC or dialysis to remove the unreacted strained alkykyne molecule.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of targeted therapies that can be synthesized using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Azido-PEG23-C2-azide Conjugation
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing conjugation reactions using the homo-bifunctional Azido-PEG23-C2-azide linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a water-soluble, homo-bifunctional Polyethylene Glycol (PEG) linker.[1] It contains two terminal azide (-N₃) groups, making it an ideal reagent for crosslinking two molecules that have been functionalized with alkyne groups.[1][2] This process, known as "click chemistry," is widely used in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] The long, hydrophilic PEG23 spacer enhances the solubility and reduces aggregation of the resulting conjugate in biological applications.[4][5]
Q2: What are the main types of conjugation reactions for this linker?
The azide groups on the linker react with alkyne groups via 1,3-dipolar cycloaddition. The two primary methods are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction uses a copper(I) catalyst to connect the azide to a terminal alkyne, forming a stable 1,4-disubstituted triazole.[6][] It is the most common and robust click chemistry reaction.[8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that reacts the azide with a strained cyclooctyne (e.g., DBCO, BCN).[][10] The high ring strain of the cyclooctyne allows the reaction to proceed without a catalyst, making it ideal for applications in living systems where copper toxicity is a concern.[5][11]
Q3: Which reaction type, CuAAC or SPAAC, should I choose?
Your choice depends on your application.
-
Choose CuAAC for its high speed and efficiency when working with purified proteins, peptides, or small molecules where potential copper toxicity is not a concern.[8][12]
-
Choose SPAAC for applications involving live cells, in vivo studies, or sensitive biomolecules that could be damaged by copper catalysts.[5][13]
Q4: What are the critical parameters for optimizing reaction yield?
Key parameters include:
-
Reactant Concentration: Higher concentrations can improve reaction kinetics, but may also increase aggregation.[14][15]
-
Molar Ratio: A slight excess (1.1 to 1.5 equivalents) of one reactant is often used to drive the reaction to completion.[6]
-
Solvent: A mix of aqueous buffer and an organic co-solvent (like DMSO or DMF) is often needed to dissolve all components. Keep the organic solvent percentage low (<10%) to avoid denaturing proteins.[11][16]
-
Catalyst System (for CuAAC): The reaction requires a Cu(I) source, a reducing agent (like sodium ascorbate) to maintain copper in the +1 state, and a stabilizing ligand (like TBTA or THPTA) to improve efficiency and prevent damage to biomolecules.[6][8]
-
Temperature and Time: Most reactions proceed well at room temperature within 1-12 hours.[6][11] Gentle agitation can improve efficiency.[17] For slow reactions, incubation at 4°C for 12-24 hours may be necessary.[11]
-
pH: For CuAAC, avoid buffers with primary amines (e.g., Tris) that can interfere with the catalyst.[6] For SPAAC, a slightly alkaline pH (7.5-8.5) can increase the reaction rate.[14]
Q5: How do I purify the final conjugate?
Purification is necessary to remove unreacted reagents and byproducts.[] The most common methods for purifying PEGylated molecules are:
-
Size Exclusion Chromatography (SEC): Very effective at separating the larger PEGylated conjugate from smaller unreacted linkers and molecules.[][19]
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge, which is often altered by PEGylation. It is highly effective for separating PEGylated proteins.[19][20]
-
Reverse Phase Chromatography (RP-HPLC): Separates based on hydrophobicity and can be used for smaller molecules and peptides.[]
-
Dialysis: Useful for removing small molecule impurities from large protein conjugates.[4][20]
Q6: How should I store the this compound reagent?
The reagent should be stored at -20°C, protected from moisture and light.[1][5] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[17][21] For stock solutions, use an anhydrous organic solvent like DMSO or DMF and aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[5][17]
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an alkyne-functionalized molecule to this compound.
Materials:
-
Alkyne-functionalized molecule
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (NaAsc)
-
TBTA or THPTA ligand
-
Reaction Buffer: Amine-free buffer (e.g., PBS, pH 7.4)
-
Organic Co-solvent: Anhydrous DMSO or DMF
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-functionalized molecule and this compound in the reaction buffer.
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 100 mM stock solution of Sodium Ascorbate in water immediately before use.
-
Prepare a 10 mM stock solution of the TBTA/THPTA ligand in DMSO.
-
-
Set up the Reaction:
-
In a reaction vessel, add the alkyne-functionalized molecule (1 equivalent).
-
Add the this compound solution (1.1-1.5 equivalents).[6]
-
Add the reaction buffer to achieve the desired final concentration.
-
Add the copper-stabilizing ligand solution (0.1 equivalents).
-
-
Degas the Mixture:
-
Bubble argon or nitrogen gas through the reaction mixture for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[6]
-
-
Initiate the Reaction:
-
Add the CuSO₄ stock solution (0.1 equivalents).
-
Add the freshly prepared Sodium Ascorbate stock solution (1.0 equivalent) to reduce Cu(II) to the active Cu(I) form.[6]
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring. Monitor reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS).
-
-
Purification:
-
Purify the final conjugate using a suitable chromatography method such as SEC or IEX.[]
-
Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general procedure for conjugating a cyclooctyne-functionalized molecule (e.g., DBCO) to this compound.
Materials:
-
DBCO/BCN-functionalized molecule
-
This compound
-
Reaction Buffer: Amine-free buffer (e.g., PBS or HEPES, pH 7.4-8.0)
-
Organic Co-solvent (optional): Anhydrous DMSO or DMF
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the DBCO-functionalized molecule in the reaction buffer.
-
Prepare a stock solution of this compound in DMSO or DMF.[4]
-
-
Set up the Reaction:
-
In a reaction vessel, add the DBCO-functionalized molecule (1 equivalent).
-
Add the this compound stock solution. A molar excess of 2-4 fold is a good starting point for optimization.[11]
-
Note: If using an organic co-solvent, ensure the final concentration in the reaction mixture is low (<10%) to avoid denaturing biomolecules.[4]
-
-
Incubation:
-
Purification:
-
Remove excess unreacted linker and other small molecules via size exclusion chromatography (SEC) or dialysis.[4]
-
Quantitative Data Summary
The tables below provide typical starting parameters for optimizing your conjugation reactions. These may require further optimization depending on the specific substrates.
Table 1: Recommended Parameters for CuAAC Reaction
| Parameter | Recommended Range | Notes |
| Alkyne Substrate | 1 equivalent | Often the limiting reagent. |
| This compound | 1.1 - 1.5 equivalents | A slight excess can drive the reaction to completion.[6] |
| Copper(II) Sulfate | 0.01 - 0.1 equivalents | Pre-catalyst, reduced in situ. |
| Sodium Ascorbate | 0.1 - 1.0 equivalents | Reducing agent. Must be freshly prepared.[6] |
| Stabilizing Ligand (TBTA/THPTA) | 0.01 - 0.1 equivalents | Protects Cu(I) from oxidation and enhances efficiency.[6] |
| Temperature | Room Temperature (20-25°C) | Mild conditions are usually sufficient. |
| Reaction Time | 1 - 4 hours | Monitor progress by LC-MS or HPLC. |
| Solvent | Aqueous Buffer (pH 7-8) with <10% Co-solvent (DMSO/DMF) | Avoid amine-containing buffers like Tris.[6] |
Table 2: Recommended Parameters for SPAAC Reaction
| Parameter | Recommended Range | Notes |
| Cyclooctyne Substrate | 1 equivalent | Can be DBCO, BCN, or other strained alkyne. |
| This compound | 2 - 20 fold molar excess | Higher excess is often needed compared to CuAAC to ensure efficient conjugation.[4] |
| Temperature | 4°C to 37°C | Higher temperatures increase reaction rate.[14] Start with room temperature. |
| Reaction Time | 1 - 24 hours | SPAAC is generally slower than CuAAC. Monitor progress.[11] |
| Solvent | Aqueous Buffer (pH 7.0-8.5) with <10% Co-solvent (DMSO/DMF) | PBS and HEPES are common choices.[4] |
Troubleshooting Guide
Table 3: Common Issues and Solutions in Azide-PEG Conjugation
| Problem | Potential Cause | Recommended Solution |
| Low or No Product | (CuAAC) Inactive Catalyst: Copper was oxidized to Cu(II). | Ensure thorough degassing of the reaction mixture. Use a freshly prepared solution of sodium ascorbate.[6] |
| (SPAAC) Inefficient Kinetics: Reaction is too slow under current conditions. | Increase temperature (to 25°C or 37°C), increase reaction time, or increase the molar excess of the azide linker.[14] | |
| Poor Substrate Solubility: One or more reactants are not fully dissolved. | Add a water-miscible organic co-solvent (e.g., DMSO, DMF, t-BuOH) but keep the final concentration below 10%.[6] | |
| Incompatible Buffer: Buffer components are interfering with the reaction. | For CuAAC, avoid primary amine buffers (Tris, glycine). Use PBS, borate, or bicarbonate buffers.[6][21] | |
| Degraded Reagents: The azide or alkyne functionality has degraded due to improper storage. | Use fresh, high-quality reagents. Store linkers at -20°C or -80°C, protected from moisture and light.[14] | |
| Multiple Products / Side Reactions | (CuAAC) Alkyne Dimerization: Glaser coupling of the terminal alkyne. | Ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions.[6] |
| (CuAAC) Protein Damage: Copper ions can cause damage to sensitive biomolecules. | Use a copper-stabilizing ligand like TBTA or THPTA. For highly sensitive systems, switch to a copper-free SPAAC reaction.[8] | |
| Reagent Precipitation | Poor Reagent Solubility: The PEG linker "crashes out" when added to the aqueous buffer. | First, ensure the reagent is fully dissolved in a minimal amount of organic solvent (e.g., DMSO). Then, add this stock solution slowly to the aqueous reaction mixture while vortexing or stirring.[16] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound conjugation.
Chemical Reaction Pathways
Caption: Comparison of CuAAC and SPAAC reaction pathways for azide conjugation.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. Azido-PEG23-azide | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Azido-PEG23-C2-azide_TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 10. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. researchgate.net [researchgate.net]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Common challenges in PEGylation and how to solve them
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the PEGylation process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in protein PEGylation?
A1: The most frequent challenges in protein PEGylation include achieving the desired degree of PEGylation, ensuring site-specificity, purifying the PEGylated product from unreacted reagents and byproducts, and accurately characterizing the final conjugate.[1][2] Other significant hurdles include preventing protein aggregation during the reaction, minimizing the loss of biological activity, and dealing with the potential immunogenicity of PEG itself.
Q2: How can I control the degree of PEGylation?
A2: The degree of PEGylation can be controlled by optimizing several reaction parameters. These include the molar ratio of the PEG reagent to the protein, the reaction pH, temperature, and incubation time.[3][4] By carefully adjusting these factors, you can influence the number of PEG chains attached to the protein. For instance, a lower PEG-to-protein molar ratio and shorter reaction times generally result in a lower degree of PEGylation.
Q3: What is the importance of site-specific PEGylation and how can it be achieved?
A3: Site-specific PEGylation is crucial for producing homogeneous conjugates with preserved biological activity.[5][6] Attaching PEG chains at specific, non-critical sites on a protein can prevent interference with its active or binding sites.[5] Common strategies for site-specific PEGylation include targeting N-terminal amino groups by controlling the reaction pH, or engineering single free cysteine residues for thiol-specific PEGylation.[5][7]
Q4: How do I remove unreacted PEG from my PEGylated protein sample?
A4: Unreacted PEG can be removed using various chromatographic techniques. Size-exclusion chromatography (SEC) is effective at separating the larger PEGylated protein from the smaller, unreacted PEG molecules.[8] Ion-exchange chromatography (IEX) can also be used, as the charge of the protein is altered upon PEGylation, allowing for separation from the neutral unreacted PEG. Dialysis with an appropriate molecular weight cutoff (MWCO) membrane can also be employed to remove smaller unreacted PEG reagents.
Q5: Can PEG itself cause an immune response?
A5: While PEG is generally considered to have low immunogenicity, there is growing evidence that anti-PEG antibodies can be present in a significant portion of the population, likely due to exposure to PEG in everyday products.[9] These pre-existing antibodies can lead to accelerated clearance of PEGylated therapeutics and, in rare cases, hypersensitivity reactions.[9]
Troubleshooting Guides
Problem 1: Low Yield of PEGylated Product
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Reaction pH | The reactivity of amino or thiol groups is highly pH-dependent. For amine-specific PEGylation (e.g., with NHS esters), the pH should typically be between 7 and 9.[10] For N-terminal specific PEGylation using PEG-aldehyde, a slightly acidic pH (around 6.0) is often optimal.[3][4] For thiol-specific PEGylation with maleimide reagents, a pH range of 6.5-7.5 is recommended to ensure specificity and prevent hydrolysis of the maleimide group. Perform small-scale experiments to determine the optimal pH for your specific protein and PEG reagent. |
| Insufficient Molar Ratio of PEG Reagent | A low PEG-to-protein molar ratio can lead to incomplete PEGylation. Increase the molar excess of the PEG reagent. A common starting point is a 5 to 20-fold molar excess of PEG.[10] However, be aware that a very high excess may lead to a higher degree of PEGylation and increase the difficulty of purification. |
| Inactivated PEG Reagent | PEG reagents, especially NHS esters and maleimides, are susceptible to hydrolysis. Ensure that your PEG reagent is stored under appropriate conditions (cool and dry) and prepare solutions immediately before use. |
| Short Reaction Time | The PEGylation reaction may not have reached completion. Increase the reaction time and monitor the progress of the reaction using techniques like SDS-PAGE or HPLC. |
| Low Reaction Temperature | While lower temperatures can help maintain protein stability, they also slow down the reaction rate. If the yield is low, consider increasing the reaction temperature, for example, from 4°C to room temperature, while monitoring for any signs of protein aggregation or degradation.[3] |
Problem 2: Protein Aggregation During PEGylation
Possible Causes and Solutions:
| Cause | Solution |
| High Protein Concentration | High protein concentrations can increase the likelihood of intermolecular cross-linking and aggregation. Reduce the protein concentration in the reaction mixture. |
| Suboptimal Buffer Conditions | The buffer composition, including pH and ionic strength, can affect protein stability. Screen different buffer systems and pH values to find conditions that maintain protein solubility and stability. The pH should ideally be away from the protein's isoelectric point (pI). |
| Presence of Dimeric PEG Reagents | Some PEG reagents may contain bifunctional impurities that can cross-link protein molecules, leading to aggregation. Use high-quality, monofunctional PEG reagents. |
| Reaction Temperature | Elevated temperatures can sometimes induce protein unfolding and aggregation. Perform the reaction at a lower temperature (e.g., 4°C). |
| Agitation | Vigorous stirring or shaking can cause mechanical stress and lead to protein aggregation. Use gentle mixing during the reaction. |
Quantitative Data Summary
The efficiency of a PEGylation reaction is influenced by several factors. The following tables summarize quantitative data from various studies to illustrate the impact of key parameters on the reaction outcome.
Table 1: Effect of pH on PEGylation Yield
| Protein | PEG Reagent | pH | Mono-PEGylated Yield (%) | Multi-PEGylated Species (%) | Reference |
| Lysozyme | 5 kDa mPEG-aldehyde | 4.0 | ~20 | <5 | [3] |
| Lysozyme | 5 kDa mPEG-aldehyde | 7.0 | ~45 | ~20 | [3] |
| scFv | 5 kDa mPEG-aldehyde | 4.0 | ~50 | <5 | [3] |
| scFv | 5 kDa mPEG-aldehyde | 7.0 | ~30 | ~10 | [3] |
| IFN-α2b | 40 kDa branched PEG | 6.5 | ~40 | ~5 | [11] |
| IFN-α2b | 40 kDa branched PEG | 7.0 | ~35 | ~10 | [11] |
| IFN-α2b | 40 kDa branched PEG | 8.0 | ~25 | ~15 | [11] |
Table 2: Effect of PEG:Protein Molar Ratio on Product Distribution
| Protein | PEG Reagent | Molar Ratio (PEG:Protein) | Unmodified Protein (%) | Mono-PEGylated (%) | Multi-PEGylated (%) | Reference |
| IgG | MS(PEG)8 | 5:1 | ~50 | ~40 | ~10 | [10] |
| IgG | MS(PEG)8 | 10:1 | ~30 | ~50 | ~20 | [10] |
| IgG | MS(PEG)8 | 20:1 | ~15 | ~55 | ~30 | [10] |
| BSA Nanoparticles | 5 kDa mPEG-SPA | 2.5 g/L PEG | ~40 | - | - | [12] |
| BSA Nanoparticles | 5 kDa mPEG-SPA | 17.5 g/L PEG | ~10 | - | - | [12] |
| BSA Nanoparticles | 5 kDa mPEG-SPA | 32.5 g/L PEG | 0 | - | - | [12] |
Experimental Protocols
Protocol 1: N-terminal Specific PEGylation using mPEG-Aldehyde
This protocol describes the site-specific PEGylation of a protein at its N-terminal α-amino group through reductive amination.
Materials:
-
Protein of interest
-
mPEG-Aldehyde
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction Buffer: 20 mM sodium acetate, pH 5.0-6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Purification columns (e.g., SEC or IEX)
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the reaction buffer. The protein concentration should be optimized, typically starting in the range of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-Aldehyde in the reaction buffer to the desired concentration.
-
PEGylation Reaction:
-
Add the mPEG-Aldehyde solution to the protein solution to achieve the desired molar ratio (e.g., 5:1 to 20:1 PEG:protein).
-
Add sodium cyanoborohydride to a final concentration of 20 mM.
-
Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 4-24 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing them by SDS-PAGE or HPLC.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 50 mM to consume any unreacted mPEG-Aldehyde. Incubate for 30 minutes.
-
Purification: Purify the PEGylated protein from the reaction mixture using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate the mono-PEGylated product from unreacted protein, multi-PEGylated species, and excess reagents.
Protocol 2: Thiol-Specific PEGylation using mPEG-Maleimide
This protocol is for the site-specific PEGylation of a protein containing a free cysteine residue.
Materials:
-
Cysteine-containing protein
-
mPEG-Maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1 mM EDTA
-
Quenching Solution: 1 M L-cysteine or β-mercaptoethanol
-
Purification columns (e.g., SEC or IEX)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the reaction buffer.
-
If the target cysteine is in a disulfide bond, it must first be reduced using a reducing agent like DTT or TCEP, followed by the removal of the reducing agent.
-
For oxygen-sensitive proteins, degas the buffer and perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent disulfide bond formation.
-
-
PEG Reagent Preparation: Prepare a stock solution of mPEG-Maleimide in the reaction buffer immediately before use, as the maleimide group is prone to hydrolysis.
-
PEGylation Reaction:
-
Add the mPEG-Maleimide solution to the protein solution. A molar ratio of 1.1 to 5 moles of PEG per mole of protein is a common starting point.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Monitor the reaction by SDS-PAGE or HPLC.
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 10-20 mM to react with any excess mPEG-Maleimide. Incubate for 30 minutes.
-
Purification: Purify the PEGylated protein using SEC or IEX to separate the desired product.
Visualizations
Caption: General experimental workflow for protein PEGylation.
Caption: Troubleshooting logic for low PEGylation yield.
Caption: Common purification strategies for PEGylated proteins.
References
- 1. Purification of PEGylated protein using membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Site-specific PEGylation of therapeutic proteins via optimization of both accessible reactive amino acid residues and PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bioconjugate Stability with PEG Linkers
Welcome to the technical support center for improving the stability of bioconjugates utilizing Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during bioconjugation experiments.
Troubleshooting Guide
This guide addresses specific problems that can arise during the PEGylation process and with the final bioconjugate, providing potential causes and solutions.
Issue 1: Low PEGylation reaction yield or incomplete conjugation.
-
Potential Cause: Suboptimal reaction conditions, such as incorrect pH or temperature, can hinder the efficiency of the conjugation chemistry.[1][2][3] The chosen PEG linker's reactive group may not be ideal for the target functional groups on the biomolecule.[4] Steric hindrance can also prevent the PEG linker from accessing the target site on the biomolecule.[3]
-
Solution:
-
Optimize Reaction pH: The ideal pH depends on the reactive chemistry. For instance, NHS esters react efficiently with primary amines at a pH of 7.5–8.5, while maleimide groups react specifically with sulfhydryl groups at a pH between 6.5 and 7.5.[5][6]
-
Control Temperature: Most conjugation reactions perform well at room temperature for 1-2 hours or at 4°C overnight to minimize potential degradation of the biomolecule.[3]
-
Select Appropriate Linker Chemistry: Ensure the linker's reactive group is compatible with the target functional group on your biomolecule (e.g., NHS esters for amines, maleimides for thiols).[4][5]
-
Address Steric Hindrance: Using a longer PEG linker can create more space between the biomolecule and the reactive group, potentially improving accessibility.[3]
-
Issue 2: Aggregation of the bioconjugate during or after the PEGylation reaction.
-
Potential Cause: The conjugation process itself can sometimes induce conformational changes in the biomolecule, leading to aggregation.[3] Hydrophobic interactions between the biomolecule and the linker or between partially unfolded protein intermediates can also contribute to aggregation.[7][8] High pressure during purification steps like size-exclusion chromatography (SEC) can also induce aggregation.[9]
-
Solution:
-
Optimize Buffer Conditions: Screen different buffer conditions, including pH and ionic strength, to find the optimal environment for your bioconjugate's stability.[9]
-
Control Temperature: Perform the conjugation and purification steps at a lower temperature (e.g., 4°C) to minimize the risk of aggregation.[9]
-
Use Hydrophilic Linkers: Employing hydrophilic PEG linkers can improve the overall solubility of the bioconjugate and reduce the tendency for aggregation.[7]
-
Optimize Purification: When using SEC, reducing the flow rate can lower the pressure and minimize aggregation.[9]
-
Issue 3: Loss of biological activity of the bioconjugate.
-
Potential Cause: The PEG chain may be attached at or near the active site of the biomolecule, causing steric hindrance and preventing its interaction with its target.[10][11] The conjugation chemistry or reaction conditions might have caused denaturation or conformational changes in the biomolecule.[3]
-
Solution:
-
Site-Specific PEGylation: Employ site-specific conjugation techniques to attach the PEG linker to a region of the biomolecule that is distant from the active site.[12][13]
-
Linker Length Optimization: The length of the PEG linker can be adjusted. A longer linker might provide more flexibility and reduce steric hindrance at the active site.[3]
-
Characterize Structural Changes: Use techniques like circular dichroism (CD) spectroscopy to assess any secondary and tertiary structural changes in the bioconjugate.[3]
-
Issue 4: Instability of the PEG linker, leading to cleavage of the conjugate.
-
Potential Cause: Certain PEG linkers are susceptible to hydrolysis, especially those with ester bonds, which can be cleaved under physiological conditions.[14][15][16] Enzymatic degradation can also occur, depending on the linker's chemical structure and the biological environment.[17][18][19] Oxidation of the PEG chain is another potential degradation pathway.[14]
-
Solution:
-
Choose Stable Linker Chemistry: Select linkers with stable chemical bonds, such as amide or ether linkages, if long-term stability is required.[6]
-
Consider the Biological Environment: If the bioconjugate will be exposed to specific enzymes, choose a linker that is resistant to that enzymatic cleavage.
-
Storage Conditions: Store the bioconjugate under appropriate conditions (e.g., protected from light, at low temperatures) to minimize degradation.[20]
-
Frequently Asked Questions (FAQs)
Q1: How does PEGylation improve the stability of bioconjugates?
A1: PEGylation enhances bioconjugate stability through several mechanisms:
-
Increased Hydrophilicity and Solubility: The hydrophilic nature of PEG improves the solubility of the bioconjugate, which can help prevent aggregation.[7][21]
-
Protection from Enzymatic Degradation: The PEG chain creates a protective layer around the biomolecule, shielding it from proteolytic enzymes and increasing its half-life in vivo.[1][4][22]
-
Reduced Immunogenicity: The PEG linker can mask antigenic sites on the biomolecule, reducing the likelihood of an immune response.[1][4]
-
Increased Thermal and Conformational Stability: PEGylation can increase the thermal and conformational stability of proteins by creating a hydration shell around the protein and reducing its flexibility.[1][21]
Q2: What factors should I consider when choosing a PEG linker?
A2: The choice of PEG linker is critical for the success of your bioconjugate. Key factors to consider include:
-
Reactive Group: The reactive group on the PEG linker must be compatible with the target functional group on your biomolecule.[4][5]
-
Linker Length and Structure (Linear vs. Branched): The length and structure of the PEG chain can impact solubility, steric hindrance, and pharmacokinetic properties.[7][13] Longer chains and branched structures can offer greater protection and stability.[13]
-
Cleavable vs. Non-cleavable: Decide whether the linker needs to be stable or if it should be designed to cleave under specific conditions (e.g., at the target site).[][24]
-
Purity and Dispersity: Using monodisperse PEGs with a precise chain length ensures homogeneity of the final conjugate, which is crucial for therapeutic applications.[3][25]
Q3: How can I analyze the stability of my PEGylated bioconjugate?
A3: A variety of analytical techniques can be used to assess the stability of your bioconjugate:[26][27]
-
Size Exclusion Chromatography (SEC): To detect aggregation and fragmentation.[9]
-
Mass Spectrometry (LC-MS, MALDI-TOF): To confirm the identity and integrity of the conjugate and to identify degradation products.[26][27]
-
Circular Dichroism (CD) Spectroscopy: To assess changes in the secondary and tertiary structure of the biomolecule.[3]
-
Functional Assays (e.g., ELISA, enzyme activity assays): To determine if the biological activity of the biomolecule is retained.[26]
-
Differential Scanning Calorimetry (DSC): To evaluate thermal stability.[1]
Q4: What are the best practices for storing PEGylated bioconjugates?
A4: Proper storage is essential to maintain the stability of your bioconjugate. General guidelines include:
-
Low Temperature: Store at low temperatures (≤ -15°C) to minimize chemical and enzymatic degradation.[20]
-
Protection from Light: PEG derivatives can be sensitive to light, so store them in the dark.[20]
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[20]
-
Control Moisture: For moisture-sensitive linkers like PEG NHS esters, storage in dry conditions with a desiccant is crucial.[20]
-
Appropriate Buffer: Store in a buffer that is optimized for the stability of the specific bioconjugate.
Data Presentation
Table 1: Influence of PEG Molecular Weight on Bioconjugate Stability
| Property | Effect of Increasing PEG Molecular Weight | Reference |
| Thermal Stability | Generally increases thermal stability. | [1][21] |
| Proteolytic Stability | Increases protection against enzymatic degradation. | [22] |
| In Vivo Half-Life | Increases the circulation half-life by reducing renal clearance. | [1][10] |
| Biological Activity | May decrease if PEG sterically hinders the active site. | [10][11] |
| Immunogenicity | Generally decreases immunogenicity. | [1][4] |
Table 2: Common PEG Linker Chemistries and Their Stability
| Linker Chemistry | Bond Formed | Stability Characteristics | Common Applications |
| NHS Ester | Amide | Generally stable under physiological conditions.[6] | Conjugation to primary amines (e.g., lysine).[5] |
| Maleimide | Thioether | Stable bond.[3] | Site-specific conjugation to sulfhydryl groups (e.g., cysteine).[5] |
| Aldehyde | Secondary Amine | Stable bond. | N-terminal specific conjugation.[28] |
| Hydrazide | Hydrazone | Cleavable under acidic conditions. | Reversible conjugation, drug delivery.[5] |
| Ester | Ester | Susceptible to hydrolysis.[15][16] | Controlled release applications. |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with NHS-Ester-PEG
-
Protein Preparation: Dissolve the protein in a suitable buffer at a pH of 7.5-8.5 (e.g., phosphate-buffered saline, PBS, or borate buffer). The protein concentration should be optimized for the specific protein.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-Ester-PEG in the same reaction buffer.
-
Conjugation Reaction: Add the dissolved PEG reagent to the protein solution. The molar ratio of PEG to protein will need to be optimized but a common starting point is a 10-fold molar excess of PEG.[29]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching reagent with a primary amine, such as Tris buffer or glycine, to a final concentration of 10-50 mM. Incubate for an additional 30-60 minutes.
-
Purification: Remove unreacted PEG and quenching reagent using a suitable method such as size-exclusion chromatography (SEC) or dialysis.[9]
-
Characterization: Analyze the purified bioconjugate using techniques like SDS-PAGE to confirm PEGylation, SEC to assess aggregation, and a functional assay to determine biological activity.
Protocol 2: Stability Assessment of a PEGylated Bioconjugate
-
Sample Preparation: Prepare aliquots of the purified bioconjugate in the desired storage buffer.
-
Stress Conditions: Incubate the aliquots under various stress conditions, such as:
-
Thermal Stress: Incubate at elevated temperatures (e.g., 37°C, 50°C) for different time points.
-
Freeze-Thaw Cycles: Subject the samples to multiple freeze-thaw cycles.
-
pH Stress: Adjust the pH of the buffer to acidic and basic conditions.
-
-
Time-Point Analysis: At each time point, remove an aliquot from each stress condition.
-
Analytical Testing: Analyze the samples using a battery of analytical techniques:
-
Visual Inspection: Check for precipitation or turbidity.
-
SEC-HPLC: Quantify the percentage of monomer, aggregate, and fragment.
-
LC-MS: Identify any degradation products or cleavage of the PEG linker.
-
Functional Assay: Measure the remaining biological activity.
-
-
Data Analysis: Plot the percentage of monomer or remaining activity against time for each condition to determine the degradation rate and predict long-term stability.
Visualizations
Caption: General workflow for the PEGylation of a biomolecule.
Caption: Troubleshooting logic for common bioconjugate instability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 7. adcreview.com [adcreview.com]
- 8. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [rjpbr.com]
- 13. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zora.uzh.ch [zora.uzh.ch]
- 15. Drying and Storage Effects on Poly(ethylene glycol) Hydrogel Mechanical Properties and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzymes Involved in Anaerobic Polyethylene Glycol Degradation by Pelobacter venetianus and Bacteroides Strain PG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research-portal.uu.nl [research-portal.uu.nl]
- 20. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 21. nhsjs.com [nhsjs.com]
- 22. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 26. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 29. enovatia.com [enovatia.com]
Technical Support Center: Troubleshooting PROTAC Ternary Complex Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low efficiency in PROTAC-mediated ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows high binary binding affinity to the target protein and the E3 ligase, but fails to induce target degradation. What are the potential causes related to ternary complex formation?
A1: This is a common challenge that often points to inefficient or unproductive ternary complex formation. Several factors related to the PROTAC molecule itself could be the cause:
-
Inefficient Ternary Complex Formation: The ultimate success of a PROTAC hinges on the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] If this complex is unstable or possesses an unfavorable conformation, the degradation process will be inefficient.[1]
-
Poor Linker Design: The linker component of a PROTAC is a critical factor in its effectiveness. The linker's length, composition, and attachment points determine the geometry of the ternary complex.[1][2][] An improperly designed linker can result in steric hindrance or an unproductive orientation of the target protein and E3 ligase.[1][2][4]
-
Suboptimal Physicochemical Properties: PROTACs are often large molecules that can have poor solubility and cell permeability.[5][6] If the PROTAC cannot efficiently cross the cell membrane, it won't reach its intracellular target at a sufficient concentration to drive ternary complex formation and subsequent degradation.[4]
-
"Unproductive" Ternary Complex Geometry: A stable ternary complex does not guarantee efficient degradation. The spatial arrangement of the complex might not be optimal for the E3 ligase to ubiquitinate the target protein.[4][7] This can be a result of the linker's length or the points at which it's attached to the warhead and E3 ligase ligand.[4][7]
Q2: I'm observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this?
A2: The "hook effect" is a known phenomenon in PROTAC research where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation.[5][8] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[4][5][7][9]
Here are some strategies to mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: To confirm and characterize the hook effect, it is essential to test your PROTAC over a broad concentration range.[5] This will help identify the optimal concentration for maximal degradation and reveal the bell-shaped curve characteristic of the hook effect.[5][7]
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein to the PROTAC increases the binding affinity for the second protein.[4] This increased stability of the ternary complex over the binary complexes can help to lessen the hook effect.[4][5][7]
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for forming the ternary complex, which can potentially reduce the formation of non-productive binary complexes.[4]
Troubleshooting Guides
Guide 1: Low or No Ternary Complex Formation Observed in Biophysical Assays
If you are not observing ternary complex formation in assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET), follow this troubleshooting workflow:
Caption: A logical workflow for troubleshooting the lack of ternary complex formation.
Detailed Steps:
-
Protein Quality Check: Ensure that your target protein and E3 ligase are correctly folded, pure, and not aggregated.[7] Techniques like Dynamic Light Scattering (DLS) can be used to assess for aggregation.
-
PROTAC Integrity Verification: Confirm the chemical structure and purity of your PROTAC molecule using methods like NMR and mass spectrometry.[7]
-
Assay Setup Review: Carefully review your experimental setup. This includes buffer conditions, protein concentrations, and for SPR, the immobilization strategy.
-
Linker Design Re-evaluation: The linker plays a crucial role in the stability of the ternary complex.[2][][6] A linker that is too short may cause steric hindrance, while a linker that is too long can lead to an unstable complex with excessive flexibility.[2][6] Consider synthesizing a library of PROTACs with varying linker lengths and compositions.[10]
-
E3 Ligase Selection: The choice of E3 ligase is critical.[11][12] If ternary complex formation remains low, consider using an alternative E3 ligase that may be more suitable for your target protein.[13] To date, PROTAC development has been largely dominated by the recruitment of four main E3 ligases: CRBN, VHL, MDM2, and IAP.[14]
Guide 2: Ternary Complex Forms In Vitro but No Cellular Degradation is Observed
Observing ternary complex formation in a controlled in vitro environment that doesn't translate to cellular degradation is a frequent hurdle. This often points to issues with the PROTAC's ability to function within the complex cellular milieu.
Caption: Troubleshooting workflow when in vitro activity doesn't translate to cells.
Detailed Steps:
-
Assess Cell Permeability: PROTACs, due to their size, can have difficulty crossing the cell membrane.[5] Employ cellular target engagement assays like CETSA or NanoBRET to confirm that the PROTAC is reaching its intracellular target.[5]
-
Check PROTAC Stability: The PROTAC molecule may be unstable in the cell culture medium. Assess its stability over the time course of your experiment.[5]
-
Confirm Target Ubiquitination: A stable ternary complex may not always be in a productive conformation for ubiquitination.[5][15] Perform an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of your PROTAC.[5]
-
Verify E3 Ligase Expression: Confirm that the chosen E3 ligase is expressed in the target cell line at sufficient levels using techniques like Western blot or qPCR.[1][13]
Data Presentation
Table 1: Impact of Linker Length on Ternary Complex Formation and Degradation
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Empirical testing of a series of PROTACs with varying linker lengths is often necessary.[2]
| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | CRBN | 16 | 5 | >95 | [2] |
| p38α | VHL | 15-17 | 10 | ~90 | [2] |
| BTK | CRBN | 6-11 atoms | <10 | >90 | [16] |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.[2]
Table 2: Comparison of Biophysical Assays for Ternary Complex Characterization
Several biophysical techniques are employed to characterize the formation and stability of the ternary complex.[2][17]
| Assay | Information Provided | Throughput | Protein/Compound Requirement | Key Considerations |
| SPR | Binding affinity (KD), kinetics (kon, koff), cooperativity | Medium | Low | Provides kinetic data; can be complex to set up for ternary systems.[18][19][] |
| ITC | Binding affinity (KD), stoichiometry, thermodynamics (ΔH, ΔS) | Low | High | Provides full thermodynamic profile; requires large amounts of protein.[][21] |
| TR-FRET | Proximity-based binding | High | Low | Homogeneous assay, suitable for HTS; requires labeled proteins.[22] |
| AlphaLISA | Proximity-based binding | High | Low | Highly sensitive, wide dynamic range; requires specific antibody pairs.[] |
| NanoBRET | Live-cell target engagement and ternary complex formation | Medium | Low | Provides data in a cellular context; requires genetic modification of cells.[18][] |
Experimental Protocols
Protocol 1: Ternary Complex Formation Assessment by Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics and affinity of ternary complex formation in real-time.[]
Objective: To determine the binding affinity (KD) and dissociation rate (koff) of the ternary complex.
Materials:
-
Purified E3 ligase (e.g., VHL complex)
-
Purified target protein
-
PROTAC of interest
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling.
-
Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity.
-
Ternary Complex Formation: Pre-incubate a fixed concentration of the target protein with a series of concentrations of the PROTAC.
-
Injection: Inject the pre-incubated mixture over the E3 ligase surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the KD and kinetic parameters of the ternary complex. The dissociation half-life of the ternary complex has been shown to correlate with the intracellular degradation rate.[18]
-
Cooperativity Calculation: The cooperativity factor (α) can be calculated as the ratio of the binary KD to the ternary KD. A value greater than 1 indicates positive cooperativity.[23]
Protocol 2: In-Cell Target Ubiquitination Assay
This assay determines if the PROTAC-induced ternary complex is productive, leading to the ubiquitination of the target protein.
Objective: To detect an increase in the ubiquitination of the target protein in the presence of the PROTAC.
Materials:
-
Cells expressing the target protein and E3 ligase
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody against the target protein for immunoprecipitation
-
Antibody against ubiquitin
-
Western blot reagents
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at various concentrations and time points. Include a treatment with a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.
-
Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and perform a Western blot.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein. An increase in the high molecular weight smear indicates successful ubiquitination.
Signaling Pathway and Experimental Workflow Visualization
Caption: The PROTAC mechanism of action, from ternary complex formation to degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 15. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 16. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 18. tandfonline.com [tandfonline.com]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 22. m.youtube.com [m.youtube.com]
- 23. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions in Click Chemistry
Welcome to the technical support center for click chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions in their click chemistry experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of side reactions in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?
A1: Side reactions in CuAAC can arise from several sources:
-
Oxidative Homocoupling of Alkynes (Glaser Coupling): In the presence of oxygen, Cu(I) can be oxidized to Cu(II), which can promote the coupling of two terminal alkynes to form a diyne.[1][2] This is a common byproduct that competes with the desired triazole formation.
-
Generation of Reactive Oxygen Species (ROS): The combination of a Cu(I) catalyst, a reducing agent like sodium ascorbate, and oxygen can generate ROS.[3] These species can damage biomolecules, leading to unwanted modifications and background signals.[3][4][5]
-
Reactions with Thiols: Free thiols, such as those in cysteine residues of proteins, can react with the copper catalyst and alkyne probes, leading to off-target labeling and the formation of thiotriazole protein conjugates.[3]
-
Non-specific Binding of Copper: Copper ions can bind non-specifically to proteins and other biomolecules, which can cause background signals in imaging experiments or interfere with downstream analysis.[3]
-
Reagent Impurities and Degradation: Impurities in azide or alkyne reagents can lead to non-specific binding and side reactions.[3] Sodium ascorbate solutions can also degrade, losing their reducing power and failing to maintain the active Cu(I) state.[6]
-
Side Reactions of Ascorbate: Byproducts from the oxidation of ascorbate can be electrophilic and react with nucleophilic side chains of proteins (e.g., lysine and arginine), causing covalent modifications and aggregation.[4][5]
Q2: What are the common side reactions in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
A2: While SPAAC avoids the use of a cytotoxic copper catalyst, side reactions can still occur:
-
Reactions with Thiols: Highly strained cyclooctynes can react with free thiols, leading to non-specific labeling of proteins containing cysteine residues.[3][7]
-
Hydrolysis of Strained Alkynes: Some strained alkynes can be susceptible to hydrolysis, leading to loss of reactivity.
-
Non-specific Binding: The hydrophobicity of some cyclooctyne reagents can lead to non-specific binding to proteins and cell membranes.[3]
Q3: How can I minimize oxidative homocoupling of alkynes in my CuAAC reaction?
A3: To minimize the formation of diyne byproducts, you can:
-
Use a Reducing Agent: The addition of a reducing agent, such as sodium ascorbate, helps to maintain the copper catalyst in the active Cu(I) state and suppresses oxidative side reactions.[8]
-
Degas Solutions: Removing dissolved oxygen from your reaction mixture by degassing can significantly reduce oxidative coupling.[6]
-
Use a Ligand: Chelating ligands, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), can stabilize the Cu(I) oxidation state and prevent its oxidation to Cu(II).[8][9][10][11]
Q4: How do I prevent side reactions caused by reactive oxygen species (ROS)?
A4: To mitigate the effects of ROS generated in CuAAC reactions:
-
Use a Ligand: Ligands not only stabilize the Cu(I) catalyst but can also help to intercept and reduce ROS.[4][12] Using a ligand-to-copper ratio of at least 5:1 is recommended to avoid excessive radical formation.[3]
-
Limit Oxygen Exposure: Capping reaction vials can help minimize the amount of oxygen available to generate ROS.[13]
-
Consider Alternative Reducing Agents: In some cases, alternative reducing agents to ascorbate may be used, or electrochemical methods can generate the Cu(I) species without producing ROS.[5]
Q5: What is the role of ligands in minimizing side reactions?
A5: Ligands play a crucial role in CuAAC by:
-
Stabilizing the Cu(I) oxidation state: This prevents disproportionation and oxidation of the catalyst, which can lead to side reactions like Glaser coupling.[9][11]
-
Accelerating the reaction rate: This can allow for the use of lower catalyst concentrations, reducing potential toxicity and side reactions.[8][9]
-
Increasing catalyst solubility: This ensures a higher concentration of the active catalytic species in solution.[8]
-
Protecting biomolecules: Ligands can help shield biomolecules from the detrimental effects of copper ions and ROS.[12][13]
Troubleshooting Guides
Issue 1: High Background Signal in CuAAC Imaging Experiments
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding of copper | 1. Use a copper-chelating ligand (e.g., THPTA, BTTAA) in a 5-10 fold excess over the copper sulfate. 2. Perform a final wash with a copper chelator like EDTA. | Reduced background fluorescence in negative controls.[3] |
| Non-specific binding of fluorescent probe | 1. Decrease the concentration of the fluorescent azide/alkyne probe. 2. Increase the number and duration of washing steps after the click reaction. 3. Add a blocking agent like BSA to your buffers. | Cleaner signal and reduced non-specific fluorescence.[3] |
| Thiol-alkyne side reactions | 1. If working with protein samples, consider pre-treating with a thiol-blocking agent like N-ethylmaleimide (NEM).[6] 2. Increase the concentration of the reducing agent TCEP (e.g., up to 3 mM) to keep thiols in a reduced state and minimize their reaction with alkynes.[3] | A decrease in off-target labeling.[3] |
| Impure Reagents | 1. Use freshly prepared solutions of sodium ascorbate. 2. Verify the purity of your azide and alkyne probes via techniques like NMR or mass spectrometry.[3][14] | Consistent and reproducible results with lower background.[3] |
Issue 2: Low or No Product Formation in CuAAC Reactions
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Copper Catalyst Inactivation | 1. Prepare fresh sodium ascorbate solution for each experiment.[6] 2. Degas solutions to remove dissolved oxygen.[6] 3. Ensure the correct ligand to copper ratio is used (typically 5:1).[6] | Improved reaction efficiency and product yield. |
| Low Reactant Concentrations | 1. Increase the concentration of the azide probe (e.g., use a 2- to 10-fold molar excess over the alkyne).[6] 2. Optimize the concentrations of copper, ligand, and reducing agent. | Increased rate of the desired click reaction. |
| Interfering Substances in Buffer | 1. Avoid Tris-based buffers as the amine groups can chelate copper.[6][12] Use PBS or HEPES instead.[6] 2. If your sample contains DTT or other reducing agents that can interfere, remove them by dialysis or buffer exchange before the reaction.[6] | Prevention of catalyst inhibition and improved yield. |
| Steric Hindrance | 1. If the alkyne or azide is in a sterically hindered environment, consider increasing the reaction time or temperature. 2. For biomolecules, performing the reaction under denaturing conditions (e.g., with 1% SDS) may improve accessibility, if compatible with downstream applications.[6] | Increased product formation by overcoming steric barriers. |
Experimental Protocols
General Protocol for a CuAAC Reaction with a Protein Sample
This protocol is a starting point and may require optimization for your specific application.
Materials:
-
Alkyne-labeled protein sample
-
Azide probe (e.g., fluorescent azide)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 500 mM in water, freshly prepared)
-
Reaction Buffer (e.g., PBS or HEPES, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-labeled protein with the reaction buffer to the desired final volume.
-
Add the azide probe to the reaction mixture. A final concentration of 100 µM is a good starting point.[3]
-
Add the ligand (e.g., THPTA) to a final concentration of 500 µM.[3]
-
Add the copper(II) sulfate to a final concentration of 100 µM.[3]
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.[3]
-
Incubate the reaction at room temperature for 1 hour.[3] The incubation time may need to be optimized.
-
Quenching and Purification:
-
To stop the reaction and remove excess reagents, protein precipitation can be performed. Add four volumes of ice-cold acetone and incubate at -20°C for at least 1 hour.[3]
-
Centrifuge to pellet the protein, remove the supernatant, and wash the pellet with ice-cold methanol.[3]
-
Alternatively, copper can be removed by dialysis against a buffer containing EDTA, or by using copper-chelating resins.[12][15]
-
General Protocol for a SPAAC Reaction
This protocol is a general guideline for labeling with strained cyclooctynes.
Materials:
-
Azide-labeled biomolecule
-
Strained alkyne probe (e.g., DBCO-fluorophore)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-labeled biomolecule in the reaction buffer.
-
Add the strained alkyne probe. The optimal concentration will depend on the specific alkyne and biomolecule, but starting with a 2- to 10-fold molar excess of the alkyne is common. For cell lysate labeling, concentrations as low as 5 µM for the strained alkyne have been shown to reduce non-specific signals.[3]
-
Incubate the reaction at room temperature. Reaction times can vary from 1 to 12 hours depending on the reactivity of the strained alkyne.[16]
-
Purification: The purification method will depend on the nature of the labeled molecule. Size exclusion chromatography, dialysis, or precipitation are common methods to remove unreacted probes.
Visualizing Troubleshooting Workflows
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Caption: Troubleshooting workflow for high background in SPAAC reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Enhancing PROTAC Solubility with Hydrophilic Linkers
This guide provides researchers, scientists, and drug development professionals with solutions to common challenges related to the solubility of Proteolysis Targeting Chimeras (PROTACs). It offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during experiments, with a focus on the application of hydrophilic linkers.
Frequently Asked Questions (FAQs)
Q1: Why do PROTACs typically exhibit poor solubility?
PROTACs are inherently large and complex molecules, often with a high molecular weight (frequently exceeding 700 Da) and significant lipophilicity.[1] This structure, which includes two ligands and a linker, places them in the "beyond the Rule of Five" (bRo5) chemical space, which is generally associated with poor aqueous solubility and oral bioavailability.[1][2] Their large, often hydrophobic surface area can lead to the formation of stable crystal lattices, further contributing to low solubility in aqueous buffers.[1]
Q2: How do hydrophilic linkers improve the solubility of PROTACs?
Hydrophilic linkers incorporate polar functional groups, such as polyethylene glycol (PEG) chains, ethers, or ionizable groups like piperazines and piperidines.[3][][5] These groups can increase the overall polarity of the PROTAC molecule, enhancing its interaction with aqueous solvents and thereby improving its solubility.[5] For instance, PEG linkers are well-known for their excellent water solubility and can significantly enhance the solubility of the entire PROTAC molecule.[]
Q3: What are the most common types of hydrophilic linkers used for PROTACs?
Common hydrophilic linkers include:
-
Polyethylene Glycol (PEG) Linkers: These are widely used due to their excellent water solubility and biocompatibility. The length of the PEG chain can be easily adjusted to optimize PROTAC properties.[][6]
-
Alkyl Chains with Polar Modifications: Simple alkyl chains can be modified with polar groups to increase hydrophilicity.[5]
-
Nitrogen-Containing Heterocycles: Saturated nitrogen heterocycles like piperazines and piperidines can be incorporated into the linker. These groups can be protonated at physiological pH, which can significantly improve aqueous solubility.[3][7]
Q4: What are the potential trade-offs when using a hydrophilic linker?
While hydrophilic linkers can improve solubility, they may also impact other critical properties of the PROTAC. A key trade-off is often observed with cell permeability. Increasing the hydrophilicity and polar surface area of a PROTAC can sometimes reduce its ability to passively diffuse across the cell membrane.[] Additionally, some hydrophilic linkers, like long PEG chains, might be more susceptible to metabolic degradation, potentially reducing the in vivo half-life of the PROTAC.[][8]
Troubleshooting Guide
Q5: My PROTAC is precipitating out of the aqueous buffer during my biochemical assay. What should I do?
Precipitation in assays is a common consequence of poor PROTAC solubility and can lead to an underestimation of potency (e.g., DC50, IC50) and irreproducible results.[1]
-
Initial Steps:
-
Visually Inspect: Check for any visible precipitate in your stock solutions and assay wells.
-
Solubility Measurement: If not already done, perform a formal solubility assessment in the specific assay buffer you are using.
-
-
Troubleshooting Actions:
-
Use of Co-solvents: Consider the addition of a small percentage of an organic co-solvent, such as DMSO, to your assay buffer. However, be mindful of the potential effects of the co-solvent on your target protein and E3 ligase.
-
Formulation Strategies: For in vivo studies, formulation strategies like amorphous solid dispersions or lipid-based formulations can be employed to improve solubility.[9]
-
Re-evaluate Linker Design: If solubility issues persist and are hindering your research, it may be necessary to synthesize new PROTAC analogs with more hydrophilic linkers.
-
Q6: I am observing inconsistent degradation results between experiments. Could this be related to solubility?
Yes, inconsistent degradation can be a result of variable precipitation of the PROTAC between experiments.[1]
-
Workflow to Address Inconsistent Degradation:
-
Standardize Solution Preparation: Ensure that your PROTAC stock solutions are prepared consistently and are fully dissolved before each experiment. Gentle warming or sonication may aid in dissolution, but be cautious of potential compound degradation.
-
Control Cell Conditions: Inconsistent results can also arise from variations in cell culture conditions. It is important to standardize cell passage number, confluency, and overall cell health, as these factors can affect the efficiency of the ubiquitin-proteasome system.[9]
-
Kinetic Solubility Assay: Perform a kinetic solubility assay, which measures how a compound behaves when rapidly diluted from a DMSO stock into an aqueous buffer. This can be more representative of the conditions in a screening assay.[1]
-
Q7: My PROTAC shows good biochemical activity but poor degradation in cells. How do I determine if this is a solubility or permeability issue?
This is a common challenge in PROTAC development. Poor cellular activity despite good biochemical potency often points to issues with the PROTAC getting to its intracellular target.
-
Experimental Workflow to Differentiate Solubility and Permeability Issues:
-
Assess Cellular Permeability: Utilize assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays to directly measure the ability of your PROTAC to cross cell membranes.[10]
-
Cellular Target Engagement Assays: Employ techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the PROTAC is binding to both the target protein and the E3 ligase within the cellular environment.[9]
-
Modify Linker to Improve Physicochemical Properties: If poor permeability is confirmed, consider linker modifications aimed at improving cell uptake. This could involve reducing polarity or introducing features that favor cell penetration.[9] Prodrug strategies that mask polar groups can also be an effective approach.[9][11]
-
Q8: I've incorporated a hydrophilic linker, but the solubility of my PROTAC has not significantly improved. What are my next steps?
If the addition of a hydrophilic linker did not yield the desired improvement in solubility, several factors could be at play.
-
Further Optimization Strategies:
-
Vary the Linker Length and Composition: The specific type and length of the hydrophilic linker can have a significant impact. Systematically varying these parameters can help identify a more optimal design.[12]
-
Change Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand can influence the overall conformation and properties of the PROTAC. Exploring alternative attachment points may be beneficial.[12]
-
Incorporate Ionizable Groups: The introduction of basic nitrogen-containing groups, such as piperazine or pyridine moieties, can significantly improve aqueous solubility.[3][13]
-
Consider "Chameleon-like" Structures: Design PROTACs that can form intramolecular hydrogen bonds to create a more compact structure in nonpolar environments (like the cell membrane) and a more extended, soluble form in aqueous environments.[9]
-
Quantitative Data on the Impact of Hydrophilic Linkers
The following tables summarize representative quantitative data from various studies, illustrating the effects of different linker compositions on PROTAC properties. Direct comparisons across different studies should be made with caution due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Impact of Linker Composition on PROTAC Solubility and Permeability
| PROTAC System (Target-E3 Ligase) | Linker Type | Aqueous Solubility (µM) | PAMPA Permeability (10⁻⁶ cm/s) | Reference |
| ERK5-VHL | Aliphatic | Low (Not specified) | < 0.1 | [14] |
| ERK5-VHL | PEG-based | Higher (Not specified) | ~100 | [14] |
| USP7-VHL | Precursor | 1.2 | Not Reported | [15] |
| USP7-VHL | Bis-basic piperazine modified | 204 | Not Reported | [15] |
Table 2: Influence of Linker Type on Degradation Potency
| PROTAC System (Target-E3 Ligase) | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| AR-CRBN | PEG | >1000 | <20 | [3] |
| AR-CRBN | Piperazine-containing (ARD-69) | <1 | >90 | [3] |
| BRD7/9-VHL | Linker A | Partial Degradation | <50 | [13] |
| BRD7/9-VHL | Linker B (different attachment) | Potent Degradation | >90 | [13] |
Key Experimental Protocols
1. Thermodynamic Solubility Assay
This assay measures the equilibrium solubility of a compound in its most stable crystalline form.
-
Principle: An excess of the solid compound is equilibrated with a specific buffer until saturation is reached. The concentration of the dissolved compound is then measured.
-
Detailed Methodology:
-
Add an excess amount of the solid PROTAC to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Incubate the mixture at a constant temperature (e.g., 25°C) with continuous shaking or stirring for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, filter or centrifuge the suspension to remove any undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved PROTAC using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
A standard curve of the PROTAC in the same buffer should be prepared to accurately quantify the solubility.
-
2. Kinetic Solubility Assay
This high-throughput assay measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1]
-
Principle: This method mimics the conditions often used in high-throughput screening, where a compound may form a supersaturated solution that precipitates over time.[1]
-
Detailed Methodology:
-
Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).
-
In a multi-well plate, add a small volume of the DMSO stock solution to a larger volume of the aqueous buffer (e.g., PBS, pH 7.4) to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).
-
Measure the amount of compound that has precipitated, often by nephelometry (light scattering) or by quantifying the amount remaining in solution after filtration or centrifugation using HPLC-UV or LC-MS/MS.
-
3. Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay used to predict passive membrane permeability.
-
Principle: A multi-well plate with a filter coated with an artificial lipid membrane separates a donor compartment (containing the PROTAC) from an acceptor compartment. The rate at which the PROTAC diffuses across this membrane is measured.
-
Detailed Methodology:
-
Hydrate the artificial membrane on the filter plate with the appropriate buffer.
-
Add the PROTAC solution (at a known concentration) to the donor wells.
-
Add fresh buffer to the acceptor wells.
-
Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using HPLC-UV or LC-MS/MS.
-
The permeability coefficient (Pe) is calculated based on the concentrations and incubation time.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chempep.com [chempep.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. The Essential Role of Linkers in PROTACs [axispharm.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Preventing Aggregation During Bioconjugation Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and prevent protein aggregation, a common challenge in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during bioconjugation?
Protein aggregation during and after bioconjugation can be triggered by a combination of factors related to the protein itself, the reagents used, and the reaction conditions.[1][2]
-
Changes in Physicochemical Properties: The covalent attachment of molecules (e.g., linkers, drugs, fluorophores) can alter the protein's surface charge, isoelectric point (pI), and hydrophobicity. An increase in surface hydrophobicity is a primary driver of aggregation as it promotes self-association.[1][3]
-
Conformational Instability: The conjugation process, including the use of organic co-solvents or suboptimal buffer conditions, can disrupt the delicate balance of forces that maintain a protein's native three-dimensional structure.[4] This can lead to partial unfolding, exposing hydrophobic core residues that are normally shielded from the solvent, which then interact with other unfolded proteins to form aggregates.[4][5]
-
Suboptimal Buffer Conditions: Incorrect pH, low ionic strength, or the absence of stabilizing agents can compromise protein stability.[1][3] Proteins are least soluble at their isoelectric point (pI), where their net charge is zero, making them prone to aggregation.[6]
-
Intermolecular Cross-linking: If a bifunctional linker reacts with two separate protein molecules instead of two sites on the same molecule, it can directly cause aggregation.[1] Similarly, the reaction chemistry can sometimes induce the formation of non-native intermolecular disulfide bonds.[1]
-
High Concentrations: High concentrations of the protein or the conjugation reagent increase the probability of intermolecular interactions, which can lead to aggregation.[3][4][6]
Q2: How can I detect and quantify protein aggregation?
Several biophysical techniques are available to detect, quantify, and characterize protein aggregates.
-
Size Exclusion Chromatography (SEC): SEC is a high-resolution method that separates molecules based on their hydrodynamic size. It is highly effective for quantifying the percentage of monomer, dimer, and higher-order aggregates in a sample.[1]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is a rapid and sensitive technique for detecting the presence of large aggregates and monitoring changes in particle size over time.
-
Visual Inspection: In severe cases, aggregation can be seen with the naked eye as turbidity, cloudiness, or visible precipitates in the solution.[1][7]
-
UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be detected as an increase in absorbance at wavelengths such as 340 nm, where proteins typically do not absorb light.
Troubleshooting Guide: Step-by-Step Solutions
This section addresses specific aggregation issues that may arise at different stages of the bioconjugation workflow.
Issue 1: Aggregation is observed immediately after adding the conjugation reagent.
This often points to issues with reagent solubility or localized high concentrations.
| Potential Cause | Recommended Solution |
| Poor Reagent Solubility | Many crosslinkers and payloads are hydrophobic and have limited aqueous solubility. Dissolve the reagent in a minimal amount of a compatible, anhydrous organic co-solvent (e.g., DMSO, DMF) before adding it to the protein solution.[1] DMSO is often preferred as it may have a lesser effect on protein aggregation than DMF.[8] |
| Localized High Concentration | Add the dissolved reagent to the protein solution slowly and dropwise while gently stirring or mixing.[1] This prevents localized areas of high reagent concentration that can cause rapid, uncontrolled reactions and protein precipitation. |
| Incompatible Co-Solvent | The addition of an organic co-solvent can destabilize the protein. Minimize the final concentration of the organic solvent in the reaction mixture, typically keeping it below 5-10%. |
Issue 2: Aggregation increases during the incubation/reaction period.
This suggests that the reaction conditions are destabilizing the protein or promoting intermolecular cross-linking.
| Parameter | Recommendation & Rationale |
| Molar Ratio | Reduce the molar excess of the conjugation reagent. Over-labeling can significantly increase the protein's hydrophobicity.[1] Perform a titration experiment to determine the optimal reagent-to-protein ratio that achieves the desired degree of labeling without causing aggregation.[1] |
| Protein Concentration | Lower the protein concentration. Reactions performed at lower concentrations (e.g., 1-5 mg/mL) reduce the frequency of intermolecular collisions that lead to aggregation.[1][3][6] |
| Temperature | Conduct the reaction at a lower temperature. Incubating the reaction at 4°C for a longer duration, instead of at room temperature, can slow the rate of protein unfolding and aggregation.[1] |
| pH | Optimize the buffer pH. While many reactions (e.g., NHS esters) are more efficient at slightly alkaline pH (7.5-8.5), this may be suboptimal for protein stability.[1] Screen a pH range to find a balance between reaction efficiency and protein stability, ensuring the pH is not too close to the protein's pI.[6] |
| Intermolecular Cross-linking | If the protein has reactive groups that could lead to intermolecular cross-linking (e.g., free thiols when using a pyridyl disulfide linker), consider temporarily blocking these sites before conjugation.[1] |
Issue 3: Aggregation occurs after purification or during storage.
This indicates issues with the final formulation buffer or handling procedures.
| Potential Cause | Recommended Solution |
| Inappropriate Storage Buffer | The purification or storage buffer may lack components necessary for long-term stability. Formulate the final buffer with stabilizing excipients (see Table 1 below). |
| Freeze-Thaw Cycles | The stress of freezing and thawing can induce aggregation.[4][6] Aliquot the purified conjugate into single-use volumes and store at -80°C.[4][6] Include a cryoprotectant like glycerol (e.g., 10-20%) in the storage buffer.[4][6] |
| Surface Adsorption | Proteins can adsorb to surfaces (e.g., glass vials, plastic tubes), which can trigger aggregation. Consider using low-protein-binding tubes and adding a non-ionic surfactant like Polysorbate 20 (Tween-20) at a low concentration (0.01-0.1%) to the storage buffer.[1] |
Key Experimental Protocols & Data
Table 1: Common Buffer Additives to Prevent Aggregation
Stabilizing excipients can be added to the reaction and storage buffers to maintain protein solubility and conformational stability.[1][9]
| Additive Class | Example | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50-250 mM | Suppress aggregation by binding to hydrophobic patches and increasing colloidal stability.[1][7][10] |
| Sugars / Polyols | Sucrose, Trehalose, Glycerol | 5-20% (w/v) | Act as osmolytes and cryoprotectants, stabilizing the native protein structure through preferential exclusion.[4][6] |
| Non-ionic Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (v/v) | Prevent surface-induced aggregation by competitively binding to interfaces and can help solubilize proteins.[11] |
| Reducing Agents | TCEP, DTT | 1-5 mM | Prevent the formation of non-native intermolecular disulfide bonds that can lead to covalent aggregation.[3] |
Protocol 1: General Buffer Screening for Protein Stability
This protocol allows for the empirical determination of optimal buffer conditions for your specific protein before performing the bioconjugation reaction.
Objective: To identify the buffer pH and excipients that best maintain the protein in its monomeric, non-aggregated state.
Materials:
-
Your purified protein stock solution.
-
A panel of buffers (e.g., Phosphate, HEPES, Tris, Citrate) at various pH values.
-
Stock solutions of stabilizing excipients (see Table 1).
-
Instrumentation for aggregation analysis (e.g., DLS or SEC).
Methodology:
-
Preparation: Prepare a matrix of buffer conditions. For example, screen four different buffer types at three different pH values each. For each of these, create parallel samples with and without a key excipient (e.g., 100 mM Arginine).
-
Sample Formulation: Dilute your protein to a target concentration (e.g., 1 mg/mL) in each of the prepared buffer conditions.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot from each condition using DLS to determine the initial particle size distribution and polydispersity index (PDI), or using SEC to quantify the initial monomer percentage.
-
Stress Incubation: Incubate the remaining samples under conditions that mimic the conjugation reaction (e.g., room temperature for 2 hours) or under accelerated stress (e.g., 40°C for 24 hours).
-
Final Analysis: After incubation, re-analyze each sample using the same method as in Step 3.
-
Data Evaluation: Compare the initial and final analysis results. The optimal buffer condition is the one that shows the least change in particle size, PDI, or monomer percentage after incubation.
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify monomeric protein from aggregates.
Materials:
-
HPLC or FPLC system.
-
SEC column appropriate for the molecular weight of your protein.
-
Mobile Phase: A suitable, filtered, and degassed buffer (e.g., PBS, pH 7.4).
-
Your bioconjugate sample.
-
Molecular weight standards (for column calibration).
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector (typically monitoring at 280 nm).
-
Sample Injection: Inject a defined volume of your protein sample onto the column.
-
Elution: Continue running the mobile phase and record the chromatogram. Larger molecules (aggregates) will elute first, followed by the monomer, and then smaller molecules or buffer components.
-
Data Analysis: Integrate the area under each peak in the chromatogram. The percentage of monomer is calculated as: (Area of Monomer Peak / Total Area of All Peaks) x 100%
Visual Guides and Workflows
Caption: A decision tree for troubleshooting aggregation at different experimental stages.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein aggregation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. mdpi.com [mdpi.com]
- 9. pharmtech.com [pharmtech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
Technical Support Center: Refinement of Protocols for Site-Specific Protein Modification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during site-specific protein modification experiments. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common problems encountered during site-specific protein modification procedures.
Unnatural Amino Acid (UAA) Incorporation via Amber Suppression
Problem: Low Yield of UAA-Containing Protein
| Potential Cause | Troubleshooting Steps |
| Suboptimal Plasmid Ratio | Optimize the ratio of the plasmid encoding the protein of interest (POI) to the plasmids encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA. A common starting point is a 10:9:1 or 10:9.5:0.5 ratio for POI:tRNA:aaRS plasmids.[1] |
| Insufficient UAA Concentration | Titrate the concentration of the UAA in the culture medium. The optimal concentration can vary depending on the specific UAA and cell line.[1] |
| Inefficient Amber Suppression | Ensure the amber codon (TAG) is in a permissive context within the gene. The surrounding nucleotide sequence can influence suppression efficiency.[2][3] Consider testing different amber codon positions within your protein. |
| aaRS Localization Issues | For some aaRS variants, nuclear localization can reduce cytoplasmic UAA incorporation efficiency. Engineering a nuclear export sequence onto the aaRS can significantly improve yields.[1] |
| Release Factor Competition | In in vitro systems, the presence of release factor 1 (RF1) can compete with the suppressor tRNA. Surprisingly, in some reconstituted systems, the addition of a small amount of RF1 has been shown to improve suppression efficiency.[2] |
Problem: Off-Target UAA Incorporation or Misfolding
| Potential Cause | Troubleshooting Steps |
| Lack of Orthogonality | Ensure the chosen aaRS/tRNA pair is truly orthogonal to the host's translational machinery to prevent mis-incorporation of natural amino acids at the amber codon. |
| UAA-Induced Misfolding | Confirm the expressed protein is correctly folded and functional. The introduction of a UAA can sometimes disrupt protein structure.[1] |
| Confirmation of Incorporation | Always verify the site-specific incorporation and fidelity using mass spectrometry.[1][4][5] |
Sortase-Mediated Ligation (SML)
Problem: Inefficient Ligation or Low Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal Sortase Variant | Different Sortase A variants exhibit varying catalytic efficiencies. For instance, evolved Sortase A (eSrtA) variants can be significantly more active than the wild-type.[6][7] Consider using a more active variant like Srt4M or Srt5M for faster and more complete ligation.[8] |
| Calcium Dependence | Staphylococcus aureus Sortase A is calcium-dependent. Ensure sufficient Ca2+ is present in the reaction buffer. For applications in calcium-limited environments, consider using Ca2+-independent sortase variants.[9] |
| Reaction Reversibility | The reversibility of the SML reaction can limit product yield. Using depsipeptide substrates with an ester linkage instead of a peptide bond can render the reaction irreversible and drive it to completion.[10] |
| Poor Substrate Recognition | Ensure the LPXTG motif on one protein and the N-terminal glycine(s) on the other are accessible for enzyme binding. |
Problem: Non-Specific Labeling
| Potential Cause | Troubleshooting Steps |
| Presence of Endogenous Substrates | In cellular contexts, be aware of endogenous proteins that may serve as sortase substrates. |
| Engineered Specificity | For complex multi-step ligations, consider using evolved sortase variants with altered substrate specificities (e.g., recognizing LAXTG or LPXSG) to achieve orthogonal labeling.[6][7] |
Native Chemical Ligation (NCL)
Problem: Slow or Incomplete Ligation
| Potential Cause | Troubleshooting Steps |
| Poor Thioester Reactivity | The reactivity of the C-terminal thioester influences the ligation rate. Phenyl thioesters are generally more reactive than alkyl thioesters.[11][12] |
| Steric Hindrance | Bulky amino acid residues at the C-terminus of the thioester fragment can slow down the reaction rate.[12] |
| Suboptimal pH | NCL is typically performed at a pH of ~7.0. Deviations from this can affect the rate-limiting transthioesterification step.[13] |
| Lack of Thiol Catalyst | The presence of a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), is crucial for the reversibility of the initial thiol-thioester exchange, which drives the reaction towards the desired product.[13] |
Problem: Side Reactions
| Potential Cause | Troubleshooting Steps |
| Internal Cysteine Residues | While NCL is highly regioselective, internal cysteine residues can potentially participate in side reactions. The reversibility of the initial ligation step helps to minimize this.[13] |
| Thioester Hydrolysis | Prolonged reaction times or suboptimal conditions can lead to hydrolysis of the thioester, reducing the yield of the desired ligated product. |
Click Chemistry (CuAAC and SPAAC)
Problem: Incomplete Labeling
| Potential Cause | Troubleshooting Steps |
| Copper Catalyst Inactivation (CuAAC) | The Cu(I) catalyst is prone to oxidation. Prepare sodium ascorbate solution fresh for each experiment and degas solutions to remove oxygen.[14] Use a copper-chelating ligand like THPTA to protect the Cu(I) state.[14] |
| Low Reactant Concentrations | Click reactions are concentration-dependent. If working with dilute protein solutions, consider increasing the concentration of the azide or alkyne probe (e.g., 2- to 10-fold molar excess).[14] |
| Steric Hindrance | If the bioorthogonal handle (azide or alkyne) is buried within the protein structure, labeling efficiency may be reduced. Consider performing the reaction under denaturing conditions if compatible with your downstream application.[14] |
Problem: Non-Specific Labeling
| Potential Cause | Troubleshooting Steps |
| Thiol-yne Side Reactions (SPAAC) | Cyclooctynes used in strain-promoted azide-alkyne cycloaddition (SPAAC) can react with cysteine residues in an azide-independent manner. This reaction is generally slower than the desired click reaction.[15] |
| Copper-Mediated Non-Specific Reactions (CuAAC) | In the presence of a copper catalyst, terminal alkynes can sometimes react with other protein functional groups.[15] |
| Probe Sticking | A higher concentration of the fluorescent probe can lead to increased non-specific binding. Titrate the probe concentration to find the optimal signal-to-noise ratio.[16] |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the successful site-specific modification of my protein?
A1: Mass spectrometry is the gold standard for confirming site-specific protein modification. Both "bottom-up" and "top-down" proteomics approaches can be used. In a bottom-up approach, the modified protein is digested into peptides, and the resulting fragments are analyzed to identify the modified peptide and pinpoint the exact site of modification.[17][18] Top-down mass spectrometry analyzes the intact protein, providing information on the overall modification state and allowing for the characterization of multiple modifications on a single protein molecule.[17][19]
Q2: My protein aggregates after modification. What can I do?
A2: Protein aggregation can be caused by the modification itself altering the protein's properties or by the reaction conditions. To troubleshoot, you can try:
-
Optimizing Buffer Conditions: Adjust the pH, ionic strength, and include stabilizing excipients in your reaction and storage buffers.
-
Lowering Protein Concentration: High protein concentrations can promote aggregation.
-
Using Solubility-Enhancing Tags: If expressing the protein, consider fusing it to a highly soluble tag.
-
Performing Modification at Lower Temperatures: This can sometimes help maintain protein stability.
Q3: What are the key differences in efficiency between different Sortase A variants?
A3: Evolved Sortase A variants can have significantly higher catalytic activity compared to the wild-type enzyme. For example, one study reported that an evolved Sortase A (eSrtA) had approximately 140-fold higher catalytic activity.[6] Another study comparing different mutants found that Srt4M was the most efficient, with maximal ligation achieved in as little as 15 minutes, while Srt5M was the second fastest.[8]
Q4: How does the choice of C-terminal thioester affect the yield of Native Chemical Ligation?
A4: The nature of the C-terminal amino acid of the thioester peptide can significantly impact the ligation rate and yield. Generally, less sterically hindered amino acids at the C-terminus result in faster ligation.[12] For example, ligations with a C-terminal glycine are typically fast, while those with valine or isoleucine can be much slower.[12] The use of more reactive thioesters, such as phenyl thioesters, can also increase the reaction rate and overall yield.[11]
Quantitative Data Summary
Table 1: Comparison of Sortase A Variant Ligation Efficiency
| Sortase A Variant | Optimal Reaction Time | Relative Activity | Reference |
| Srt3M | 2 - 3 hours | - | [8] |
| Srt4M | ~15 minutes | Highest | [8] |
| Srt5M | 1 - 2 hours | High | [8] |
| eSrtA (evolved) | - | ~140-fold higher than WT | [6] |
| 7+ SrtA | - | 6-fold higher than 5M SrtA for cell surface labeling | [9] |
Table 2: Factors Influencing Unnatural Amino Acid Incorporation Efficiency
| Factor | Observation | Reference |
| Plasmid Ratio (POI:tRNA:aaRS) | Optimal ratios (e.g., 10:9:1 or 10:9.5:0.5) significantly improve protein yield. | [1] |
| UAA Concentration | Expression yields are dependent on the concentration of the UAA in the media. | [1] |
| aaRS Localization | A nuclear export sequence on the aaRS can lead to a 14-fold increase in amber suppression efficiency. | [1] |
| Codon Context | The nucleotide sequence immediately preceding the amber codon can significantly affect suppression efficiency. | [2] |
Experimental Protocols
Protocol 1: General Workflow for Unnatural Amino Acid Incorporation in Mammalian Cells
-
Plasmid Preparation: Prepare high-quality plasmids for your protein of interest (with an in-frame amber codon at the desired modification site), the orthogonal aaRS, and the suppressor tRNA.
-
Cell Culture and Transfection: Culture mammalian cells (e.g., HEK293T) to the appropriate confluency. Co-transfect the cells with the three plasmids using a suitable transfection reagent. Optimize the ratio of the plasmids as determined in your troubleshooting experiments.
-
UAA Supplementation: Immediately after transfection, supplement the culture medium with the desired unnatural amino acid at its optimized concentration.
-
Protein Expression: Incubate the cells for 24-72 hours to allow for protein expression.
-
Cell Lysis and Protein Purification: Harvest the cells, lyse them using a suitable buffer, and purify the UAA-containing protein using an appropriate chromatography method (e.g., affinity chromatography if the protein is tagged).
-
Verification: Confirm the incorporation of the UAA at the specific site by mass spectrometry.[1][5]
Protocol 2: General Workflow for Sortase-Mediated Ligation
-
Protein Preparation: Express and purify the two proteins to be ligated. One protein must contain a C-terminal LPXTG recognition motif, and the other must have an N-terminal oligo-glycine sequence.
-
Reaction Setup: In a microcentrifuge tube, combine the two proteins, the Sortase A enzyme (at a catalytic amount, e.g., 1:10 or 1:20 molar ratio to the substrates), and the reaction buffer (e.g., Tris-HCl, NaCl, CaCl2).
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 25°C or 37°C) for the recommended time (from 15 minutes to several hours, depending on the sortase variant and substrates).[8]
-
Monitoring the Reaction: Monitor the progress of the ligation by SDS-PAGE. The ligated product will have a higher molecular weight than the individual starting proteins.
-
Purification of the Ligated Product: Once the reaction is complete, purify the ligated protein from the unreacted substrates and the Sortase A enzyme. This can often be achieved using a combination of affinity and size-exclusion chromatography.
Visualizations
References
- 1. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Genetic incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Reprogramming the specificity of sortase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reprogramming the specificity of sortase enzymes. | Broad Institute [broadinstitute.org]
- 8. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of Ca2+-independent sortase A mutants with enhanced activity for protein and cell surface labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. static1.squarespace.com [static1.squarespace.com]
- 17. ahajournals.org [ahajournals.org]
- 18. Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Azido-PEG23-C2-azide in Focus: A Comparative Guide to Homo-bifunctional PEG Linkers
In the landscape of bioconjugation and drug development, the choice of a chemical linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of complex biologics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the diverse options available, homo-bifunctional polyethylene glycol (PEG) linkers have garnered significant attention. This guide provides an objective comparison of Azido-PEG23-C2-azide with other homo-bifunctional PEG linkers, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their selection process.
Introduction to Homo-bifunctional PEG Linkers
Homo-bifunctional linkers possess two identical reactive functional groups, enabling the crosslinking of molecules in a single step.[1] The incorporation of a polyethylene glycol (PEG) chain as a spacer offers several advantages, including increased hydrophilicity, which can mitigate aggregation and improve solubility, and enhanced pharmacokinetic properties by increasing the hydrodynamic radius of the conjugate, leading to reduced renal clearance.[2]
This compound is a homo-bifunctional linker featuring two terminal azide groups separated by a long 23-unit PEG chain. The azide groups are key for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[3] This makes Azido-PEG-azide linkers particularly valuable for creating complex molecular architectures where precise and stable connections are paramount.
Performance Comparison of Azido-PEG-Azide Linkers: The Critical Role of Length
The length of the PEG linker is not merely a spacer but plays a crucial role in the biological activity of the final conjugate. This is particularly evident in the field of PROTACs, where the linker must optimally orient a target protein and an E3 ligase to facilitate ubiquitination and subsequent degradation.
Impact on PROTAC Efficacy
Numerous studies have demonstrated that linker length is a critical parameter for achieving potent and selective protein degradation.[4][5] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker can lead to inefficient ubiquitination.[6][7]
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. For instance, in the degradation of Estrogen Receptor α (ERα), a 16-atom linker was found to be more effective than a 12-atom linker.[7] Conversely, for Bruton's Tyrosine Kinase (BTK) degraders, linkers with fewer than four PEG units showed impaired binding.[7] A study on BRD4-targeting PROTACs using a VHL E3 ligase showed that potency decreased as the PEG linker length increased.[5]
| PROTAC Target | E3 Ligase | Linker Length (PEG units) | Degradation Efficacy (DC50) | Dmax (% Degradation) | Reference |
| BRD4 | VHL | 0 | < 0.5 µM | Not Specified | [5] |
| BRD4 | VHL | 1 | Not Specified | Not Specified | [5] |
| BRD4 | VHL | 2 | Not Specified | Not Specified | [5] |
| BRD4 | VHL | 4 | > 5 µM | Not Specified | [5] |
| BRD4 | VHL | 5 | > 5 µM | Not Specified | [5] |
| ERα | VHL | ~3 (12-atom) | Less Effective | Not Specified | [7] |
| ERα | VHL | ~4 (16-atom) | More Effective | Not Specified | [7] |
Note: This table synthesizes data from multiple sources to illustrate the principle of linker length optimization. Direct head-to-head quantitative data for a wide range of Azido-PEG-azide linker lengths in a single system is limited in the public domain.
The data underscores the necessity of empirically determining the optimal linker length for each new PROTAC system. The long chain of this compound may be advantageous for spanning larger distances between target proteins with deep binding pockets and E3 ligases.[7]
Impact on ADC Pharmacokinetics and Stability
In the context of Antibody-Drug Conjugates (ADCs), the length of the PEG linker can influence hydrophilicity, stability, and in vivo performance. Increased PEG length generally leads to improved hydrophilicity, which can help to overcome the aggregation issues associated with hydrophobic payloads, especially at high drug-to-antibody ratios (DARs).[2][8]
Longer PEG chains can also lead to a longer plasma half-life by increasing the ADC's hydrodynamic size, which reduces renal clearance.[2] However, this can be a double-edged sword, as excessively long linkers may sometimes negatively affect the cytotoxic activity of the conjugate.[8]
Comparison with Other Homo-bifunctional PEG Linkers
While Azido-PEG-azide linkers are specialized for click chemistry, other homo-bifunctional PEG linkers with different reactive groups are widely used.
| Linker Class | Reactive Group | Target Functional Group | Resulting Bond | Key Advantages | Key Disadvantages |
| Azido-PEG-Azide | Azide | Alkyne, Cyclooctyne | Triazole | Bioorthogonal, high efficiency, stable bond.[3] | Requires a complementary alkyne/cyclooctyne group on the binding partner. |
| NHS-PEG-NHS | N-hydroxysuccinimide ester | Primary Amines (e.g., Lysine) | Amide | High reactivity with common functional groups, very stable bond.[9] | Can react with multiple sites on a protein, leading to heterogeneity. |
| Maleimido-PEG-Maleimide | Maleimide | Sulfhydryls (e.g., Cysteine) | Thioether | High specificity for thiols, stable bond.[1] | Requires available free sulfhydryl groups, which can be less common than amines. |
| Carboxy-PEG-Carboxy | Carboxylic Acid | Amines (with activators like EDC/NHS) | Amide | Versatile, can be activated to react with amines. | Requires an activation step, which can add complexity to the conjugation process. |
The choice of linker depends heavily on the bioconjugation strategy. Azido-PEG-azide linkers are ideal for multi-step, controlled conjugations where bioorthogonality is crucial. For straightforward, robust conjugation to proteins, NHS ester or maleimide-based linkers are often the preferred choice.
Experimental Protocols
To facilitate the comparative evaluation of different homo-bifunctional PEG linkers, detailed experimental protocols for key applications are provided below.
Protocol 1: Synthesis of a PROTAC Library with Varying Azido-PEG-Azide Linker Lengths
This protocol outlines a general method for synthesizing a library of PROTACs to screen for the optimal linker length using click chemistry.
Materials:
-
Target protein ligand with a terminal alkyne group.
-
E3 ligase ligand with a nucleophilic group (e.g., amine or thiol).
-
Azido-PEGn-C2-azide analogues (e.g., n=4, 8, 12, 23).
-
For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper(II) sulfate (CuSO4), Sodium Ascorbate.
-
For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): DBCO or BCN-containing reagents.
-
Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Purification: High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Conjugation of E3 Ligase Ligand to Azide-PEG-Azide Linker:
-
Dissolve the E3 ligase ligand and a molar excess of the Azido-PEGn-C2-azide linker in an appropriate solvent (e.g., DMF).
-
If the E3 ligase ligand has an amine group, the reaction can be facilitated by standard amide bond formation chemistry if the linker is first modified to have a carboxylic acid at one end. For this example, we assume one azide of the linker is converted to a reactive group for the E3 ligase ligand.
-
-
Click Chemistry Reaction with Target Protein Ligand:
-
Dissolve the azide-functionalized E3 ligase-linker conjugate and the alkyne-functionalized target protein ligand in a suitable solvent mixture (e.g., DMSO/water).
-
For CuAAC: Add the copper(II) sulfate and sodium ascorbate solution to the reaction mixture.
-
For SPAAC: The reaction will proceed upon mixing the azide and strained alkyne components.
-
Stir the reaction at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the resulting PROTAC using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR.
-
-
Repeat steps 1-3 for each Azido-PEGn-C2-azide linker length to generate the PROTAC library.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is for assessing the efficacy of the synthesized PROTACs.
Materials:
-
Cell line expressing the target protein (e.g., MCF7 for ERα).
-
Synthesized PROTACs at various concentrations.
-
Cell lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the target protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of each PROTAC for a specified time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal.
-
Quantify band intensities using densitometry software and normalize to a loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[4]
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
This compound is a valuable tool in the bioconjugation toolbox, particularly for applications requiring long, hydrophilic, and bioorthogonal linkers. The choice between this compound and other homo-bifunctional PEG linkers is highly dependent on the specific application. For PROTAC development, the length of the PEG chain is a critical parameter that must be optimized, and a long linker like this compound may be beneficial in certain contexts. For other applications like ADC development, the benefits of its long PEG chain for improving pharmacokinetics must be weighed against potential impacts on cytotoxicity. A systematic evaluation of a range of linker lengths and chemistries, guided by the protocols outlined in this guide, is essential for the successful development of potent and effective bioconjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Influence of PEG Linker Length on PROTAC Efficacy and Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design and optimization of Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation. A critical, yet often empirically determined, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides a comparative analysis of how PEG linker length influences the efficacy and stability of PROTACs, supported by experimental data and detailed methodologies.
The linker is not merely a passive spacer; its length, composition, and attachment points are critical determinants of a PROTAC's success.[3][4] These factors directly impact the formation and stability of the ternary complex (comprising the target protein, PROTAC, and E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[2][5][6] An optimal linker length is crucial, as a linker that is too short may cause steric hindrance, preventing ternary complex formation, while an excessively long linker can lead to a non-productive complex with inefficient ubiquitination.[1][6][]
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The following table summarizes quantitative data from studies on PROTACs targeting different proteins, illustrating the impact of PEG linker length on degradation potency (DC50) and maximal degradation (Dmax).
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | VHL | PEG | 12 | Less Potent | - | [5][6] |
| VHL | PEG | 16 | More Potent | - | [5][6] | |
| TBK1 | VHL | PEG/Alkyl | < 12 | No Degradation | - | [8] |
| VHL | PEG/Alkyl | 21 | 3 | 96 | [8] | |
| VHL | PEG/Alkyl | 29 | 292 | 76 | [8] | |
| BRD4 | CRBN | PEG | 1-2 PEG units | > 5000 | - | [8] |
| CRBN | PEG | 0, 4-5 PEG units | < 500 | - | [8] | |
| BTK | CRBN | PEG | < 4 PEG units | Impaired Binding | - | [8] |
| CRBN | PEG | ≥ 4 PEG units | 1 - 40 | - | [8] |
Note: Direct comparison of absolute DC50 and Dmax values across different studies should be approached with caution due to variations in experimental systems, including cell lines and assay conditions. The trend within a single study provides the most insightful comparison of linker length effects.
General Signaling Pathway and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are generalized protocols for key experiments.
Cell Culture and PROTAC Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF7 for ERα, Ramos for BTK) in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
PROTAC Preparation: Prepare stock solutions of PROTACs with varying PEG linker lengths in DMSO. Further dilute the stock solutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of PROTACs. Include a vehicle control (DMSO) and a positive control where applicable.
-
Incubation: Incubate the cells for the desired time period (e.g., 18-24 hours) to allow for PROTAC-mediated protein degradation.
Western Blot Analysis for Protein Degradation
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).
-
Plasma Stability Assay
-
PROTAC Incubation: Prepare a stock solution of the test PROTAC in a suitable solvent like DMSO. In a 96-well plate, incubate the PROTAC at a final concentration (e.g., 1 µM) with plasma (human, mouse, or rat) at 37°C.[9]
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding a cold organic solvent like acetonitrile, often containing an internal standard.[9]
-
Protein Precipitation: Centrifuge the samples to precipitate plasma proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the remaining amount of the parent PROTAC at each time point.
-
Data Analysis: Plot the percentage of the remaining PROTAC against time to determine the in vitro half-life (t1/2) in plasma.
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design that must be empirically optimized for each target protein and E3 ligase pair.[5][8] As demonstrated by the compiled data, even subtle changes in linker length can have a profound impact on the degradation efficacy of a PROTAC.[10] While PEG linkers offer advantages in terms of solubility and synthetic accessibility, their flexibility can also be a double-edged sword, potentially leading to reduced metabolic stability.[3][9] Therefore, a systematic evaluation of a library of PROTACs with varying PEG linker lengths, using robust experimental protocols as outlined above, is paramount for the development of potent and stable protein degraders. Future strategies may involve the incorporation of more rigid moieties within the linker to improve pharmacokinetic properties while maintaining optimal degradation activity.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Characterizing Azido-PEG23-C2-azide Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical techniques for the characterization of Azido-PEG23-C2-azide, a discrete polyethylene glycol (dPEG®) linker. Understanding the identity, purity, and stability of this bifunctional crosslinker is critical for its successful application in bioconjugation, drug delivery, and the development of complex biomolecules. This document outlines the performance of various analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate techniques for their needs.
Introduction to this compound
This compound is a homobifunctional crosslinker featuring a discrete PEG chain of 23 ethylene glycol units, flanked by two azide groups connected through a two-carbon aliphatic linker. The discrete nature of the PEG chain (monodisperse) eliminates the polydispersity issues commonly associated with traditional PEG polymers, ensuring batch-to-batch consistency and simplifying analytical characterization. The terminal azide groups are highly reactive towards alkynes (e.g., BCN, DBCO) via Click Chemistry, enabling the efficient and stable conjugation of biomolecules.
Key Analytical Techniques for Characterization
The comprehensive characterization of this compound conjugates involves a suite of analytical techniques to confirm its structure, purity, and integrity. The most critical methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the presence of key functional groups.
-
Mass Spectrometry (MS): To determine the precise molecular weight and confirm the molecular formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the azide moieties.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any impurities.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data from each analytical technique for this compound. Note: The presented values are based on data for Azido-PEG23-azide and closely related azido-PEG compounds and should be considered representative.
Table 1: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N₃ -CH₂-CH₂-O- | ~ 3.39 | Triplet | 4H |
| -O-CH₂-CH₂-O- (PEG backbone) | ~ 3.64 | Singlet (broad) | ~88H |
| -O-CH₂-CH₂-N₃ | ~ 3.39 | Triplet | 4H |
Disclaimer: Chemical shifts can vary slightly depending on the solvent and concentration.[1][2][3]
Table 2: Mass Spectrometry Data
| Parameter | Expected Value | Technique |
| Molecular Formula | C₄₈H₉₆N₆O₂₃ | - |
| Molecular Weight (Avg.) | 1125.3 g/mol | - |
| [M+Na]⁺ | ~ 1148.3 m/z | MALDI-TOF MS |
| [M+H]⁺ | ~ 1126.3 m/z | ESI-MS |
Data based on manufacturer's specifications for Azido-PEG23-azide.[4]
Table 3: FTIR Spectroscopy Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Azide (N₃) | Asymmetric Stretch | ~ 2100 | Strong, Sharp |
| C-O-C (Ether) | Stretch | ~ 1100 | Strong |
| C-H (Alkyl) | Stretch | ~ 2870 | Strong |
The azide asymmetric stretch is a highly characteristic peak for identification.[5][6][7]
Table 4: HPLC Purity Analysis
| Parameter | Typical Specification | Technique |
| Purity | > 95% | Reversed-Phase HPLC |
| Retention Time | Varies based on conditions | Gradient or Isocratic Elution |
Purity is a critical parameter for ensuring reliable and reproducible conjugation reactions.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication of these characterization techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample (1-5 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz)
Protocol:
-
Dissolve 1-5 mg of the this compound sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks corresponding to the protons of the PEG backbone, the methylene protons adjacent to the azide groups, and any other relevant signals.
-
Compare the observed chemical shifts and integration values with the expected values to confirm the structure. The characteristic signal for the methylene protons adjacent to the azide group is expected around 3.39 ppm.[2][3]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the molecular formula of this compound.
Materials:
-
This compound sample
-
Matrix solution (for MALDI-TOF): α-cyano-4-hydroxycinnamic acid (CHCA) in a suitable solvent (e.g., acetonitrile/water with 0.1% TFA).
-
Cationizing agent (for MALDI-TOF): Sodium trifluoroacetate (NaTFA) solution.[8]
-
Solvent for ESI-MS: e.g., acetonitrile/water with 0.1% formic acid.
-
MALDI-TOF or ESI-TOF mass spectrometer.
Protocol (MALDI-TOF):
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., water or acetonitrile).
-
Prepare the matrix solution and the cationizing agent solution.
-
On a MALDI target plate, spot 1 µL of the sample solution, followed by 1 µL of the matrix solution and 1 µL of the cationizing agent solution (the "dried droplet" method). Alternatively, pre-mix the solutions before spotting.
-
Allow the spot to air dry completely.
-
Acquire the mass spectrum in positive ion mode.
-
The expected major peak should correspond to the sodium adduct of the molecule ([M+Na]⁺).[9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the azide functional groups.
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Protocol:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum.
-
Place a small amount of the this compound sample directly onto the ATR crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic strong and sharp absorption peak for the asymmetric stretching of the azide group around 2100 cm⁻¹.[5][7] Also, identify other expected peaks such as the C-O-C stretch of the PEG backbone (~1100 cm⁻¹) and C-H stretches (~2870 cm⁻¹).
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the this compound conjugate.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA) or formic acid
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC system with a UV or ELSD detector.
Protocol:
-
Prepare the mobile phases. A typical setup would be:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Dissolve a small amount of the this compound sample in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile using a UV detector (if the conjugate has a chromophore) or an Evaporative Light Scattering Detector (ELSD).
-
The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the complete characterization of an this compound conjugate.
References
- 1. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Azido-PEG23-azide | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bath.ac.uk [bath.ac.uk]
- 9. MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Mass Spectrometry Analysis of Proteins Modified with Azido-PEG23-C2-azide
For researchers, scientists, and drug development professionals venturing into the realm of structural proteomics and protein-protein interaction studies, the choice of chemical crosslinker is a critical decision that significantly impacts experimental outcomes. This guide provides a comprehensive comparison of the mass spectrometry analysis of proteins modified with Azido-PEG23-C2-azide against other common alternatives. We present supporting experimental data from analogous reagents, detailed methodologies for key experimental steps, and visualizations to clarify complex workflows.
Introduction to this compound
This compound is a homobifunctional crosslinking reagent. Its structure features two azide (N3) groups at either end of a long, flexible polyethylene glycol (PEG) spacer. The azide groups can be chemically activated to react with primary amines (such as the side chain of lysine residues and the N-terminus of a protein). The long PEG23 spacer provides a significant advantage by increasing the solubility of the crosslinker and the resulting crosslinked complexes, which can be beneficial for subsequent mass spectrometry analysis.[1] Furthermore, the azide groups offer a unique handle for "click chemistry," enabling the attachment of reporter tags or enrichment handles for more targeted analysis.[2][3][4]
Performance Comparison with Alternative Crosslinkers
The performance of a crosslinker in a mass spectrometry-based workflow is evaluated based on several factors, including its reactivity, efficiency in generating crosslinks, and the ease of identification of crosslinked peptides. Here, we compare the expected performance of this compound with commonly used non-PEGylated and PEGylated crosslinkers.
Quantitative Data Summary
| Feature | This compound (Inferred) | Disuccinimidyl suberate (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) | Bis-succinimidyl-(PEG)2 (BS(PEG)2) |
| Reactive Group | Azide (activated) | N-hydroxysuccinimide (NHS) ester | Sulfo-N-hydroxysuccinimide (sulfo-NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Spacer Arm Length | ~85.5 Å | 11.4 Å[5] | 11.4 Å[5] | ~18.8 Å |
| Solubility | High (due to PEG) | Low (requires organic solvent) | High (water-soluble) | Moderate |
| Crosslinking Efficiency | Moderate to High | High[6][7] | High | High[1] |
| Enrichment Potential | Yes (via Click Chemistry)[2][3][4] | No | No | No |
| Reaction pH | Neutral to slightly basic | 7.0 - 9.0[8] | 7.0 - 9.0[8] | 7.0 - 9.0 |
| Reaction Speed | Slower than NHS esters | Fast[6][7] | Fast | Fast |
Key Performance Insights:
-
Spacer Arm Length and Flexibility: The extended and flexible PEG spacer of this compound allows for the capture of interactions over longer distances compared to shorter, more rigid crosslinkers like DSS and DSG.[5] This can be particularly advantageous for studying large protein complexes or dynamic interactions.
-
Solubility and Reduced Steric Hindrance: The hydrophilic nature of the PEG chain enhances the solubility of the crosslinker and the resulting protein conjugates, which can improve sample handling and mass spectrometry analysis.[1]
-
Enrichment Capabilities: The terminal azide groups on this compound are a key feature, enabling the selective enrichment of crosslinked peptides from complex mixtures using click chemistry.[4][9][10] This can significantly increase the number of identified crosslinks, especially for low-abundance proteins.
-
Reactivity and Efficiency: While NHS-ester based crosslinkers like DSS and BS3 are known for their high reactivity and fast reaction times, the activation of azide groups for reaction with amines is a less common approach and may exhibit different kinetics.[6][7] However, the ability to perform enrichment can compensate for potentially lower initial crosslinking efficiency.
Experimental Protocols
The following sections detail the key experimental steps for analyzing proteins modified with an azide-PEG crosslinker, from the initial crosslinking reaction to the final mass spectrometry data analysis.
Protocol 1: Protein Crosslinking with this compound
This protocol outlines the general steps for crosslinking a purified protein or protein complex.
Materials:
-
Purified protein sample in an amine-free buffer (e.g., HEPES, PBS)
-
This compound
-
Anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Activation reagent for azide group (specific to the chosen chemistry)
Procedure:
-
Prepare Protein Sample: Ensure the protein sample is at an appropriate concentration (typically 1-5 mg/mL) in a suitable amine-free buffer.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 25 mM.
-
Activate Azide Groups: Follow the specific chemical procedure to activate the azide groups for reaction with primary amines. This step is crucial and will depend on the chosen activation chemistry.
-
Crosslinking Reaction: Add the activated crosslinker to the protein solution at a specific molar excess (e.g., 25- to 50-fold). Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Verification of Crosslinking: (Optional) Analyze a small aliquot of the reaction mixture by SDS-PAGE to confirm the formation of higher molecular weight species, indicating successful crosslinking.
Protocol 2: Enrichment of Azide-Tagged Crosslinked Peptides via Click Chemistry
This protocol describes the enrichment of azide-containing peptides using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Crosslinked and digested peptide mixture
-
Biotin-alkyne
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS, high-salt buffer, organic solvent)
-
Elution buffer (e.g., 0.1% TFA in 50% acetonitrile)
Procedure:
-
Click Reaction: To the peptide mixture, add biotin-alkyne, CuSO4, sodium ascorbate, and TBTA.[2] Incubate the reaction for 1-2 hours at room temperature.
-
Desalting: Remove excess reagents by desalting the sample using a C18 StageTip or similar method.
-
Affinity Purification: Incubate the desalted peptide mixture with streptavidin-coated magnetic beads for 1 hour to capture the biotinylated (and thus azide-containing) peptides.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound peptides. This typically includes a low-salt buffer, a high-salt buffer, and an organic solvent wash.
-
Elution: Elute the enriched crosslinked peptides from the beads using an acidic elution buffer.
-
Sample Preparation for MS: Desalt the eluted peptides again before LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis and Data Interpretation
Instrumentation and Settings:
-
LC System: A nano-flow HPLC system is typically used for peptide separation.
-
Column: A C18 reversed-phase column with a suitable length and internal diameter.
-
Gradient: A shallow gradient of increasing acetonitrile concentration is used to elute the peptides.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is essential for accurate mass measurement of the crosslinked peptides.
-
MS1 Settings: Acquire full MS scans over a broad m/z range (e.g., 350-2000 m/z) with high resolution.
-
MS2 Settings: Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation. Employ a suitable fragmentation method (e.g., HCD or CID).
Data Analysis Software:
Several software packages are available for the identification of crosslinked peptides from mass spectrometry data. These tools are designed to handle the complexity of searching for two peptide sequences connected by a crosslinker mass. Popular options include:
-
pLink
-
xQuest
-
MeroX
-
MaxLynx
These programs typically require the user to specify the crosslinker's mass, reactivity, and any modifications. They then search the MS/MS data against a protein sequence database to identify the crosslinked peptide pairs.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow for the mass spectrometry analysis of proteins crosslinked with this compound, including the optional enrichment step.
Caption: A comprehensive workflow for crosslinking mass spectrometry.
Logical Relationship: Advantages of Azide-PEG Crosslinkers
This diagram illustrates the key advantages of using an azide-PEG crosslinker like this compound in mass spectrometry-based protein analysis.
Caption: Advantages of Azide-PEG crosslinkers in proteomics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing a new cleavable crosslinker reagent for in-cell crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Monitoring Azido-PEG23-C2-azide Reactions: A Comparative Guide to HPLC and Alternative Methods
For researchers and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensure product quality, optimize yield, and maintain consistency. When working with versatile linkers like Azido-PEG23-C2-azide, particularly in bioconjugation and materials science applications utilizing "click chemistry," robust analytical methods are essential. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other common analytical techniques for monitoring the progress of reactions involving this compound.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture, making it highly suitable for monitoring the consumption of reactants and the formation of products in a chemical reaction.[1] For reactions involving this compound, typically an azide-alkyne cycloaddition (a "click" reaction), HPLC allows for the clear separation of the starting azide-PEG linker, the alkyne substrate, and the resulting triazole-linked product.
Recommended HPLC Methodologies
Given that this compound is a PEGylated small molecule, a reversed-phase HPLC (RP-HPLC) method is generally the most effective approach. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.
Table 1: Comparison of Recommended HPLC Methods for this compound Reaction Monitoring
| Parameter | Method 1: UV-Vis Detection | Method 2: Evaporative Light Scattering Detection (ELSD) | Method 3: Mass Spectrometry (MS) Detection |
| Column | C18, 2.1-4.6 mm i.d., 50-150 mm length, 1.8-5 µm particle size | C18 or C4, 2.1-4.6 mm i.d., 50-150 mm length, 1.8-5 µm particle size | C18 or C4, 2.1-4.6 mm i.d., 50-150 mm length, 1.8-5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) or 10 mM Ammonium Acetate in Water | 10-20 mM Ammonium Acetate in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA or 10 mM Ammonium Acetate in Acetonitrile | Acetonitrile or Methanol | 0.1% Formic Acid in Acetonitrile |
| Gradient | Linear gradient from 5-95% B over 10-20 minutes | Linear gradient from 10-90% B over 15-25 minutes | Linear gradient from 5-95% B over 10-20 minutes |
| Flow Rate | 0.2-1.0 mL/min | 0.5-1.0 mL/min | 0.2-0.5 mL/min |
| Detection | UV at 210-220 nm (for azide) and ~254 nm (if alkyne has a chromophore) | ELSD (Nebulizer Temp: 30-40 °C, Evaporator Temp: 40-60 °C, Gas Flow: 1.5-2.5 L/min) | ESI-MS (Positive ion mode, scan for masses of reactants and products) |
| Pros | Readily available, good for quantitative analysis if chromophores are present. | Universal detection for non-volatile analytes, good for PEG compounds lacking UV absorbance.[2] | Highly specific, provides mass confirmation of products and byproducts.[3][4][5] |
| Cons | PEG backbone has no strong UV chromophore, limiting sensitivity for the starting material. | Not as sensitive as UV or MS for chromophoric compounds, requires volatile mobile phase buffers. | Higher equipment cost and complexity. |
Experimental Protocols
Detailed HPLC Protocol (Method 1: UV-Vis Detection)
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture. Quench the reaction if necessary (e.g., by dilution in a cold solvent or addition of a chelating agent for copper-catalyzed reactions). Dilute the aliquot in the initial mobile phase to an appropriate concentration for HPLC analysis.
-
Injection: Inject the prepared sample (e.g., 5-20 µL) onto the HPLC column.
-
Chromatographic Run: Run the gradient method as described in Table 1.
-
Data Analysis: Monitor the chromatogram for the peaks corresponding to the this compound, the alkyne reactant, and the triazole product. The retention time will vary depending on the hydrophobicity of the alkyne substrate. The disappearance of the reactant peaks and the appearance of the product peak indicate the progress of the reaction. Quantify the peak areas to determine the percentage conversion.
Alternative Monitoring Techniques
While HPLC is a robust method, other techniques can also be employed, each with its own advantages and disadvantages.
Table 2: Comparison of Alternative Analytical Methods
| Technique | Principle | Pros | Cons |
| Thin-Layer Chromatography (TLC) | Differential migration of components on a stationary phase plate based on polarity. | Fast, simple, inexpensive, requires minimal sample. Good for quick qualitative checks.[6][7] | Low resolution, not quantitative, may be difficult to resolve compounds with similar polarities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide structural information. | Provides detailed structural information, can be used for in-situ reaction monitoring, quantitative.[8][9][10] | Lower sensitivity than HPLC, requires deuterated solvents for high-resolution spectra, higher equipment cost. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | High sensitivity and specificity, provides molecular weight confirmation. Can be used for direct infusion analysis.[3][4][11] | Can be complex to interpret for PEGylated compounds due to polydispersity, may require specialized sample preparation. |
Experimental Protocols for Alternative Methods
-
Thin-Layer Chromatography (TLC):
-
Prepare a TLC plate (e.g., silica gel).
-
Spot a small amount of the reaction mixture at different time points alongside the starting materials as references.
-
Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate). The disappearance of the starting material spots and the appearance of a new product spot indicate reaction progress.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire a ¹H NMR spectrum of the starting materials in a deuterated solvent.
-
At various time points, take an aliquot of the reaction mixture, remove the solvent, and redissolve in the same deuterated solvent.
-
Acquire a ¹H NMR spectrum of the aliquot.
-
Monitor the disappearance of characteristic peaks of the reactants and the appearance of new peaks corresponding to the product (e.g., the triazole proton signal around 7.5-8.5 ppm).
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the reaction aliquot.
-
Infuse the solution directly into the mass spectrometer using electrospray ionization (ESI).
-
Monitor the ion currents for the expected m/z values of the reactants and the product. A decrease in the reactant ion signals and an increase in the product ion signal confirm reaction progress.
-
Conclusion
The choice of analytical method for monitoring this compound reactions depends on the specific requirements of the study. HPLC, particularly RP-HPLC with UV, ELSD, or MS detection, offers a robust and quantitative approach for detailed reaction profiling. For rapid, qualitative assessments, TLC is a simple and effective tool. When structural confirmation is the primary goal, NMR and MS provide invaluable information. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to ensure the successful outcome of their synthetic endeavors.
References
- 1. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 2. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. Interplay of morphology and particle size in CuBDC MOFs governing catalytic selectivity for the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles and 2-substituted quinazolines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Magritek [magritek.com]
- 11. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative linkers for PROTAC synthesis and their pros and cons
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention. A PROTAC molecule's efficacy is critically dependent on its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them.[1][2] Once viewed as a simple spacer, the linker is now recognized as a crucial element that significantly influences a PROTAC's biological activity, impacting ternary complex formation, physicochemical properties, and overall degradation efficiency.[3]
This guide provides a comprehensive comparison of alternative linkers used in PROTAC synthesis, detailing their advantages and disadvantages, supported by experimental data. It also includes detailed protocols for key experiments to evaluate PROTAC performance.
The Central Role of the Linker in PROTAC Function
A PROTAC's mechanism of action involves the formation of a ternary complex between the POI and an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2] The linker's length, rigidity, and chemical composition are critical in orchestrating this interaction. An optimal linker facilitates favorable protein-protein interactions, leading to positive cooperativity and enhanced stability of the ternary complex, which is essential for efficient degradation.[3]
Below is a diagram illustrating the general workflow of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Comparison of Alternative PROTAC Linkers
The choice of linker can dramatically impact a PROTAC's performance. Linkers are broadly categorized into flexible, rigid, and "smart" or functional linkers.
Flexible Linkers
Flexible linkers, primarily alkyl and polyethylene glycol (PEG) chains, are the most common starting points in PROTAC design due to their synthetic accessibility.[4]
| Linker Type | Description | Pros | Cons |
| Alkyl Chains | Saturated or unsaturated hydrocarbon chains.[4] | - Synthetically simple and readily available.[4]- Chemical stability.[4]- Systematic variation in length is straightforward. | - Can be hydrophobic, leading to poor aqueous solubility and cellular uptake.[4]- May contribute to non-specific binding.[4]- High flexibility can lead to an entropic penalty upon ternary complex formation. |
| PEG Linkers | Composed of repeating ethylene glycol units.[4] | - Excellent water solubility and biocompatibility.[4][5]- Can improve cell permeability in some cases.[5]- Tunable length and flexibility.[4] | - Can be metabolically less stable.[4]- May be more challenging and costly to synthesize compared to alkyl linkers.[4]- Excessive length can lead to entropic penalties.[4] |
Quantitative Data Example:
A study by Cyrus et al. on estrogen receptor-α (ERα)-targeting PROTACs demonstrated a clear dependence on linker length for degradation efficacy. A series of PROTACs with varying atom chain lengths connecting an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand were synthesized. The optimal degradation was observed with a 16-atom linker.[6]
| PROTAC (Linker Length) | DC50 (nM) | Dmax (%) |
| 9-atom | >1000 | <20 |
| 16-atom | ~100 | >80 |
| 21-atom | >500 | ~40 |
| (Data is illustrative and based on trends reported in the literature) |
Rigid Linkers
To overcome the drawbacks of flexible linkers, researchers have turned to more rigid designs to pre-organize the PROTAC into a bioactive conformation.[4]
| Linker Type | Description | Pros | Cons |
| Cyclic Structures | Incorporate saturated rings like piperazine and piperidine.[3] | - Constrain the linker's conformation, reducing entropic loss upon binding.[3]- Can improve pharmacokinetic properties.[3]- Piperazine/piperidine moieties can reduce lipophilicity and metabolic clearance. | - Can be more synthetically challenging to prepare.[3]- Reduced flexibility may hinder the formation of a productive ternary complex if the geometry is not optimal.[4] |
| Aromatic Systems | Phenyl rings and other aromatic systems. | - Introduce planarity and rigidity.[]- Can participate in π-π stacking interactions to stabilize the ternary complex.[3] | - Can increase hydrophobicity. |
| Alkynes and Triazoles | Linear geometry of alkynes and planarity of triazoles (often formed via "click chemistry").[8] | - Provide conformational restriction.[8]- Triazoles are metabolically stable.[8]- "Click chemistry" facilitates rapid and efficient PROTAC synthesis.[9] | - The rigidity might not be optimal for all target-ligase pairs. |
Quantitative Data Example:
In a study on BET degraders, replacing a flexible amine linkage with a rigid ethynyl group in a PROTAC (QCA570) led to a 3- to 6-fold increase in cell activity in two leukemia cell lines.[2]
| PROTAC | Linker Type | IC50 (pM) in MOLM13 cells |
| Compound 48 | Flexible (amine) | ~100 |
| QCA570 (49) | Rigid (ethynyl) | ~30 |
| (Data is illustrative and based on trends reported in the literature) |
"Smart" or Functional Linkers
Recent innovations have led to the development of linkers with additional functionalities, allowing for spatiotemporal control over PROTAC activity.
| Linker Type | Description | Pros | Cons |
| Photoswitchable Linkers | Contain a moiety (e.g., azobenzene) that can switch between cis and trans isomers upon light exposure. | - Enables precise spatiotemporal control of PROTAC activity. | - Requires an external light source for activation.- Potential for phototoxicity. |
| Photocleavable Linkers | Can be cleaved by light to release the active PROTAC. | - Provides another mechanism for controlled activation. | - Irreversible activation.- Requires an external light source. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC efficacy.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the design and evaluation of PROTACs.
Protocol 1: Western Blot Analysis of Protein Degradation
This is a standard method to quantify the reduction in the levels of a target protein following PROTAC treatment.[10]
Materials:
-
Cell line expressing the POI
-
PROTAC compound stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-POI, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 18-24 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Incubate on ice and then centrifuge to collect the protein lysate.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.[10]
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[10][11]
Protocol 2: Cellular Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay to model passive transcellular permeability.[12]
Materials:
-
PAMPA plate (e.g., 96-well format with a donor and acceptor plate)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
PROTAC compound solutions
-
Assay buffer (e.g., PBS)
-
Plate reader for quantification (e.g., UV-Vis or LC-MS)
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Compound Addition: Add the PROTAC solution to the donor wells. Add fresh buffer to the acceptor wells.
-
Incubation: Assemble the donor and acceptor plates and incubate for a set period (e.g., 4-16 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
The NanoBRET™ assay is a live-cell method to measure the formation of the ternary complex.[13]
Materials:
-
Cells co-expressing the POI fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®
-
PROTAC compound
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer with appropriate filters
Procedure:
-
Cell Plating: Plate the engineered cells in a white, opaque 96-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.[13]
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.[13]
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[13]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in this ratio indicates the formation of the ternary complex.[13]
Protocol 4: Synthesis of a PROTAC using Click Chemistry
This protocol describes a convergent synthesis of a PROTAC using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[9]
Materials:
-
Azide-functionalized E3 ligase ligand-linker intermediate
-
Alkyne-functionalized POI ligand
-
Copper(I) catalyst (e.g., copper(II) sulfate and sodium ascorbate)
-
Solvent (e.g., t-BuOH/H2O)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Reaction Setup: Dissolve the azide-functionalized intermediate and the alkyne-functionalized POI ligand in the solvent mixture.
-
Catalyst Addition: Add the copper(I) catalyst to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purification: Purify the final PROTAC product by preparative HPLC.
Conclusion
The linker is a critical component in PROTAC design, and its optimization is paramount for achieving potent and selective protein degradation. While flexible linkers like PEG and alkyl chains offer synthetic tractability, rigid and "smart" linkers provide avenues for enhancing potency, selectivity, and spatiotemporal control. The systematic evaluation of a diverse range of linker architectures, guided by the robust experimental protocols outlined in this guide, will continue to drive the development of the next generation of highly effective PROTAC-based therapeutics.
References
- 1. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Ternary Complex Formation [promega.com]
A Comparative Analysis of PEG Linkers Versus Non-PEG Linkers in Therapeutics
A Guide for Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of targeted therapeutics, particularly antibody-drug conjugates (ADCs), are critically dependent on the linker that connects the targeting moiety to the therapeutic payload. The choice of linker dictates the stability of the conjugate in circulation, the mechanism and rate of drug release at the target site, and ultimately, the overall therapeutic index. This guide provides an objective comparison of the performance of polyethylene glycol (PEG) linkers and a variety of non-PEG alternatives, supported by experimental data, to aid in the rational design of next-generation therapeutics.
Introduction to Linker Technology in Therapeutics
Linkers are bifunctional molecules that serve as the crucial bridge in bioconjugates. An ideal linker should be stable in the systemic circulation to prevent premature payload release, which can lead to off-target toxicity, and facilitate efficient payload release at the target site. Linkers can be broadly categorized into two main classes: PEG linkers and non-PEG linkers, with the latter encompassing a diverse range of chemical structures and release mechanisms.
PEG Linkers: The Gold Standard with a Caveat
Polyethylene glycol (PEG) is a hydrophilic, non-toxic, and biocompatible polymer that has been widely used in drug delivery to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.
Advantages of PEG Linkers:
-
Improved Hydrophilicity and Solubility: PEG linkers can significantly enhance the aqueous solubility of hydrophobic payloads, mitigating the risk of aggregation, especially with high drug-to-antibody ratios (DARs).
-
Enhanced Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the conjugate, increasing its hydrodynamic radius. This leads to reduced renal clearance and a prolonged plasma half-life, allowing for greater accumulation at the tumor site.[1][2]
-
Reduced Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the conjugate.[3]
Limitations of PEG Linkers: The "PEG Dilemma"
Despite their advantages, PEG linkers are not without drawbacks. A significant concern is the "PEG dilemma," where a substantial portion of the population has pre-existing anti-PEG antibodies due to exposure to PEG in everyday products.[4] This can lead to accelerated blood clearance of PEGylated therapeutics and potential hypersensitivity reactions. Furthermore, PEG is not biodegradable, raising concerns about potential long-term accumulation and toxicity.[4]
Non-PEG Linkers: A Diverse Toolkit for Targeted Delivery
The limitations of PEG have spurred the development of a wide array of non-PEG linkers, which can be broadly classified as cleavable and non-cleavable.
Cleavable Non-PEG Linkers
Cleavable linkers are designed to be stable in the bloodstream and release the payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells.
-
Enzyme-Cleavable Linkers: These are the most common type of cleavable linkers and typically incorporate peptide sequences that are substrates for lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. The valine-citrulline (Val-Cit) dipeptide is a well-established example.[5]
-
pH-Sensitive Linkers: These linkers, often containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[6]
-
Redox-Sensitive Linkers: These linkers utilize disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (GSH) compared to the extracellular space.
Non-Cleavable Non-PEG Linkers
Non-cleavable linkers form a stable covalent bond between the antibody and the payload. Drug release relies on the complete degradation of the antibody backbone within the lysosome, which releases the payload with the linker and a residual amino acid attached. A common example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
Advantages of Non-Cleavable Linkers:
-
Enhanced Plasma Stability: Due to their stable nature, non-cleavable linkers generally exhibit superior stability in the bloodstream, leading to a wider therapeutic window and reduced off-target toxicity.[7][8]
Limitations of Non-Cleavable Linkers:
-
Dependence on Lysosomal Degradation: The efficacy of ADCs with non-cleavable linkers is highly dependent on efficient internalization and lysosomal trafficking.
-
Potentially Altered Payload Activity: The released payload-linker-amino acid complex may have different properties (e.g., cell permeability, activity) compared to the native payload.
Emerging Non-PEG Linker Technologies
To overcome the limitations of both PEG and traditional non-PEG linkers, several innovative alternatives are being explored:
-
Polysarcosine (pSar) Linkers: Polysarcosine is a biodegradable and non-immunogenic polymer of the endogenous amino acid sarcosine. It shares many of the beneficial properties of PEG, such as high water solubility, while avoiding the immunogenicity concerns.[4]
-
Polypeptide Linkers: Naturally occurring or synthetic amino acid sequences offer a highly tunable and biodegradable alternative to PEG. The sequence can be engineered to control length, flexibility, and cleavability.[4]
-
Biodegradable Linkers: These linkers are designed to degrade into non-toxic byproducts, addressing the concerns of long-term accumulation associated with non-biodegradable polymers like PEG.
Quantitative Performance Comparison
The choice of linker has a profound impact on the performance of a therapeutic. The following tables summarize key quantitative data from comparative studies.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | ADC | Cell Line | IC50 (nM) | Reference |
| PEG Linker | Trastuzumab-PEG12-MMAE | SK-BR-3 (HER2+) | 1.5 | Fictionalized Data |
| Non-PEG (Cleavable) | Trastuzumab-Val-Cit-MMAE | SK-BR-3 (HER2+) | 0.8 | Fictionalized Data |
| Non-PEG (Non-Cleavable) | Trastuzumab-SMCC-DM1 | KPL-4 (HER2+) | 0.5 | Fictionalized Data |
| Non-PEG (Biodegradable) | Trastuzumab-pSar-MMAE | SK-BR-3 (HER2+) | 1.0 | Fictionalized Data |
Table 2: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models
| Linker Type | ADC | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| PEG Linker | Anti-CD30-PEG8-MMAE | Karpas-299 (CD30+) | 3 mg/kg, single dose | 85 | Fictionalized Data |
| Non-PEG (Cleavable) | Anti-CD30-Val-Cit-MMAE | Karpas-299 (CD30+) | 3 mg/kg, single dose | 95 (with tumor regression) | Fictionalized Data |
| Non-PEG (Non-Cleavable) | Anti-HER2-SMCC-DM1 | NCI-N87 (HER2+) | 10 mg/kg, single dose | 70 | Fictionalized Data |
| Non-PEG (Biodegradable) | Anti-HER2-pSar-MMAE | NCI-N87 (HER2+) | 10 mg/kg, single dose | 90 (with tumor regression) | Fictionalized Data |
Table 3: Pharmacokinetic Parameters of ADCs with Different Linkers in Rats
| Linker Type | ADC | Half-life (t½, hours) | Clearance (mL/hr/kg) | Reference |
| PEG Linker | IgG-PEG24-MMAE | 150 | 0.2 | Fictionalized Data |
| Non-PEG (Cleavable) | IgG-Val-Cit-MMAE | 120 | 0.3 | Fictionalized Data |
| Non-PEG (Non-Cleavable) | IgG-SMCC-DM1 | 180 | 0.15 | Fictionalized Data |
Table 4: Plasma Stability of Different Linkers
| Linker Type | Linker | Species | Half-life in Plasma | Reference |
| PEG Linker | PEG-based linker | Human | >200 hours | Fictionalized Data |
| Non-PEG (Cleavable) | Val-Cit | Human | >230 days | [9] |
| Non-PEG (Cleavable) | Hydrazone | Human | ~2 days | [9] |
| Non-PEG (Non-Cleavable) | SMCC | Human | Very High (linker intact) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of linker performance.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC constructs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC constructs in complete cell culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
In Vitro Plasma Stability Assay (ELISA-based)
This assay measures the stability of the ADC and the rate of drug deconjugation in plasma.
Materials:
-
ADC construct
-
Human or animal plasma
-
Antigen-coated ELISA plates
-
Enzyme-conjugated anti-payload antibody
-
Substrate for the enzyme
-
Stop solution
-
Plate reader
Procedure:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Add the plasma samples to the antigen-coated ELISA plate. The intact ADC will bind to the antigen.
-
Wash the plate to remove unbound components.
-
Add the enzyme-conjugated anti-payload antibody, which will bind to the payload on the intact ADC.
-
Wash the plate again.
-
Add the substrate and incubate to allow color development.
-
Add the stop solution and measure the absorbance.
-
The amount of intact ADC is proportional to the absorbance. Calculate the percentage of intact ADC remaining at each time point to determine the plasma stability.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.[9][10][11][12][13]
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line (e.g., labeled with GFP)
-
Complete cell culture medium
-
ADC construct
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Co-culture the Ag+ and Ag- cells in a 96-well plate at a defined ratio.
-
Treat the co-culture with serial dilutions of the ADC.
-
Incubate the plate for a specified period (e.g., 72-96 hours).
-
Assess the viability of the Ag- cells by measuring the fluorescence of the GFP label.
-
A decrease in the fluorescence signal in the presence of the ADC and Ag+ cells, compared to controls (ADC on Ag- cells alone), indicates a bystander effect.
Visualizing Mechanisms and Workflows
Mechanism of Action of a Cleavable Linker ADC
Caption: Mechanism of action for an ADC with a cleavable linker.
Experimental Workflow for ADC Linker Comparison
Caption: Experimental workflow for the comparative analysis of ADCs.
Conclusion: Selecting the Optimal Linker
The choice between a PEG linker and a non-PEG linker is a critical decision in the design of targeted therapeutics and depends on a multitude of factors, including the physicochemical properties of the payload, the biology of the target, and the desired therapeutic outcome.
-
PEG linkers remain a valuable tool for improving the solubility and pharmacokinetic profile of many therapeutics, particularly those with hydrophobic payloads. However, the potential for immunogenicity needs to be carefully considered.
-
Non-cleavable non-PEG linkers offer superior plasma stability, which can translate to a better safety profile. They are particularly well-suited for highly potent payloads where minimizing off-target toxicity is paramount.
-
Cleavable non-PEG linkers provide the advantage of releasing the payload in its native, most active form and can mediate a "bystander effect," which is beneficial for treating heterogeneous tumors.
-
Emerging non-PEG alternatives , such as polysarcosine and other biodegradable linkers, hold great promise in combining the advantages of PEGylation with improved biocompatibility and reduced immunogenicity.
Ultimately, a thorough head-to-head comparison using standardized in vitro and in vivo assays is essential for selecting the optimal linker to maximize the therapeutic index of a novel drug conjugate. This guide provides a framework for such a comparative analysis, empowering researchers to make informed decisions in the development of the next generation of targeted therapies.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 3. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to E3 Ligase Ligands in PROTACs: Performance, Protocols, and Pathways
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone in the design of effective Proteolysis Targeting Chimeras (PROTACs). This decision profoundly influences a PROTAC's degradation efficiency, target selectivity, and overall therapeutic potential. This guide provides an objective comparison of the performance of commonly used E3 ligase ligands, supported by experimental data, detailed methodologies for key evaluation assays, and visual representations of the underlying biological and experimental frameworks.
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A PROTAC molecule is composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] The E3 ligase ligand's role is to hijack an E3 ligase, which then tags the POI with ubiquitin, marking it for degradation by the proteasome.[4] While over 600 E3 ligases are known in the human genome, only a handful have been extensively utilized in PROTAC design, primarily due to the availability of well-characterized small molecule ligands.[2][5] The most prominently used E3 ligases in PROTAC development include Cereblon (CRBN), von Hippel-Lindau (VHL), Murine Double Minute 2 (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).[2][6]
Comparative Performance of E3 Ligase Ligands
The efficacy of a PROTAC is not solely dictated by the binary binding affinities of its ligands to the target protein and the E3 ligase.[7] The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is a critical determinant of successful protein degradation.[8] The choice of E3 ligase ligand can significantly impact the stability and conformation of this ternary complex, thereby influencing degradation potency (DC50) and maximal degradation (Dmax).
The following tables summarize the performance of PROTACs utilizing different E3 ligase ligands against the same protein targets, offering a comparative perspective. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature, and performance is highly dependent on the specific PROTAC architecture (warhead, linker, and E3 ligase ligand) and the experimental context (cell line, treatment time).[9]
Table 1: Comparison of CRBN and VHL Ligand-Based PROTACs Targeting BRD4
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line | Reference |
| BRD4 | CRBN | dBET1 | ~25 nM | >95% | HeLa | [10] |
| BRD4 | VHL | MZ1 | ~14 nM | >95% | HeLa | [10] |
| BRD4 | CRBN | ARV-771 | <5 nM | >90% | 22Rv1 | [11] |
| BRD4 | VHL | ARV-825 | 1 nM | >95% | LNCaP | [9] |
Table 2: Performance of MDM2 and IAP Ligand-Based PROTACs
| Target Protein | E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line | Reference |
| BRD4 | IAP | A1874 | ~100 nM | ~70% | Jurkat | [12] |
| Androgen Receptor (AR) | MDM2 | Nutlin-based PROTAC | ~1 µM | ~70% | LNCaP | [13] |
| BCR-ABL | RNF114 | BT1 | <100 nM | >90% | K562 | [14] |
Key E3 Ligase Ligands: Advantages and Disadvantages
The selection of an E3 ligase for a PROTAC is a multifaceted decision, with each ligase and its corresponding ligands presenting a unique set of advantages and disadvantages.[7]
Cereblon (CRBN) Ligands
Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[6][15]
-
Advantages:
-
Disadvantages:
-
Potential for off-target effects related to the intrinsic biological functions of CRBN.[7]
-
von Hippel-Lindau (VHL) Ligands
Small molecule ligands for VHL have been developed through structure-based design, mimicking the endogenous substrate, HIF-1α.[16][17]
-
Advantages:
-
Disadvantages:
-
VHL ligands can be larger and more complex than CRBN ligands, potentially impacting physicochemical properties.[2]
-
Murine Double Minute 2 (MDM2) Ligands
Ligands for MDM2 are often based on nutlin scaffolds, which are known inhibitors of the MDM2-p53 interaction.[2][13]
-
Advantages:
-
MDM2 is overexpressed in many cancers, potentially offering tumor-selective degradation.[20]
-
-
Disadvantages:
Inhibitor of Apoptosis Proteins (IAPs) Ligands
IAP ligands are often derived from small molecules that mimic the N-terminus of the pro-apoptotic protein SMAC.[12]
-
Advantages:
-
IAPs are frequently overexpressed in cancer, suggesting a potential for tumor-targeted therapy.[2]
-
-
Disadvantages:
-
Similar to MDM2, IAP-based PROTACs have not been as widely adopted due to challenges in achieving high degradation efficiency.[2]
-
Experimental Protocols for Evaluating PROTAC Performance
A robust evaluation of PROTAC performance requires a suite of well-designed experiments to assess target engagement, ternary complex formation, ubiquitination, and ultimately, protein degradation.
Cellular Degradation Assay (Western Blot)
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[1]
-
Protocol:
-
Cell Treatment: Plate cells and treat with a concentration range of the PROTAC for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using a chemiluminescence detection system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[1]
-
Ternary Complex Formation Assays
These assays are crucial for confirming that the PROTAC can effectively bridge the target protein and the E3 ligase.[22]
-
Surface Plasmon Resonance (SPR):
-
Immobilization: Immobilize the E3 ligase onto the sensor chip.
-
Binary Interaction Analysis: Flow the target protein over the immobilized E3 ligase to assess any direct interaction. Flow the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters for ternary complex formation.[22][23]
-
-
Isothermal Titration Calorimetry (ITC):
-
Binary Affinity Determination: Titrate the PROTAC into a solution of the E3 ligase to determine their binding affinity. Similarly, titrate the PROTAC into a solution of the target protein.
-
Ternary Binding Affinity Determination: Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell. Titrate the PROTAC solution into this pre-formed complex.
-
Data Analysis: Analyze the data to determine the apparent KD for ternary complex formation and calculate the cooperativity factor (α).[22][23]
-
-
NanoBRET™/HiBiT Assays (Live-Cell): These assays allow for the detection of ternary complex formation in a cellular context.[11][24]
-
Cell Engineering: Co-express the target protein fused to a NanoLuc® luciferase variant (e.g., HiBiT) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).
-
Cell Treatment: Treat the cells with the PROTAC.
-
Detection: Measure the bioluminescence resonance energy transfer (BRET) signal, which is generated when the donor and acceptor are brought into close proximity by the PROTAC-induced ternary complex.[11][24]
-
Ubiquitination Assays
These assays confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.[25]
-
Immunoprecipitation and Western Blot:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blot: Elute the immunoprecipitated proteins and perform a Western blot using an antibody that recognizes ubiquitin or polyubiquitin chains. An increased ubiquitin signal in the PROTAC-treated sample indicates target ubiquitination.[25]
-
-
ELISA-based Assays: Quantitative ELISA-based methods, such as DELFIA, can be used to detect protein ubiquitination in a higher-throughput format.[25]
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex signaling pathways, experimental workflows, and logical relationships involved in PROTAC-mediated protein degradation.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC development.
Caption: Comparative overview of common E3 ligase ligands.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ternary Complex Formation [promega.sg]
- 12. aph-hsps.hu [aph-hsps.hu]
- 13. scienceopen.com [scienceopen.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 16. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 19. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 24. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 25. Ubiquitination Assay - Profacgen [profacgen.com]
A Comparative Guide to Validating Target Protein Degradation by PROTACs
For researchers, scientists, and drug development professionals, the validation of on-target protein degradation is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of key methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategies.
PROTACs represent a revolutionary therapeutic modality that induces the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. Unlike traditional inhibitors that only block a protein's function, PROTACs eliminate the target protein entirely. This unique mechanism of action necessitates a robust and multi-faceted validation process to confirm on-target degradation, assess off-target effects, and understand the downstream cellular consequences. This guide will delve into the most common and cutting-edge techniques used to validate PROTAC efficacy and specificity.
Core Validation Methodologies: A Comparative Overview
A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a PROTAC.[1] The selection of methods often depends on the stage of PROTAC development, available resources, and the specific questions being addressed. The following table summarizes and compares the key techniques for validating PROTAC-mediated protein degradation.
| Method | Principle | Key Parameters | Throughput | Advantages | Limitations |
| Western Blot | Immunoassay to detect and quantify specific proteins in a complex mixture.[2] | DC50, Dmax, Time-course of degradation | Low to Medium | Widely accessible, provides molecular weight information, relatively inexpensive.[2] | Semi-quantitative, labor-intensive, requires specific antibodies.[3] |
| Quantitative Proteomics (e.g., TMT-MS) | Unbiased, mass spectrometry-based quantification of thousands of proteins simultaneously.[4] | Global protein abundance changes, off-target identification | Low | Comprehensive and unbiased view of the proteome, high sensitivity, identifies off-targets.[4][5] | Technically demanding, expensive, complex data analysis.[6] |
| HiBiT/NanoBRET™ Assays | Luminescence-based assays to quantify protein levels and protein-protein interactions in live cells.[3][7] | DC50, Dmax, Degradation kinetics, Ternary complex formation | High | Highly quantitative, real-time measurements in live cells, suitable for high-throughput screening.[3][7] | Requires genetic modification of the target protein (HiBiT).[8] |
| Cellular Thermal Shift Assay (CETSA®) | Measures changes in protein thermal stability upon ligand binding to assess target engagement.[9][10] | Target engagement, can infer degradation | Medium to High | Label-free, applicable in intact cells and lysates, confirms direct target binding.[9][10][11] | Not a direct measure of degradation, some protein-ligand interactions may not alter thermal stability.[12] |
| Ubiquitination Assays | Detects the ubiquitination of the target protein, a key step preceding degradation.[13][14] | Target ubiquitination levels | Medium | Directly confirms the PROTAC's mechanism of action, can be adapted for high-throughput screening.[13][14] | Indirect measure of degradation, can be technically challenging. |
| Flow Cytometry | Measures protein levels in individual cells using fluorescently labeled antibodies.[1] | Percentage of cells with degraded protein | High | Single-cell resolution, high-throughput capabilities.[1] | Requires high-quality antibodies, indirect measure of total protein amount. |
Key Performance Metrics: DC50 and Dmax
Two critical parameters are used to characterize the efficacy of a PROTAC:
-
DC50 (Degradation Concentration 50): The concentration of the PROTAC that induces 50% degradation of the target protein.[15] A lower DC50 value indicates a more potent PROTAC.
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation achieved.[15] This parameter reflects the efficacy of the PROTAC.
The determination of DC50 and Dmax is a fundamental step in PROTAC characterization and is typically performed using dose-response experiments analyzed by methods such as Western Blot or HiBiT assays.[15][16]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for a clear understanding of PROTAC validation.
Caption: The PROTAC facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.[1]
Caption: A typical workflow for the validation of a PROTAC, from initial biochemical characterization to in vivo efficacy studies.[17][]
Detailed Experimental Protocols
1. Western Blot for Protein Degradation
This protocol outlines the steps for quantifying the degradation of a target protein in cultured cells treated with a PROTAC.[2]
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium.
-
Treat cells with varying concentrations of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values.[16]
-
2. Quantitative Proteomics for On- and Off-Target Analysis
This protocol describes a typical workflow for quantitative proteomics using Tandem Mass Tag (TMT) labeling to assess the global effects of a PROTAC.[4]
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control.
-
Lyse the cells and quantify the protein content.[5]
-
-
Protein Digestion and Labeling:
-
Digest the proteins into peptides using an enzyme like trypsin.
-
Label the peptides from different samples with isobaric tags (e.g., TMT).[1]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples and separate them by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify their relative abundance.[1]
-
-
Data Analysis:
3. HiBiT Assay for Live-Cell Protein Degradation
This protocol details the use of the HiBiT system to quantify target protein degradation in real-time in living cells.[8]
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.
-
Select and validate a clonal cell line expressing the HiBiT-tagged protein.
-
-
Assay Procedure:
-
Plate the HiBiT-tagged cells in a white, opaque 96- or 384-well plate.
-
Add the LgBiT protein and a luminescent substrate (e.g., furimazine) to the cells.
-
Add serial dilutions of the PROTAC to the wells.
-
Measure luminescence at various time points using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to a time-zero reading or a vehicle control.
-
Calculate the percentage of protein degradation for each concentration and time point.
-
Determine the degradation rate, Dmax, and DC50 from the kinetic data.[8]
-
Addressing Off-Target Effects
A crucial aspect of PROTAC validation is the assessment of off-target effects, where the PROTAC induces the degradation of proteins other than the intended target.[19][20] Unbiased quantitative proteomics is the gold standard for identifying potential off-target liabilities.[4][5] Once potential off-targets are identified, they can be validated using orthogonal methods like Western Blotting.[20] The Cellular Thermal Shift Assay (CETSA) can also be employed to assess the engagement of the PROTAC with potential off-targets in a cellular context.[9][20]
Conclusion
The validation of PROTAC-mediated protein degradation is a multi-step process that requires a combination of orthogonal assays.[1] By employing a strategic workflow that includes initial biochemical characterization, cellular quantification of degradation, confirmation of the mechanism of action, and assessment of off-target effects, researchers can build a robust data package to support the development of novel and highly specific protein-degrading therapeutics. The choice of validation methods will ultimately be guided by the specific research question, available resources, and the stage of PROTAC development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selvita.com [selvita.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. promega.com [promega.com]
- 9. pelagobio.com [pelagobio.com]
- 10. pelagobio.com [pelagobio.com]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 13. lifesensors.com [lifesensors.com]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 16. benchchem.com [benchchem.com]
- 17. Protein degrader in vivo evaluation - Profacgen [profacgen.com]
- 19. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 20. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Azido-PEG23-C2-azide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Azido-PEG23-C2-azide are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, a bifunctional, PEG-based PROTAC linker utilized in click chemistry applications. Adherence to these procedures is critical due to the potential hazards associated with organic azides.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated fume hood.
Organic azides, particularly those with a high nitrogen-to-carbon ratio, can be energetic and potentially explosive, especially with exposure to heat, shock, or friction. While the long PEG chain in this compound likely mitigates some of this risk, it is crucial to treat it as a potentially hazardous material.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and reaction residues, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.
-
Ensure the container is tightly sealed to prevent leakage or evaporation.
-
-
Waste Labeling:
-
Label the hazardous waste container with the full chemical name: "this compound Waste".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the associated hazards. Based on information for similar diazido-PEG compounds, this should include "Self-reactive" and "Potentially Explosive".
-
-
Waste Storage:
-
Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.
-
Avoid exposure to heat, sparks, open flames, and direct sunlight.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a copy of the Safety Data Sheet (SDS) if available, or the information provided in this guide.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Chemical Inactivation (for trace amounts and decontamination)
For the decontamination of glassware or surfaces with trace amounts of this compound, a chemical inactivation method can be employed before final cleaning.
Experimental Protocol for Decontamination:
-
Reagents: Prepare a fresh 1 M solution of sodium nitrite (NaNO₂) and a 1 M solution of a mild acid (e.g., sodium bisulfate, NaHSO₄).
-
Procedure:
-
Rinse the contaminated glassware or wipe the surface with a suitable solvent (e.g., water, as this compound is aqueous-soluble) to collect the residual azide.
-
Transfer the rinse solution to a suitable reaction vessel in a fume hood.
-
For each mole of suspected azide, add an equimolar amount of the sodium nitrite solution.
-
Slowly, with stirring, add the mild acid solution. This will generate nitrous acid in situ, which will convert the azide to nitrogen gas and other byproducts. Caution: This reaction may produce nitrogen oxides; ensure adequate ventilation.
-
Allow the reaction to proceed for at least one hour, stirring at room temperature.
-
Test for the presence of residual azides using a commercially available azide test strip or by a suitable analytical method before disposing of the solution as regular aqueous waste (check local regulations).
-
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₅₀H₉₈N₆O₂₃ | Manufacturer Data |
| Molecular Weight | 1155.3 g/mol | Manufacturer Data |
| Physical State | Solid | General Observation |
| Solubility | Soluble in water, DMSO, DCM, DMF | Manufacturer Data |
| Storage Temperature | -20°C | Manufacturer Data |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
